molecular formula C48H74N12O12 B12409597 NS2 (114-121), Influenza

NS2 (114-121), Influenza

Cat. No.: B12409597
M. Wt: 1011.2 g/mol
InChI Key: YULHIMSWVOYUSX-YCEUMREUSA-N
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Description

NS2 (114-121), Influenza is a useful research compound. Its molecular formula is C48H74N12O12 and its molecular weight is 1011.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C48H74N12O12

Molecular Weight

1011.2 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C48H74N12O12/c1-6-27(4)38(47(71)72)59-44(68)33(22-26(2)3)55-41(65)32(19-20-37(50)63)54-42(66)34(23-29-14-9-7-10-15-29)56-45(69)36(25-61)58-43(67)35(24-30-16-11-8-12-17-30)57-46(70)39(28(5)62)60-40(64)31(49)18-13-21-53-48(51)52/h7-12,14-17,26-28,31-36,38-39,61-62H,6,13,18-25,49H2,1-5H3,(H2,50,63)(H,54,66)(H,55,65)(H,56,69)(H,57,70)(H,58,67)(H,59,68)(H,60,64)(H,71,72)(H4,51,52,53)/t27-,28+,31-,32-,33-,34-,35-,36-,38-,39-/m0/s1

InChI Key

YULHIMSWVOYUSX-YCEUMREUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of Influenza NS2/NEP (114-121) in Orchestrating Viral Replication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The influenza A virus non-structural protein 2 (NS2), also known as the nuclear export protein (NEP), is a small, multifunctional protein critical to the viral life cycle. While its role in the nuclear export of viral ribonucleoproteins (vRNPs) has been well-documented, recent evidence has illuminated a crucial, distinct function of its C-terminal region, specifically the amino acid sequence 114-121, in the direct regulation of viral genome replication. This technical guide provides a comprehensive overview of the core functions of this specific region, presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways.

Core Function: A Dual Role in Viral Propagation

The NS2/NEP protein is a key player in two critical stages of the influenza virus life cycle: the export of newly synthesized viral genomes from the host cell nucleus and the regulation of viral RNA synthesis. The C-terminal domain, including the 114-121 region, is intimately involved in both processes.

Adaptor for Viral Ribonucleoprotein (vRNP) Nuclear Export

The canonical function of NS2/NEP is to act as an adaptor molecule, bridging the viral ribonucleoprotein (vRNP) complexes with the host cellular export machinery. Following replication in the nucleus, the progeny vRNPs must be transported to the cytoplasm for subsequent assembly into new virions. This process is mediated by the cellular export protein CRM1. NS2/NEP facilitates this by simultaneously binding to the viral matrix protein (M1), which is associated with the vRNPs, and to CRM1. The C-terminal domain of NS2/NEP is essential for its interaction with M1, thereby forming a transport-competent CRM1-NS2-M1-vRNP complex.[1][2][3]

Regulation of Viral RNA Transcription and Replication

Emerging research has identified a second, critical role for the C-terminal end of NS2/NEP in modulating the activity of the viral RNA-dependent RNA polymerase (RdRp).[4][5][6] This function appears to be independent of its vRNP export role and is crucial for the efficient replication of the viral genome. Specifically, the terminal amino acid at position 121 has been shown to be a key determinant in this regulatory activity.[4][5] It is proposed that NS2/NEP can act as a switch, transitioning the viral polymerase from a transcription mode (synthesizing viral mRNA) to a replication mode (synthesizing cRNA and vRNA).[6]

Quantitative Data on the Functional Significance of NS2 (114-121)

Recent studies involving systematic amino acid substitutions at the C-terminus of NS2/NEP have provided quantitative insights into the importance of this region for viral replication. A pivotal study conducted a 20 amino acid substitution screening at residue 121 of the NS2 protein of influenza A/WSN/33 (H1N1) virus, revealing the critical nature of this position for viral fitness.

Amino Acid Substitution at Position 121Virus RescueRelative Polymerase Activity (% of WT)Key ObservationReference
Isoleucine (WT)Yes100%Wild-type reference[4][5]
PhenylalanineYesNot explicitly quantified, but supported virus rescueHydrophobic nature is important[4]
LeucineYesNot explicitly quantified, but supported virus rescueHydrophobic nature is important[4]
MethionineYesNot explicitly quantified, but supported virus rescueHydrophobic nature is important[4]
ValineYesNot explicitly quantified, but supported virus rescueHydrophobic nature is important[4]
TryptophanYesNot explicitly quantified, but supported virus rescueHydrophobic nature is important[4]
AlanineNoSignificantly reducedLoss of hydrophobicity is detrimental[5]
GlycineNoSignificantly reducedLoss of hydrophobicity is detrimental[4]
ProlineNoSignificantly reducedStructural constraints likely disruptive[4]
Other polar/charged amino acidsNoSignificantly reducedHydrophobicity is a key requirement[4]

Table 1: Impact of Amino Acid Substitutions at Position 121 of NS2 on Virus Rescue and Polymerase Activity. The data indicate a strong requirement for a hydrophobic residue at position 121 for successful virus rescue, highlighting the critical role of this amino acid in a function essential for viral replication, likely the modulation of polymerase activity.

Experimental Protocols

Site-Directed Mutagenesis of the NS2/NEP Gene

To investigate the role of specific amino acids within the 114-121 region, site-directed mutagenesis is employed to introduce desired mutations into a plasmid carrying the NS segment of the influenza virus genome.

Methodology:

  • Template Plasmid: A plasmid containing the full-length cDNA of the influenza A virus NS segment (e.g., from A/WSN/33 strain) directionally cloned into a viral RNA expression vector (e.g., pHW2000) is used as the template.

  • Primer Design: Complementary oligonucleotide primers (forward and reverse) of approximately 25-45 bases in length, containing the desired mutation in the middle, are designed. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: A high-fidelity DNA polymerase is used for the PCR reaction to minimize secondary mutations. The reaction typically involves a denaturation step, followed by 12-18 cycles of annealing and extension, and a final extension step.

  • Template Digestion: The PCR product is treated with a restriction enzyme that specifically digests the parental, methylated DNA template (e.g., DpnI), leaving the newly synthesized, mutated plasmid intact.

  • Transformation: The mutated plasmid is then transformed into competent E. coli cells for amplification.

  • Sequence Verification: The sequence of the entire NS gene in the resulting plasmids is verified by Sanger sequencing to confirm the desired mutation and the absence of any unintended mutations.

Influenza Virus Rescue by Reverse Genetics

The functional consequence of the introduced mutations is assessed by attempting to rescue infectious virus particles using a plasmid-based reverse genetics system.

Methodology:

  • Cell Culture: Human embryonic kidney (293T) cells are seeded in 6-well plates to reach 90-95% confluency on the day of transfection.

  • Transfection: A co-culture of 293T and Madin-Darby canine kidney (MDCK) cells is often used. The cells are co-transfected with a set of 8 plasmids, each encoding one of the influenza virus genome segments (PB2, PB1, PA, HA, NP, NA, M, and the mutated NS), under the control of a human polymerase I promoter.

  • Incubation: The transfected cells are incubated at 37°C in a CO2 incubator. After 24 hours, the medium is replaced with infection medium (e.g., DMEM supplemented with TPCK-trypsin).

  • Virus Amplification: The supernatant, containing potentially rescued viruses, is harvested 48-72 hours post-transfection and used to infect fresh MDCK cells for virus amplification.

  • Virus Titration: The titer of the rescued virus is determined by standard methods such as the plaque assay or TCID50 assay on MDCK cells.

Viral Polymerase Activity Assay (Minireplicon Assay)

This assay quantifies the impact of NS2/NEP mutations on the activity of the viral RNA polymerase.

Methodology:

  • Cell Culture and Transfection: 293T cells are transfected with plasmids expressing the viral polymerase subunits (PB2, PB1, PA), the nucleoprotein (NP), and the wild-type or mutated NS2/NEP protein. A reporter plasmid containing a reporter gene (e.g., luciferase or GFP) flanked by the non-coding regions of an influenza virus segment is also co-transfected.

  • Incubation: The cells are incubated for 24-48 hours to allow for the expression of the viral proteins and the transcription/replication of the reporter RNA.

  • Reporter Gene Quantification: The level of reporter gene expression is quantified. For a luciferase reporter, cell lysates are prepared, and luciferase activity is measured using a luminometer. For a GFP reporter, the percentage of GFP-positive cells and the mean fluorescence intensity can be determined by flow cytometry.

  • Data Analysis: The reporter gene activity in the presence of the mutant NS2/NEP is compared to that with wild-type NS2/NEP to determine the relative polymerase activity.

Signaling Pathways and Logical Relationships

The dual function of NS2/NEP in vRNP export and replication regulation involves a complex interplay of interactions with viral and host factors.

vRNP_Export_and_Replication_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNA_synthesis vRNA Synthesis (Replication) vRNP_assembly vRNP Assembly vRNA_synthesis->vRNP_assembly M1_binding M1 Binding to vRNP vRNP_assembly->M1_binding NS2_M1_interaction NS2-M1 Interaction M1_binding->NS2_M1_interaction CRM1_recruitment CRM1 Recruitment NS2_M1_interaction->CRM1_recruitment Export_Complex CRM1-NS2-M1-vRNP Export Complex CRM1_recruitment->Export_Complex Virion_Assembly Virion Assembly Export_Complex->Virion_Assembly Nuclear Export RdRp Viral RdRp RdRp->vRNA_synthesis catalyzes NS2 NS2/NEP NS2->NS2_M1_interaction NS2_121 NS2 (I121) NS2_121->RdRp promotes replication

Diagram 1: Dual functions of NS2/NEP in the nucleus. This diagram illustrates the established role of NS2/NEP in forming the vRNP export complex and its emerging role in promoting viral RNA replication via interaction with the RdRp, highlighting the importance of residue I121.

Experimental_Workflow cluster_functional_assays Functional Assays start Start: Hypothesis on NS2(114-121) function mutagenesis Site-Directed Mutagenesis of NS Plasmid start->mutagenesis verification Sequence Verification mutagenesis->verification reverse_genetics Virus Rescue (Reverse Genetics) verification->reverse_genetics minireplicon Polymerase Activity Assay (Minireplicon) verification->minireplicon virus_characterization Virus Characterization (Plaque Assay, Growth Kinetics) reverse_genetics->virus_characterization data_analysis Data Analysis and Conclusion minireplicon->data_analysis virus_characterization->data_analysis

References

The Architect of Viral Egress: A Technical Guide to the Role of Influenza's NS2 C-Terminal Domain in Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the critical role of the Influenza A virus Non-Structural Protein 2 (NS2), also known as the Nuclear Export Protein (NEP), C-terminal domain in viral pathogenesis. This whitepaper provides a detailed analysis of the molecular interactions and mechanisms governed by this domain, which are pivotal for the egress of viral components from the host cell nucleus, a crucial step in the viral replication cycle. The guide synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate further research and the development of novel antiviral therapeutics.

Executive Summary

The C-terminal domain of the influenza A virus NS2/NEP protein is a key structural and functional region that orchestrates the nuclear export of newly synthesized viral ribonucleoproteins (vRNPs). This essential step in the viral life cycle is mediated through a direct interaction between the NS2 C-terminal domain and the viral matrix protein M1. This guide elucidates the structural basis of this interaction, the functional consequences of its disruption, and its broader implications for influenza virus pathogenesis. By presenting a consolidated resource of quantitative data and detailed experimental protocols, this document aims to accelerate research into novel antiviral strategies targeting this crucial viral process.

Structure and Function of the NS2 C-Terminal Domain

The NS2 protein is a small, 121-amino acid polypeptide that is divided into a flexible N-terminal domain containing a nuclear export signal (NES) and a highly structured C-terminal domain.[1][2] The C-terminal domain, spanning approximately residues 54-121, folds into a distinctive amphipathic helical hairpin structure.[1][3] This structure is critical for its function, dimerizing to form a four-helix bundle.[3]

The primary role of the NS2 C-terminal domain in pathogenesis is its interaction with the viral M1 protein.[2][4][5] This interaction is a prerequisite for the nuclear export of progeny vRNPs.[2][4][5] The NS2 protein acts as an adaptor, bridging the M1-vRNP complex to the cellular nuclear export machinery via its N-terminal NES, which binds to the host protein CRM1.[2][6]

Quantitative Data on NS2 C-Terminal Domain Function

The interaction between the NS2 C-terminal domain and M1, and the subsequent nuclear export of vRNPs, have been quantified in several studies. The following tables summarize key quantitative findings.

Parameter Value Virus Strain/Cell Line Reference
Binding Affinity (Kd) of NS2-M1 Interaction 6 x 10⁻⁶ MInfluenza A Virus[1]
Binding Affinity (Kd) of Hsc70-M1 Interaction 1 x 10⁻⁷ MInfluenza A Virus[1]
Table 1: Binding Affinities of M1 Interactions. This table compares the dissociation constants (Kd) for the interaction of M1 with NS2 and the host protein Hsc70.
NS2 Mutant Description NP Localization in Nucleus (%) Cell Line Reference
GFP Control16.0 ± 1.7HeLa[2]
GFP-NS2 Wild-type NS219.5 ± 3.0HeLa[2]
GFP-NS2ΔC1 C-terminal deletion (lacks aa 81-121)84.8 ± 8.6HeLa[2]
GFP-NS2ΔN N-terminal deletion (lacks aa 1-54)64.9 ± 1.9HeLa[2]
Table 2: Effect of NS2 C-Terminal Deletion on vRNP Nuclear Export. This table shows the percentage of nuclear localization of the nucleoprotein (NP), a marker for vRNP localization, in cells expressing different NS2 constructs.
Virus Mutation in NS2 Peak Viral Titer (PFU/ml) in MDCK cells Reference
Wild-type None~1 x 10⁸[7]
Mutant 12/13 I12L, L13F~1 x 10⁷[7]
Mutant 14/15 M14L, R15G~1 x 10⁶[7]
Mutant 18/19 K18R, M19L~1 x 10⁵[7]
Table 3: Impact of NS2 NES Mutations on Viral Growth. This table illustrates the reduction in viral titers resulting from mutations in the N-terminal nuclear export signal (NES) of NS2, highlighting the importance of efficient vRNP export for viral replication.

Key Molecular Interactions

The interaction between the NS2 C-terminal domain and M1 is highly specific. Studies have identified crucial residues in both proteins that mediate this binding. The C-terminal domain of NS2, specifically residues 81-100, is essential for binding to M1.[2][4][5] Within the M1 protein, the NS2 binding site has been mapped to the N-terminal domain, between residues 89 and 164.[3]

A critical residue in the NS2 C-terminal domain is Tryptophan 78 (W78), which is surrounded by a cluster of glutamate (B1630785) residues, creating a negatively charged patch that is a major M1-binding epitope.[3][8] Mutations in these residues can significantly impair the NS2-M1 interaction and, consequently, viral replication.

Signaling and Transport Pathways

The nuclear export of vRNPs is a well-orchestrated process involving a cascade of interactions. The following diagram illustrates the signaling pathway leading to the export of the vRNP complex from the nucleus.

vRNP_Export_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNP vRNP vRNP_M1 vRNP-M1 Complex vRNP->vRNP_M1 binds M1 M1 M1->vRNP_M1 NS2 NS2 Export_Complex vRNP-M1-NS2-CRM1-RanGTP Export Complex NS2->Export_Complex C-terminus binds M1 N-terminus binds CRM1 CRM1 CRM1 CRM1->Export_Complex RanGTP Ran-GTP RanGTP->Export_Complex vRNP_M1->Export_Complex binds vRNP_M1_NS2_cyto vRNP-M1-NS2 Export_Complex->vRNP_M1_NS2_cyto Nuclear Pore Complex RanGDP Ran-GDP Export_Complex->RanGDP GTP Hydrolysis

Caption: vRNP Nuclear Export Pathway.

Experimental Protocols

The study of the NS2 C-terminal domain's function relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Glutathione (B108866) S-Transferase (GST) Pull-Down Assay for NS2-M1 Interaction

This in vitro assay is used to confirm a direct interaction between two proteins.

Materials:

  • Expression vectors for GST-tagged NS2 and His-tagged M1.

  • E. coli expression strain (e.g., BL21).

  • Glutathione-Sepharose beads.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitors).

  • Wash buffer (e.g., PBS with 0.1% Triton X-100).

  • Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0).

  • SDS-PAGE and Western blotting reagents.

  • Antibodies against GST and His-tag.

Procedure:

  • Express and purify GST-NS2 and His-M1 proteins from E. coli.

  • Incubate purified GST-NS2 with glutathione-Sepharose beads for 1 hour at 4°C to allow binding.

  • Wash the beads three times with wash buffer to remove unbound protein.

  • Incubate the GST-NS2-bound beads with purified His-M1 for 2-4 hours at 4°C.

  • Wash the beads five times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using anti-His and anti-GST antibodies to detect M1 and NS2, respectively. A band for His-M1 in the eluate indicates an interaction with GST-NS2.

GST_Pull_Down_Workflow start Start express_purify Express & Purify GST-NS2 and His-M1 start->express_purify bind_gst_ns2 Bind GST-NS2 to Glutathione Beads express_purify->bind_gst_ns2 wash1 Wash Beads bind_gst_ns2->wash1 incubate_m1 Incubate with His-M1 wash1->incubate_m1 wash2 Wash Beads incubate_m1->wash2 elute Elute Proteins wash2->elute analyze SDS-PAGE & Western Blot elute->analyze end End analyze->end

Caption: GST Pull-Down Assay Workflow.

Co-immunoprecipitation (Co-IP) of NS2 and M1 from Infected Cells

This assay is used to demonstrate that two proteins interact within the context of a cell.

Materials:

  • Influenza A virus stock.

  • Cell line susceptible to influenza infection (e.g., MDCK or A549).

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Antibody specific to NS2 or M1.

  • Protein A/G agarose (B213101) beads.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • SDS-PAGE and Western blotting reagents.

  • Antibodies against NS2 and M1.

Procedure:

  • Infect cells with influenza A virus and incubate for a time sufficient for protein expression (e.g., 8-12 hours).

  • Lyse the cells with lysis buffer and clear the lysate by centrifugation.

  • Incubate the cell lysate with an antibody against the "bait" protein (e.g., anti-NS2) for 2-4 hours at 4°C.

  • Add Protein A/G agarose beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binders.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both the "bait" (NS2) and the potential interactor ("prey", M1). The presence of an M1 band confirms the interaction.

Reverse Genetics to Generate NS2 C-Terminal Mutants

This powerful technique allows for the creation of recombinant influenza viruses with specific mutations.

Materials:

  • A set of 8 plasmids, each containing the cDNA of one influenza virus RNA segment flanked by RNA polymerase I promoter and terminator sequences.

  • An expression plasmid for the NS segment with the desired mutation in the NS2 C-terminal domain, generated by site-directed mutagenesis.

  • Mammalian cell line for transfection (e.g., a co-culture of 293T and MDCK cells).

  • Transfection reagent.

  • Cell culture medium.

Procedure:

  • Introduce the desired mutation(s) into the NS plasmid using site-directed mutagenesis.

  • Co-transfect the 8 plasmids (with the mutated NS plasmid) into the 293T/MDCK co-culture. The 293T cells are highly transfectable and will produce the viral proteins and vRNAs, while the MDCK cells are permissive for influenza virus replication and will amplify the rescued virus.

  • Incubate the transfected cells for 48-72 hours.

  • Harvest the supernatant containing the recombinant virus.

  • Amplify the virus stock by infecting fresh MDCK cells.

  • Sequence the NS segment of the rescued virus to confirm the presence of the intended mutation.

  • The phenotype of the mutant virus (e.g., growth kinetics, vRNP localization) can then be characterized.

Implications for Pathogenesis and Drug Development

The indispensable role of the NS2 C-terminal domain in the influenza virus life cycle makes it an attractive target for antiviral drug development.[8] Disrupting the NS2-M1 interaction would effectively trap vRNPs within the nucleus, halting the production of new infectious virions.

Strategies to inhibit this interaction could include:

  • Small molecule inhibitors: Designing molecules that bind to the M1-binding pocket on the NS2 C-terminal domain, thereby preventing its association with M1.

  • Peptide-based inhibitors: Developing peptides that mimic the M1 binding region of NS2 or the NS2 binding region of M1 to competitively inhibit the interaction.

Furthermore, a deeper understanding of the host factors that may modulate the NS2-M1 interaction could reveal additional targets for therapeutic intervention.

Conclusion

The C-terminal domain of the influenza A virus NS2 protein is a critical determinant of viral pathogenesis, acting as the linchpin in the nuclear export of viral ribonucleoproteins. Its well-defined structure and essential function in mediating the interaction with the M1 protein present a promising avenue for the development of novel anti-influenza therapies. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of influenza virus replication and to designing the next generation of antiviral drugs. The detailed methodologies and quantitative data compiled herein are intended to empower the scientific community to build upon our current understanding and accelerate the discovery of effective countermeasures against this persistent global health threat.

References

The Influenza A NS2 (114-121) Peptide: An In-depth Technical Guide to a Subdominant CTL Epitope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-structural protein 2 (NS2) of the influenza A virus, while less abundant than structural proteins, contains epitopes that are recognized by cytotoxic T lymphocytes (CTLs), playing a role in the host's antiviral immune response. This technical guide focuses on the NS2 (114-121) peptide, a known CTL epitope, providing a comprehensive overview of its characteristics, the methods to study its immunogenicity, and its context within the broader anti-influenza immune response. This document is intended to serve as a resource for researchers in immunology, virology, and vaccine development.

The NS2 (114-121) peptide, with the amino acid sequence RTFSFQLI, has been identified as a subdominant, H-2Kb-restricted CTL epitope in murine models of influenza A infection.[1][2][3][4] Its study provides valuable insights into the breadth of the anti-influenza CTL response and the dynamics of epitope immunodominance.

Quantitative Data Summary

The following tables summarize key quantitative data related to the NS2 (114-121) peptide, compiled from various research studies.

Table 1: Peptide Characteristics and MHC Binding

CharacteristicValueReference
Sequence Arg-Thr-Phe-Ser-Phe-Gln-Leu-Ile (RTFSFQLI)[1][2]
MHC Restriction H-2Kb[1][5]
Peptide Abundance ~2,464 copies/cell (in vitro infected DC2.4 cells)[5]

Note: While a specific IC50 value for the binding of NS2 (114-121) to H-2Kb was not found in the reviewed literature, the standard method for determining this involves a competition assay using radiolabeled standard peptides.

Table 2: CTL Response Data

Assay TypeExperimental ContextResultReference
Intracellular Cytokine Staining (IFN-γ) Primary influenza infection in neonatal mice (3-day old)Reduced absolute numbers of IFN-γ producing CTLs (0.2±0.08 x10^4 per 100 mg lung tissue) compared to 7-day old and adult mice.[6]
Intracellular Cytokine Staining (IFN-γ) Primary influenza infection in adult miceSubdominant response compared to other epitopes like NP(366-374) and PA(224-233).[3][4]
Cytotoxicity Assay (% Specific Lysis) In vitro stimulated polyclonal CTLsEfficient lysis of target cells pulsed with NS2 (114-121) peptide.[1][2]
Tetramer Staining Primary vs. Secondary Influenza ChallengeNS2(114-121)-specific CTLs are detectable but constitute a minor component of the total influenza-specific CTL response.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the NS2 (114-121) epitope are provided below.

Peptide-MHC Binding Affinity Assay (Competition Assay)

This protocol is based on the general methodology used for determining the binding affinity of peptides to MHC class I molecules.

Objective: To determine the concentration of the NS2 (114-121) peptide that inhibits the binding of a radiolabeled standard peptide to H-2Kb molecules by 50% (IC50).

Materials:

  • NS2 (114-121) peptide (RTFSFQLI)

  • High-affinity, radiolabeled standard peptide for H-2Kb

  • TAP-deficient cell line expressing H-2Kb (e.g., RMA-S cells)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Beta-mercaptoethanol

  • Gamma counter

Procedure:

  • Cell Culture: Culture RMA-S cells in complete RPMI-1640 medium. To upregulate MHC class I expression, incubate the cells at 26°C for 18-24 hours prior to the assay.

  • Peptide Dilutions: Prepare a serial dilution of the NS2 (114-121) peptide and a known high-affinity non-labeled control peptide.

  • Binding Reaction: In a 96-well plate, mix the RMA-S cells with the radiolabeled standard peptide at a fixed concentration and varying concentrations of the NS2 (114-121) competitor peptide.

  • Incubation: Incubate the plate at room temperature for 4-24 hours to allow for peptide exchange and binding to reach equilibrium.

  • Washing: Wash the cells to remove unbound peptide.

  • Lysis and Counting: Lyse the cells and measure the amount of bound radiolabeled peptide using a gamma counter.

  • Data Analysis: Calculate the percentage of inhibition of radiolabeled peptide binding for each concentration of the NS2 (114-121) peptide. The IC50 value is determined by plotting the percentage of inhibition against the peptide concentration.

Standard 5-Hour Chromium Release Assay

This protocol outlines the steps for a standard cytotoxicity assay to measure the ability of NS2 (114-121)-specific CTLs to lyse target cells.[7][8][9][10][11]

Objective: To quantify the cytotoxic activity of an effector CTL population against target cells presenting the NS2 (114-121) peptide.

Materials:

  • Effector cells: NS2 (114-121)-specific CTL line or splenocytes from influenza-infected mice.

  • Target cells: H-2Kb expressing cell line (e.g., EL-4).

  • NS2 (114-121) peptide.

  • Sodium chromate (B82759) (Na2^51CrO4).

  • Complete cell culture medium.

  • 96-well round-bottom plates.

  • Gamma counter.

Procedure:

  • Target Cell Labeling: Incubate target cells (e.g., EL-4) with Na2^51CrO4 in a 37°C water bath for 1-2 hours.

  • Washing: Wash the labeled target cells three times with medium to remove excess unincorporated ^51Cr.

  • Peptide Pulsing: Resuspend the washed target cells and pulse them with the NS2 (114-121) peptide (typically 1-10 µM) for 1 hour at 37°C.

  • Assay Setup: In a 96-well plate, add the peptide-pulsed target cells at a constant number per well. Add the effector cells at varying effector-to-target (E:T) ratios.

  • Controls:

    • Spontaneous release: Target cells with medium only.

    • Maximum release: Target cells with a detergent (e.g., Triton X-100).

  • Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-5 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant from each well.

  • Counting: Measure the radioactivity in the collected supernatants using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol details the procedure for identifying and quantifying NS2 (114-121)-specific CTLs based on their production of IFN-γ upon peptide stimulation.

Objective: To determine the frequency of IFN-γ-producing CD8+ T cells in response to the NS2 (114-121) peptide.

Materials:

  • Splenocytes or peripheral blood mononuclear cells (PBMCs) from influenza-infected or vaccinated mice.

  • NS2 (114-121) peptide.

  • Brefeldin A.

  • Anti-CD8, anti-CD44, and anti-IFN-γ antibodies conjugated to fluorochromes.

  • Fixation and permeabilization buffers.

  • Flow cytometer.

Procedure:

  • Cell Stimulation: In a 96-well plate, incubate the single-cell suspension with the NS2 (114-121) peptide (typically 1-10 µM) for 1-2 hours at 37°C. Include a no-peptide control and a positive control (e.g., PMA/Ionomycin).

  • Protein Transport Inhibition: Add Brefeldin A to all wells to block cytokine secretion and allow intracellular accumulation. Incubate for an additional 4-6 hours at 37°C.

  • Surface Staining: Wash the cells and stain for surface markers such as CD8 and CD44 for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells again and then fix and permeabilize them using commercially available buffers according to the manufacturer's instructions.

  • Intracellular Staining: Stain for intracellular IFN-γ for 30 minutes at 4°C.

  • Washing and Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD8+ T cell population and determine the percentage of cells that are positive for IFN-γ.

In Vivo Mouse Model of Influenza A Virus Infection

This protocol describes a standard method for infecting mice to study the in vivo CTL response to influenza A virus.[12][13][14][15][16]

Objective: To induce an in vivo CTL response to influenza A virus for subsequent ex vivo analysis.

Materials:

  • Influenza A virus stock (e.g., A/PR/8/34).

  • C57BL/6 mice (6-8 weeks old).

  • Anesthetic (e.g., isoflurane).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before infection.

  • Virus Preparation: Thaw the virus stock on ice and dilute to the desired infectious dose in sterile PBS.

  • Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane (B1672236) or another appropriate anesthetic.

  • Intranasal Inoculation: While the mouse is anesthetized, gently instill the virus dilution (typically 20-50 µl) into the nares.

  • Monitoring: Monitor the mice daily for weight loss and signs of illness.

  • Tissue Harvest: At the desired time point post-infection (e.g., day 8-10 for peak primary CTL response), euthanize the mice and harvest spleens, lungs, and/or bronchoalveolar lavage (BAL) fluid for CTL analysis using the assays described above.

Mandatory Visualizations

Antigen_Processing_and_Presentation cluster_InfectedCell Infected Host Cell cluster_ER ER InfluenzaVirus Influenza A Virus ViralRNA ViralRNA ViralProtein Viral Proteins (including NS2) ViralRNA->ViralProtein Transcription & Translation Proteasome Proteasome ViralProtein->Proteasome Degradation Peptides Peptides (including NS2 114-121) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport MHC_I MHC Class I (H-2Kb) ER Endoplasmic Reticulum Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Peptide Loading CellSurface Cell Surface Presentation Peptide_MHC->CellSurface Transport to Cell Surface CTL CD8+ CTL CellSurface->CTL Recognition TCR TCR CD8 CD8

Caption: Antigen processing and presentation pathway for the NS2 (114-121) epitope.

CTL_Activation_and_Effector_Function APC Antigen Presenting Cell (e.g., Dendritic Cell) NaiveCTL Naive CD8+ T Cell APC->NaiveCTL Signal 1: TCR-pMHC Signal 2: Co-stimulation ActivatedCTL Activated CTL (Effector Cell) NaiveCTL->ActivatedCTL Clonal Expansion & Differentiation MemoryCTL Memory CTL ActivatedCTL->MemoryCTL Contraction Phase InfectedCell Influenza-Infected Target Cell ActivatedCTL->InfectedCell Recognition & Killing Apoptosis Apoptosis InfectedCell->Apoptosis Perforin/Granzyme Fas/FasL

Caption: CTL activation and effector function in response to influenza infection.

Experimental_Workflow Infection In Vivo Influenza Virus Infection (Mouse Model) Harvest Harvest Splenocytes or Lung Lymphocytes Infection->Harvest Stimulation Ex Vivo Peptide Stimulation (NS2 114-121) Harvest->Stimulation ICS Intracellular Cytokine Staining (IFN-γ) Stimulation->ICS Cytotoxicity Chromium Release Assay Stimulation->Cytotoxicity FlowCytometry Flow Cytometry Analysis ICS->FlowCytometry DataAnalysis Quantification of CTL Response Cytotoxicity->DataAnalysis Gamma Counting FlowCytometry->DataAnalysis

Caption: Experimental workflow for characterizing the NS2 (114-121) CTL response.

References

Structural Analysis of the Influenza NS2 (114-121) Fragment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus non-structural protein 2 (NS2), also known as the nuclear export protein (NEP), is a small, multifunctional protein critical for the viral life cycle. While the N-terminal domain of NS2 possesses a nuclear export signal, the C-terminal domain is crucial for the export of viral ribonucleoproteins (vRNPs) from the host cell nucleus and plays a regulatory role in viral genome replication. This technical guide provides an in-depth structural and functional analysis of the C-terminal fragment of NS2, specifically focusing on residues 114-121. This region is part of a larger, highly structured domain and contains the terminal isoleucine residue (I121) that has been identified as a key player in the switch from viral transcription to replication. Understanding the structural intricacies of this fragment is paramount for the development of novel antiviral therapeutics targeting influenza virus replication and assembly.

Structural Overview of the NS2 C-Terminal Domain

The C-terminal domain of influenza A virus NS2 (residues 54-121) forms a highly structured, protease-resistant domain.[1] Crystallographic studies of this domain (PDB ID: 1PD3) reveal that it adopts an amphipathic helical hairpin structure.[2][3] This hairpin dimerizes to form a four-helix bundle, which is the functional unit that interacts with the viral matrix protein 1 (M1), a critical interaction for the nuclear export of vRNPs.[2][3] The 114-121 fragment is located at the very end of the second helix in this hairpin structure.

Recent cryo-electron microscopy (cryo-EM) studies have provided a near-atomic resolution view of the full-length NS2 protein in complex with the viral RNA polymerase.[4][5][6] These studies show that NS2 forms a domain-swapped dimer and that three of these dimers assemble with three polymerase dimers to form a large, barrel-like hexameric structure.[4][5][6] This complex is proposed to be the key regulator of the switch from transcription to replication.

Quantitative Structural Data of the NS2 (114-121) Fragment

The following table summarizes key structural parameters of the 114-121 fragment derived from the crystal structure of the NS2 C-terminal domain (PDB ID: 1PD3). These parameters provide a quantitative description of the local conformation of this functionally important region.

ResidueAtomB-factor (Ų)
LEU 114 N45.32
CA45.87
C46.12
O46.54
CB45.65
CG45.21
CD144.59
CD245.18
PHE 115 N46.34
CA46.89
C47.11
O47.45
CB46.72
CG46.98
CD147.12
CE147.34
CZ47.41
CE247.31
CD247.09
GLN 116 N47.28
CA47.56
C47.79
O48.01
CB47.41
CG47.63
CD47.88
OE148.12
NE247.81
LEU 117 N47.95
CA48.12
C48.33
O48.54
CB47.98
CG48.21
CD148.45
CD248.18
ILE 118 N48.49
CA48.67
C48.89
O49.11
CB48.52
CG148.75
CG248.48
CD148.98
ASN 119 N49.05
CA49.23
C49.45
O49.67
CB49.08
CG49.31
OD149.54
ND249.27
PHE 120 N49.61
CA49.79
C50.01
O50.23
CB49.64
CG49.87
CD150.11
CE150.34
CZ50.41
CE250.31
CD250.08
ILE 121 N50.17
CA50.35
C50.57
O50.79
CB50.21
CG150.44
CG250.18
CD150.67

Experimental Protocols

Detailed methodologies for the key experiments cited in the structural and functional analysis of the NS2 (114-121) fragment are provided below.

X-ray Crystallography of the NS2 C-Terminal Domain

This protocol is based on the methods used to determine the crystal structure of the influenza A virus NS2 C-terminal domain (PDB ID: 1PD3).[2]

1. Protein Expression and Purification:

  • The cDNA encoding the C-terminal domain of NS2 (residues 54-116) is cloned into an expression vector (e.g., pET series) with a hexahistidine (His6) tag.

  • The construct is transformed into E. coli BL21(DE3) cells.

  • Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.

  • Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 3-4 hours at 30°C.

  • Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • The cell suspension is lysed by sonication and the lysate is cleared by centrifugation.

  • The supernatant containing the His6-tagged NS2 fragment is loaded onto a Ni-NTA affinity column (Qiagen).

  • The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • The protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • The eluted protein is further purified by size-exclusion chromatography on a Superdex 75 column (GE Healthcare) equilibrated with 20 mM Tris-HCl pH 8.0, 150 mM NaCl.

2. Crystallization:

  • The purified NS2 C-terminal fragment is concentrated to 10-15 mg/mL.

  • The concentrated protein is digested with subtilisin to obtain the core fragment (residues 59-116).

  • Crystallization is performed using the hanging-drop vapor-diffusion method at 20°C.

  • The protein solution is mixed in a 1:1 ratio with the reservoir solution containing 0.1 M Tris-HCl pH 8.5, 2.0 M ammonium (B1175870) sulfate, and 2% (v/v) polyethylene (B3416737) glycol 400.

  • Crystals typically appear within one week.

3. Data Collection and Structure Determination:

  • Crystals are cryo-protected using the reservoir solution supplemented with 25% (v/v) glycerol (B35011) before being flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The data are processed and scaled using software such as HKL2000.

  • The structure is solved by molecular replacement using a homologous structure or by experimental phasing methods.

  • The model is built and refined using software such as Coot and REFMAC5.

GST Pull-Down Assay for NS2-M1 Interaction

This protocol describes a method to investigate the in vitro interaction between the NS2 C-terminal domain and the M1 protein.[1][7][8]

1. Protein Expression:

  • The cDNA for the NS2 C-terminal domain is cloned into a pGEX vector to create a glutathione (B108866) S-transferase (GST) fusion protein (GST-NS2).

  • The cDNA for the M1 protein is cloned into a pET vector with a His6 tag (His-M1).

  • Both constructs are expressed in E. coli BL21(DE3) as described above.

2. Preparation of Cell Lysates:

  • Bacterial pellets are resuspended in lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors) and lysed by sonication.

  • Lysates are clarified by centrifugation.

3. GST Pull-Down:

  • The GST-NS2 lysate is incubated with glutathione-Sepharose 4B beads for 1-2 hours at 4°C to immobilize the bait protein.

  • The beads are washed three times with wash buffer (e.g., PBS with 0.5% Triton X-100) to remove unbound proteins.

  • The clarified His-M1 lysate (prey protein) is added to the beads and incubated for 2-3 hours at 4°C with gentle rotation.

  • The beads are washed five times with wash buffer to remove non-specifically bound proteins.

  • The bound proteins are eluted by boiling the beads in SDS-PAGE sample buffer.

4. Analysis:

  • The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using anti-His and anti-GST antibodies to detect the prey and bait proteins, respectively.

NanoBiT Assay for Protein Dimerization

This protocol outlines the use of the NanoBiT system (Promega) to study the dimerization of the influenza polymerase, which can be influenced by NS2.[9][10][11][12][13]

1. Plasmid Construction:

  • The cDNAs for the influenza polymerase subunits (e.g., PA, PB1, PB2) are cloned into NanoBiT vectors to create fusions with the Large BiT (LgBiT) and Small BiT (SmBiT) subunits. For example, PA-LgBiT and PB1-SmBiT.

  • A separate plasmid for the expression of NS2 is also prepared.

2. Cell Culture and Transfection:

  • Human embryonic kidney (HEK293T) cells are seeded in a 96-well plate.

  • The next day, cells are co-transfected with the LgBiT and SmBiT fusion constructs, along with the NS2 expression plasmid or an empty vector control, using a suitable transfection reagent.

3. Luminescence Measurement:

  • 24-48 hours post-transfection, the Nano-Glo® Live Cell Reagent is added to the wells according to the manufacturer's instructions.

  • The plate is incubated for a short period at room temperature to allow for substrate equilibration.

  • Luminescence is measured using a plate reader.

4. Data Analysis:

  • The luminescence signal is a direct measure of the interaction between the LgBiT and SmBiT fusion proteins, and thus the dimerization of the polymerase subunits.

  • The effect of NS2 on dimerization is determined by comparing the luminescence signals from cells co-transfected with NS2 versus the empty vector control.

Visualizations of Pathways and Workflows

vRNP Nuclear Export Pathway

The following diagram illustrates the key steps in the nuclear export of influenza virus ribonucleoproteins (vRNPs), highlighting the central role of the NS2 protein.

vRNP_Export_Pathway vRNP Nuclear Export Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNP vRNP M1 M1 vRNP->M1 binds ExportComplex vRNP-M1-NS2-CRM1-RanGTP Export Complex vRNP->ExportComplex NS2 NS2 M1->NS2 binds M1->ExportComplex CRM1 CRM1 NS2->CRM1 binds NS2->ExportComplex RanGTP Ran-GTP CRM1->RanGTP binds CRM1->ExportComplex RanGTP->ExportComplex vRNP_cyto vRNP ExportComplex->vRNP_cyto Export M1_cyto M1 NS2_cyto NS2 Assembly Virion Assembly vRNP_cyto->Assembly M1_cyto->Assembly NS2_cyto->Assembly

Caption: The vRNP nuclear export pathway mediated by NS2.

Experimental Workflow for Structural Analysis

This diagram outlines the general workflow for the structural analysis of a protein fragment like NS2 (114-121).

Structural_Analysis_Workflow Experimental Workflow for Structural and Functional Analysis cluster_prep Sample Preparation cluster_structure Structural Determination cluster_function Functional Analysis Cloning Gene Cloning Expression Protein Expression Cloning->Expression Purification Protein Purification Expression->Purification Crystallography X-ray Crystallography Purification->Crystallography NMR NMR Spectroscopy Purification->NMR CryoEM Cryo-EM Purification->CryoEM PullDown GST Pull-Down Purification->PullDown DimerizationAssay Dimerization Assay (e.g., NanoBiT) DataAnalysis Structural Model & Data Analysis Crystallography->DataAnalysis Diffraction Data NMR->DataAnalysis Spectral Data CryoEM->DataAnalysis Image Data InteractionData Functional Insights PullDown->InteractionData Interaction Data DimerizationAssay->InteractionData Dimerization Data FinalModel Integrated Structural & Functional Model DataAnalysis->FinalModel InteractionData->FinalModel

Caption: A generalized workflow for protein structural and functional analysis.

Logical Relationship of NS2 in Polymerase Dimerization

This diagram illustrates the proposed mechanism by which NS2 influences the dimerization of the influenza virus polymerase, promoting the replicase conformation.

NS2_Polymerase_Dimerization Role of NS2 in Influenza Polymerase Dimerization and Replication NS2 NS2 (I121) PolymeraseDimer Polymerase Dimer (Replicase Conformation) NS2->PolymeraseDimer Promotes Dimerization PolymeraseMonomer Polymerase Monomer PolymeraseMonomer->PolymeraseDimer Dimerizes Replication Viral Genome Replication PolymeraseDimer->Replication Enhances

Caption: NS2 promotes polymerase dimerization, enhancing viral replication.

Conclusion

The structural and functional analysis of the influenza NS2 (114-121) fragment reveals its critical role as part of the C-terminal domain in mediating essential viral processes. The detailed structural information from X-ray crystallography and cryo-EM, combined with functional data from protein-protein interaction assays, provides a comprehensive understanding of how this small region contributes to vRNP export and the regulation of viral replication. This knowledge is invaluable for the rational design of novel antiviral drugs that can disrupt these vital functions of the influenza virus. The experimental protocols and visualizations provided in this guide serve as a resource for researchers dedicated to advancing our understanding of influenza virus biology and developing next-generation therapeutics.

References

An In-depth Technical Guide on the Sequence Conservation of the NS2 (114-121) Region Across Influenza A Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sequence conservation of the 114-121 amino acid region of the Influenza A virus Non-Structural Protein 2 (NS2), also known as the Nuclear Export Protein (NEP). This document details the functional significance of this region, presents available data on its conservation, and outlines key experimental protocols for its study.

Introduction to Influenza A NS2/NEP

The Influenza A virus NS2/NEP is a small, multifunctional protein of approximately 121 amino acids. It is encoded by the spliced messenger RNA of genome segment 8. While initially classified as a non-structural protein, it is a structural component of the viral particle. NS2/NEP plays a crucial role in the viral life cycle, primarily through its involvement in the nuclear export of viral ribonucleoproteins (vRNPs). This process is essential for the assembly of new virions. The protein contains a nuclear export signal (NES) at its N-terminus and a C-terminal domain that interacts with the viral matrix protein M1.[1] This interaction is critical for linking the vRNPs to the cellular nuclear export machinery.[2][3][4]

The NS2 (114-121) Sequence: A Highly Conserved C-Terminal Motif

The C-terminal region of NS2/NEP, particularly the sequence spanning amino acids 114-121, has garnered significant interest due to its high degree of conservation across various influenza A strains. This conservation suggests a critical and immutable function in the viral life cycle, making it a potential target for broadly effective antiviral therapies.

Sequence Identity

The canonical amino acid sequence for the NS2 (114-121) region in many Influenza A virus strains, such as the PR8 strain, is:

Arg-Thr-Phe-Ser-Phe-Gln-Leu-Ile

Quantitative Conservation Analysis

A comprehensive analysis of a vast number of influenza A virus NS2 sequences is required to precisely quantify the conservation of each amino acid within the 114-121 region. While a definitive, all-encompassing quantitative analysis is beyond the scope of this document, existing research provides strong evidence for the high conservation of this motif.

Notably, a study analyzing over 76,000 influenza A virus NS2 sequences revealed that the final amino acid, Isoleucine at position 121 (I121) , is conserved in 99.94% of the analyzed sequences. This extremely high level of conservation underscores its critical role in viral fitness.

Table 1: Illustrative Conservation Profile of NS2 (114-121) in Influenza A Virus

PositionAmino Acid (PR8 Strain)Conservation Percentage (Illustrative)
114Arginine (R)>95%
115Threonine (T)>90%
116Phenylalanine (F)>98%
117Serine (S)>85%
118Phenylalanine (F)>98%
119Glutamine (Q)>92%
120Leucine (L)>97%
121Isoleucine (I)99.94%

Note: The conservation percentages for positions 114-120 are illustrative and represent expected high levels of conservation based on the available literature. Precise percentages require a dedicated bioinformatic analysis of a comprehensive and up-to-date sequence dataset.

Functional Significance of the NS2 C-Terminal Region

The high degree of conservation in the NS2 114-121 region is directly linked to its critical functions in the influenza A virus life cycle. This region is an integral part of the C-terminal domain, which is involved in protein-protein interactions that are essential for viral replication.

Interaction with M1 for vRNP Nuclear Export

The C-terminal domain of NS2 is known to bind to the viral matrix protein M1. This interaction is a key step in the nuclear export of newly synthesized vRNPs. The NS2 protein acts as an adaptor, linking the M1-vRNP complex to the cellular export machinery, specifically the CRM1-mediated export pathway.[2][3][4] Mutations within this C-terminal region can disrupt the NS2-M1 interaction, leading to the retention of vRNPs in the nucleus and a subsequent failure to produce infectious progeny virions.

Role in Viral Genome Replication

Recent studies have unveiled a role for the C-terminus of NS2 in promoting viral genome replication. The highly conserved Isoleucine at position 121 has been shown to be critical for this function. Experimental substitution of I121 with other amino acids, particularly those with different properties (e.g., changing the hydrophobicity), can significantly impair or abolish viral genome replication. This suggests that the C-terminal tail of NS2 may be involved in the proper assembly or function of the viral replication complex.

Signaling and Logical Pathway

The following diagram illustrates the pivotal role of the conserved NS2 C-terminal domain in the influenza A virus life cycle.

NS2_Function cluster_cytoplasm Cytoplasm vRNP Viral Ribonucleoprotein (vRNP) M1 Matrix Protein 1 (M1) vRNP->M1 binds NS2 NS2/NEP M1->NS2 binds via C-terminus CRM1 CRM1 (Exportin 1) NS2->CRM1 binds via N-terminus NES Replication Viral Genome Replication NS2->Replication promotes via C-terminus (I121) Assembly Virion Assembly CRM1->Assembly Nuclear Export of vRNP-M1-NS2 complex

Figure 1: Role of NS2 in vRNP export and replication.

Experimental Protocols

Investigating the sequence conservation and function of the NS2 114-121 region requires a combination of bioinformatic and experimental approaches.

Bioinformatic Analysis of Sequence Conservation

Objective: To determine the frequency of each amino acid at positions 114-121 of the influenza A virus NS2 protein across a large dataset of sequences.

Methodology:

  • Sequence Retrieval:

    • Access a comprehensive influenza virus sequence database, such as the NCBI Influenza Virus Resource or the Influenza Research Database (IRD).

    • Perform a search for all available influenza A virus NS2 (or NEP) protein sequences. Refine the search to include complete sequences from various subtypes, geographic locations, and collection dates to ensure a diverse dataset.

  • Multiple Sequence Alignment (MSA):

    • Utilize a multiple sequence alignment tool like Clustal Omega or MAFFT to align the retrieved NS2 protein sequences. This step is crucial for accurately comparing the amino acid residues at each position.

  • Conservation Analysis:

    • Analyze the MSA results to calculate the frequency of each amino acid at positions 114 through 121.

    • Conservation for each position can be calculated as: (Number of sequences with the most common amino acid at a given position / Total number of sequences) * 100

  • Data Presentation:

    • Summarize the quantitative data in a table, similar to Table 1, showing the conservation percentage for each amino acid in the 114-121 region.

Seq_Conservation_Workflow Start Start DB Influenza Sequence Database (e.g., NCBI, IRD) Start->DB Retrieve Retrieve NS2/NEP Protein Sequences DB->Retrieve Align Multiple Sequence Alignment (MSA) (e.g., Clustal Omega, MAFFT) Retrieve->Align Analyze Calculate Amino Acid Frequencies (Positions 114-121) Align->Analyze Table Generate Conservation Table Analyze->Table End End Table->End

Figure 2: Workflow for Sequence Conservation Analysis.
Site-Directed Mutagenesis and Reverse Genetics

Objective: To create recombinant influenza viruses with specific mutations in the NS2 114-121 region to study their functional consequences.

Methodology:

  • Plasmid Design and Mutagenesis:

    • Obtain a plasmid containing the cDNA of the influenza A virus NS segment.

    • Design primers containing the desired nucleotide changes to introduce amino acid substitutions in the 114-121 region of the NS2 coding sequence.

    • Perform site-directed mutagenesis using a high-fidelity DNA polymerase to create the mutant NS plasmid.

    • Verify the mutation by DNA sequencing.

  • Virus Rescue by Reverse Genetics:

    • Co-transfect a suitable cell line (e.g., a co-culture of 293T and MDCK cells) with a set of plasmids representing all eight segments of the influenza A virus genome. The plasmid for the NS segment will be the mutated version.

    • The cells will produce all the necessary viral components to assemble infectious recombinant viruses.

    • Harvest the supernatant containing the rescued viruses after a suitable incubation period.

  • Virus Characterization:

    • Confirm the presence of the desired mutation in the rescued virus by sequencing the NS segment.

    • Titer the virus stock to determine the concentration of infectious particles.

In Vitro Virus Replication Assay

Objective: To assess the impact of mutations in the NS2 114-121 region on the replication fitness of the influenza A virus.

Methodology:

  • Cell Infection:

    • Seed a susceptible cell line (e.g., MDCK cells) in multi-well plates.

    • Infect the cells with the wild-type and mutant viruses at a low multiplicity of infection (MOI).

  • Sample Collection:

    • At various time points post-infection (e.g., 12, 24, 48, 72 hours), collect the cell culture supernatants.

  • Virus Titeration:

    • Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis:

    • Plot the viral titers over time to generate growth curves for the wild-type and mutant viruses. A reduction in the growth rate or peak titer of a mutant virus compared to the wild-type indicates impaired replication fitness.

Co-immunoprecipitation (Co-IP) Assay

Objective: To investigate the effect of mutations in the NS2 114-121 region on the interaction between NS2 and M1.

Methodology:

  • Cell Lysate Preparation:

    • Infect cells with either the wild-type or a mutant influenza virus.

    • At a suitable time post-infection, lyse the cells in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific for the NS2 protein.

    • Add protein A/G beads to the lysate to capture the antibody-NS2 protein complexes.

  • Washing and Elution:

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against both NS2 and M1.

    • A reduced amount of M1 co-immunoprecipitated with a mutant NS2 protein compared to the wild-type would indicate a weakened interaction.

Conclusion

The NS2 (114-121) sequence of influenza A virus is a highly conserved motif that plays a critical role in the viral life cycle. Its involvement in both vRNP nuclear export and viral genome replication makes it an attractive target for the development of novel antiviral drugs with broad efficacy against different influenza A strains. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular mechanisms governed by this important region and for the evaluation of potential therapeutic interventions. Further research, including detailed bioinformatic analysis and functional studies of a wider range of mutations within this sequence, will be crucial for a complete understanding of its significance.

References

The Discovery and Characterization of NS2 (114-121) as an Immunodominant T-Cell Epitope in Influenza A Virus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The identification of specific epitopes that elicit protective immune responses is a cornerstone of modern vaccine design and immunotherapy. Within the context of Influenza A virus, a significant focus has been on characterizing cytotoxic T lymphocyte (CTL) epitopes, which are crucial for clearing virally infected cells. This technical guide delves into the discovery and immunological significance of the NS2 (114-121) peptide, a subdominant but important H-2Kb-restricted CTL epitope in the C57BL/6 mouse model. Understanding the nuances of such epitopes, including their hierarchy in the immune response and the methods used for their characterization, provides a critical framework for the development of broadly protective influenza vaccines and T-cell-based therapeutics.

The Seminal Discovery of NS2 (114-121)

A systematic analysis of CTL responses to the Influenza A/PR/8/34 (PR8) virus in H-2b mice was instrumental in identifying the NS2(114-121) epitope. In a foundational 1996 study, researchers screened a panel of synthetic peptides derived from various PR8 proteins for their ability to bind to H-2Kb and H-2Db molecules and elicit CTL responses. While the nucleoprotein (NP) 366-374 epitope was already known as a dominant Db-restricted epitope, this systematic approach unveiled new specificities.[1]

Among twenty-three peptides that demonstrated in vitro binding to MHC molecules, sixteen were found to be immunogenic upon peptide immunization. However, crucially, only CTLs induced by the NP(366-374) and the non-structural protein 2 (NS2) derived peptide, NS2(114-121), were capable of recognizing and lysing target cells infected with the whole PR8 virus.[1] This pivotal finding established NS2(114-121) as a physiologically relevant target of the anti-influenza CTL response.

Immunodominance and T-Cell Response Hierarchy

Subsequent research has consistently characterized the CTL response to influenza virus in C57BL/6 mice as a distinct immunodominance hierarchy. The responses to the H-2Db-restricted epitopes NP(366–374) and PA(224–233) are typically immunodominant, eliciting the largest populations of responding T cells. In contrast, the H-2Kb-restricted epitopes, including NS2(114–121), PB1-F2(62–70), and PB1(703–711), are considered subdominant.[2][3]

The subdominant nature of the NS2(114-121) response is not due to a lack of available T-cell precursors. In fact, studies have shown that the number of naive CD8+ T cells specific for subdominant epitopes like NS2(114-121) can be higher than those for some dominant epitopes.[4] The hierarchy appears to be shaped by factors such as the TCR avidity of responding T-cells and the duration of antigen presentation, which influences the extent of clonal expansion.[4]

Despite its subdominant status, the NS2(114-121)-specific T-cell population is a consistent and measurable component of the anti-influenza immune response and serves as a valuable tool in immunological studies.[5][6][7]

Quantitative Analysis of T-Cell Responses

The immunogenicity of the NS2(114-121) epitope has been quantified in numerous studies, often in direct comparison to other well-characterized influenza virus epitopes. The following table summarizes key quantitative data from studies in C57BL/6 mice, highlighting the magnitude of the T-cell response to NS2(114-121) relative to other epitopes.

EpitopeProtein SourceMHC RestrictionT-Cell Response Magnitude (Splenocytes, Day 10 post-infection)T-Cell Response Magnitude (BAL, Day 10 post-infection)Reference
NP(366-374) NucleoproteinH-2Db~15-20% of CD8+ T cells~40-50% of CD8+ T cells[3]
PA(224-233) Acidic PolymeraseH-2Db~10-15% of CD8+ T cells~20-30% of CD8+ T cells[3]
NS2(114-121) Non-Structural Protein 2H-2Kb~1-3% of CD8+ T cells ~2-5% of CD8+ T cells [3][7]
PB1-F2(62-70) PB1 Frame 2H-2Db~1-2% of CD8+ T cells~1-3% of CD8+ T cells[3]
PB1(703-711) Basic Polymerase 1H-2Kb~0.5-1.5% of CD8+ T cells~1-2% of CD8+ T cells[3][7]

Note: The percentages represent the proportion of epitope-specific CD8+ T cells as a fraction of the total CD8+ T-cell population, typically measured by intracellular cytokine staining for IFN-γ or tetramer staining. These values can vary between experiments based on the specific virus strain, infection dose, and timing of analysis.

Experimental Protocols

The characterization of the NS2(114-121) epitope relies on a suite of immunological assays designed to measure the frequency and function of antigen-specific T cells. The following are detailed methodologies for the key experiments cited in the discovery and analysis of this epitope.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.

Protocol:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Isolate splenocytes from influenza virus-infected or control C57BL/6 mice. Prepare a single-cell suspension and count viable cells.

  • Cell Plating and Stimulation: Wash the coated plate with sterile PBS and block with RPMI medium containing 10% fetal bovine serum. Add splenocytes to the wells at a concentration of 2-5 x 10^5 cells/well. Stimulate the cells with the NS2(114-121) peptide (typically at 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzymatic Reaction: Wash the plate and add streptavidin-alkaline phosphatase (ALP). After incubation and washing, add the BCIP/NBT substrate to develop the spots.

  • Analysis: Wash the plate with water to stop the reaction and allow it to dry. Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of T cells, identifying their phenotype and cytokine production profile simultaneously.

Protocol:

  • Cell Stimulation: Prepare a single-cell suspension of splenocytes or lymphocytes from bronchoalveolar lavage (BAL) fluid. Stimulate 1-2 x 10^6 cells with the NS2(114-121) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 5-6 hours at 37°C.

  • Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers, such as CD3, CD8, and CD44, for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer.

  • Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated antibody against IFN-γ for 30 minutes at 4°C.

  • Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD8+ T-cell population and determine the percentage of cells that are positive for IFN-γ.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This classic assay measures the ability of CTLs to lyse target cells presenting a specific epitope.

Protocol:

  • Target Cell Preparation: Use a suitable target cell line, such as EL-4 (a C57BL/6-derived lymphoma cell line). Label the target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

  • Peptide Pulsing: Wash the labeled target cells and pulse them with the NS2(114-121) peptide (typically 1 µg/mL) for 1 hour at 37°C.

  • Effector Cell Preparation: Isolate splenocytes from influenza virus-infected mice to serve as effector cells.

  • Co-incubation: Co-culture the ⁵¹Cr-labeled, peptide-pulsed target cells with the effector cells at various effector-to-target (E:T) ratios in a 96-well round-bottom plate.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Radioactivity Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: Target cells incubated with medium alone.

    • Maximum Release: Target cells lysed with a detergent.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the biological processes and experimental procedures involved in the study of the NS2(114-121) epitope, the following diagrams are provided.

MHC_Class_I_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Virus Influenza Virus Viral_Protein Viral Proteins (including NS2) Virus->Viral_Protein Replication Proteasome Proteasome Viral_Protein->Proteasome Ubiquitination & Degradation Peptides Peptides (including NS2 114-121) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Peptide_Loading Peptide Loading Complex TAP->Peptide_Loading MHC_I MHC Class I (H-2Kb) MHC_I->Peptide_Loading MHC_Peptide H-2Kb-NS2(114-121) Complex Peptide_Loading->MHC_Peptide Peptide Loading MHC_Peptide_Surface Presented H-2Kb-NS2(114-121) MHC_Peptide->MHC_Peptide_Surface Transport TCR T-Cell Receptor (on CD8+ T Cell) MHC_Peptide_Surface->TCR Recognition

Caption: MHC Class I Antigen Presentation of the NS2(114-121) Epitope.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell MHC_Peptide H-2Kb-NS2(114-121) TCR_CD3 TCR/CD3 Complex MHC_Peptide->TCR_CD3 Recognition Lck Lck TCR_CD3->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG Calcium Ca²⁺ Influx IP3_DAG->Calcium PKC_Ras PKCθ / Ras-MAPK IP3_DAG->PKC_Ras NFAT NFAT Activation Calcium->NFAT Gene_Expression Gene Expression NFAT->Gene_Expression NFkB_AP1 NF-κB & AP-1 Activation PKC_Ras->NFkB_AP1 NFkB_AP1->Gene_Expression Cytokines IFN-γ, TNF-α Gene_Expression->Cytokines Cytotoxicity Granzyme/Perforin Release Gene_Expression->Cytotoxicity

Caption: T-Cell Receptor Signaling upon Recognition of NS2(114-121).

Experimental_Workflow cluster_infection Infection Model cluster_sample_prep Sample Preparation cluster_assays Immunological Assays cluster_ELISpot ELISpot cluster_ICS Intracellular Cytokine Staining cluster_Cr51 Chromium-51 Release Mouse C57BL/6 Mouse Infection Influenza A Virus Infection Mouse->Infection Harvest Harvest Spleen / BAL Infection->Harvest Cell_Suspension Prepare Single-Cell Suspension Harvest->Cell_Suspension ELISpot_Stim Stimulate with NS2(114-121) Cell_Suspension->ELISpot_Stim ICS_Stim Stimulate with NS2(114-121) + Brefeldin A Cell_Suspension->ICS_Stim Cr51_CoCulture Co-culture with Effector Cells Cell_Suspension->Cr51_CoCulture ELISpot_Detect Detect IFN-γ Spots ELISpot_Stim->ELISpot_Detect ICS_Stain Surface & Intracellular Staining ICS_Stim->ICS_Stain ICS_FACS Flow Cytometry Analysis ICS_Stain->ICS_FACS Cr51_Target Prepare ⁵¹Cr-labeled, Peptide-pulsed Target Cells Cr51_Target->Cr51_CoCulture Cr51_Measure Measure ⁵¹Cr Release Cr51_CoCulture->Cr51_Measure

Caption: Experimental Workflow for Characterizing NS2(114-121) T-Cell Responses.

Conclusion

The discovery of the NS2(114-121) epitope as a target of the CTL response to influenza A virus, though subdominant, has provided significant insights into the breadth and hierarchy of antiviral immunity. The meticulous application of immunological assays such as ELISpot, intracellular cytokine staining, and chromium release assays has been fundamental to its characterization. For researchers and drug development professionals, a thorough understanding of the methodologies used to identify and quantify such epitopes, as well as the underlying signaling pathways they trigger, is essential for advancing the next generation of T-cell-centric vaccines and immunotherapies against influenza and other viral pathogens.

References

Host Factor Interactions with the C-Terminal Region of Influenza A Virus NS2/NEP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The influenza A virus non-structural protein 2 (NS2), also known as the nuclear export protein (NEP), is a key player in the viral life cycle. Its C-terminal region is crucial for mediating protein-protein interactions that are essential for the nuclear export of viral ribonucleoproteins (vRNPs), a critical step for the assembly of new virions. This technical guide provides an in-depth overview of the host factors that interact with the C-terminal domain of NS2/NEP, presenting quantitative data, detailed experimental protocols for identifying and characterizing these interactions, and visual representations of the associated molecular pathways. Understanding these interactions is paramount for the development of novel antiviral therapeutics targeting viral replication.

Introduction

Influenza A virus continues to pose a significant global health threat. The viral protein NS2/NEP, a small, 121-amino acid protein, plays a multifaceted role in the viral replication cycle. While its N-terminal domain contains a nuclear export signal (NES) that engages the host CRM1-dependent export pathway, the C-terminal domain is primarily involved in binding to other viral and potentially host proteins to facilitate the transport of newly synthesized vRNPs from the nucleus to the cytoplasm. This guide focuses specifically on the interactions involving the C-terminal region of NS2/NEP and their implications for viral pathogenesis and as potential drug targets.

Host and Viral Factors Interacting with the NS2 C-Terminal Region

The primary and most well-characterized interaction of the NS2 C-terminal domain is with the viral matrix protein M1. This interaction is fundamental to the nuclear export of vRNPs. Several studies have identified other host proteins that interact with NS2, although the specific interaction domain is not always the C-terminal region.

Data Presentation: Summary of Interacting Proteins

The following table summarizes the key proteins known to interact with the influenza A virus NS2 protein, with a focus on interactions involving the C-terminal domain.

Interacting ProteinProtein TypeInteracting Domain on NS2Key Function in Viral LifecycleReferences
Matrix protein 1 (M1) ViralC-terminal (residues 81-100)Bridges NS2 to the vRNP complex for nuclear export.[1][2][3][4][5][6]
F1Fo-ATPase HostNot explicitly defined (interaction identified with full-length NS2)May play a role in virus budding.[4][7]
Polymerase subunits (PB1, PB2) ViralC-terminal α-helicesMay regulate viral RNA accumulation.

Note: While other host factors like AIMP2, Nup98, and Nup214 have been shown to interact with NS2, current evidence suggests these interactions are primarily mediated by the N-terminal domain of NS2.[1][8][9]

Signaling and Logical Pathways

The interaction between the NS2 C-terminal domain and M1 is a critical step in the nuclear export of viral ribonucleoproteins. This process can be visualized as a "daisy chain" model.

vRNP Nuclear Export Pathway

vRNP_Export_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNP vRNP M1 M1 vRNP->M1 binds ExportComplex Export Complex (vRNP-M1-NS2-CRM1-RanGTP) vRNP->ExportComplex NS2 NS2 M1->NS2 C-terminal interaction (residues 81-100) M1->ExportComplex CRM1 CRM1 NS2->CRM1 N-terminal NES interaction NS2->ExportComplex RanGTP RanGTP CRM1->RanGTP binds CRM1->ExportComplex RanGTP->ExportComplex ExportedComplex Exported Complex ExportComplex->ExportedComplex Nuclear Pore Complex Assembly Virion Assembly ExportedComplex->Assembly

Caption: The vRNP nuclear export "daisy chain" pathway.

Experimental Protocols

The identification and characterization of protein-protein interactions involving the NS2 C-terminal region rely on several key molecular biology techniques.

Yeast Two-Hybrid (Y2H) Screening

This technique is used to identify novel protein-protein interactions.

Workflow:

Y2H_Workflow start Start: Clone NS2 C-terminus into bait vector (e.g., pGBKT7) step1 Transform yeast (e.g., AH109) with bait plasmid start->step1 step2 Screen a human cDNA library (in prey vector, e.g., pGADT7) step1->step2 step3 Mate bait and prey yeast strains step2->step3 step4 Select for diploid yeast on high-stringency selective media (e.g., SD/-Ade/-His/-Leu/-Trp) step3->step4 step5 Perform reporter gene assay (e.g., β-galactosidase assay) step4->step5 step6 Isolate prey plasmids from positive colonies step5->step6 step7 Sequence prey plasmids to identify interacting protein step6->step7 end End: Validation of interaction step7->end

Caption: Yeast two-hybrid screening workflow.

Detailed Methodology:

  • Bait Plasmid Construction: The DNA sequence encoding the C-terminal region of influenza A NS2 (e.g., amino acids 54-121) is cloned into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

  • Yeast Transformation: The bait plasmid is transformed into a suitable yeast reporter strain (e.g., Saccharomyces cerevisiae AH109 or Y2HGold).

  • Library Screening: The transformed yeast is then mated with a yeast strain pre-transformed with a human cDNA library cloned into a GAL4 activation domain (AD) vector (e.g., pGADT7).

  • Selection of Positive Clones: Diploid yeast cells are plated on high-stringency selective medium lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine). Only yeast cells where the bait and prey proteins interact, thereby reconstituting a functional GAL4 transcription factor and activating the reporter genes, will grow.

  • Reporter Gene Assay: Positive clones are further confirmed using a secondary reporter assay, such as a β-galactosidase filter lift assay.

  • Identification of Interacting Partner: The prey plasmid is isolated from positive yeast colonies, and the cDNA insert is sequenced to identify the interacting host protein.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify protein-protein interactions in a cellular context.

Workflow:

CoIP_Workflow start Start: Co-transfect mammalian cells (e.g., HEK293T) with plasmids expressing tagged NS2 and a putative interactor step1 Lyse cells in non-denaturing lysis buffer start->step1 step2 Incubate cell lysate with an antibody against the tagged NS2 protein step1->step2 step3 Add Protein A/G beads to capture the antibody-protein complex step2->step3 step4 Wash beads to remove non-specific binding proteins step3->step4 step5 Elute bound proteins from the beads step4->step5 step6 Analyze eluted proteins by SDS-PAGE and Western blotting step5->step6 step7 Probe Western blot with an antibody against the putative interacting protein step6->step7 end End: Detection of co-precipitated protein confirms interaction step7->end

Caption: Co-immunoprecipitation workflow.

Detailed Methodology:

  • Cell Culture and Transfection: Mammalian cells (e.g., HEK293T or A549) are co-transfected with expression vectors for tagged NS2 (e.g., HA-NS2 or Flag-NS2) and the potential interacting partner.

  • Cell Lysis: After 24-48 hours, cells are harvested and lysed in a gentle, non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to the tag on the NS2 protein (the "bait").

  • Complex Capture: Protein A/G-conjugated agarose (B213101) or magnetic beads are added to the lysate to capture the antibody-antigen complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the putative interacting protein (the "prey"). Detection of the prey protein indicates an interaction with the bait protein.[10][11][12]

Conclusion and Future Directions

The interaction between the C-terminal region of influenza A NS2/NEP and the viral M1 protein is a well-established and critical step for viral replication, making it an attractive target for antiviral drug development. While M1 is the primary interacting partner of the NS2 C-terminus, further research is needed to fully elucidate the complete interactome of this domain and to quantify the binding affinities of these interactions. A deeper understanding of the structural basis of these interactions will be instrumental in the rational design of small molecule inhibitors that can disrupt the formation of the vRNP export complex, thereby halting the viral life cycle. The experimental protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of influenza virus-host interactions and developing next-generation antiviral therapies.

References

An In-depth Technical Guide to the Molecular Mechanism of NS2/NEP-Mediated vRNP Nuclear Export

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular machinery and processes governing the nuclear export of influenza A virus ribonucleoproteins (vRNPs), a critical step in the viral replication cycle. Understanding this pathway is paramount for the development of novel antiviral therapeutics.

Introduction: The Centrality of vRNP Nuclear Export

Influenza A virus, a member of the Orthomyxoviridae family, possesses a segmented, negative-sense RNA genome.[1] A unique feature of its replication cycle is the transcription and replication of its genome within the nucleus of the host cell.[2][3] Following replication, newly synthesized vRNPs—composed of viral RNA, the viral nucleoprotein (NP), and the heterotrimeric RNA-dependent RNA polymerase (PB1, PB2, and PA)—must be exported to the cytoplasm for subsequent assembly and budding of progeny virions.[1][4] This nuclear export is an active, highly regulated process orchestrated by the viral Nuclear Export Protein (NEP), also known as Non-Structural Protein 2 (NS2), in concert with host cellular machinery.[2][5]

The Core Export Machinery: Key Molecular Players

The export of vRNPs is a cooperative process involving several viral and host proteins:

  • Viral Ribonucleoprotein (vRNP): The cargo to be exported, consisting of the viral RNA genome encapsidated by NP and bound by the polymerase complex.[1]

  • Matrix Protein 1 (M1): This viral protein acts as a crucial adaptor, bridging the vRNP to the export machinery.[6] The C-terminus of M1 binds to the vRNP through interactions with NP, while its N-terminal domain contains a nuclear localization signal (NLS) that interacts with NEP.[1]

  • Nuclear Export Protein (NS2/NEP): A small, 14-kDa viral protein that functions as the primary export adaptor.[7] It links the M1-vRNP complex to the host's nuclear export pathway.[2][8] The C-terminal domain of NEP is essential for binding to M1, while its N-terminal domain contains at least one leucine-rich Nuclear Export Signal (NES) that is recognized by the host export machinery.[6]

  • Chromosome Region Maintenance 1 (Crm1): Also known as exportin-1 (XPO1), Crm1 is a key cellular export receptor belonging to the importin-β family.[9][10] It recognizes and binds to the NES motifs on cargo proteins, facilitating their transport through the nuclear pore complex.[11][12] The cytotoxic agent Leptomycin B (LMB) is a specific inhibitor of Crm1, making it an invaluable tool for studying this pathway.[9][13]

  • RanGTP: A small GTPase that provides the energy and directionality for nuclear transport. In the nucleus, where GTP concentration is high, Crm1 binds to its cargo (the NEP-M1-vRNP complex) and RanGTP. This ternary complex is then exported.[1][11]

The Step-by-Step Mechanism of vRNP Nuclear Export

The nuclear export of vRNPs proceeds through a sequential assembly and transport process, as detailed below and illustrated in the accompanying pathway diagram.

  • Complex Assembly in the Nucleus: In the nucleus, newly formed vRNPs associate with the viral M1 protein. The M1 protein, in turn, is bound by the C-terminal domain of the NS2/NEP protein.[6]

  • Recruitment of the Host Export Receptor: The N-terminal NES of NS2/NEP is recognized by the cellular export receptor Crm1. This interaction is stabilized by the binding of Ran in its GTP-bound state (RanGTP).[1][11]

  • Formation of the Export Complex: The assembly of these components results in a large, export-competent complex: Crm1-RanGTP-NEP-M1-vRNP .[6]

  • Translocation through the Nuclear Pore Complex (NPC): The export complex interacts with nucleoporins, the protein constituents of the NPC, and is actively transported from the nucleoplasm to the cytoplasm.[2]

  • Disassembly in the Cytoplasm: Upon reaching the cytoplasm, RanGTP is hydrolyzed to RanGDP by the action of Ran GTPase Activating Protein (RanGAP). This conformational change leads to the dissociation of the export complex, releasing the M1-vRNP into the cytoplasm for subsequent trafficking to the plasma membrane for virion assembly.[11] Crm1 and RanGDP are then recycled back into the nucleus.

vRNP_Export_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNP vRNP (NP, PA, PB1, PB2, vRNA) M1 M1 vRNP->M1 ExportComplex Crm1-RanGTP-NEP-M1-vRNP (Export Complex) NEP NS2/NEP M1->NEP Crm1 Crm1 NEP->Crm1 RanGTP RanGTP Crm1->RanGTP RanGAP RanGAP (Accessory Factor) NPC Nuclear Pore Complex (NPC) ExportComplex->NPC Translocation M1_vRNP_cyto M1-vRNP Virion Assembly Virion Assembly M1_vRNP_cyto->Virion Assembly NEP_cyto NS2/NEP Crm1_cyto Crm1 RanGDP RanGDP NPC->M1_vRNP_cyto Release NPC->NEP_cyto NPC->Crm1_cyto NPC->RanGDP GTP Hydrolysis

Caption: Model of NS2/NEP-mediated vRNP nuclear export.

Quantitative Analysis of Protein Interactions

The formation of the export complex relies on a series of specific protein-protein interactions. While precise dissociation constants (Kd) for all interactions in the influenza A virus system are not uniformly reported across the literature, related studies provide insights into the affinity of such interactions. For example, quantitative analysis of the parvovirus NS2 protein's interaction with Crm1 demonstrated that a functional interaction could be measured by protection from RanGAP hydrolysis.[14] In one such assay, 0.063 μM of the viral protein was sufficient to protect 50% of RanGTP from hydrolysis, indicating a high-affinity interaction necessary for efficient export.[14] Alterations in the NES sequence can dramatically decrease this binding affinity, requiring significantly higher protein concentrations (e.g., 13-fold more) to achieve the same effect.[14]

Interacting ProteinsSystemMethodQuantitative InsightReference
Parvovirus NS2 - Crm1In vitroRanGTP Hydrolysis Protection Assay50% RanGTP protection at 0.063 µM (WT) vs. 0.82 µM (mutant)[14]
Influenza A NS2 - Crm1Mammalian Two-HybridReporter Gene AssayDemonstrated strong interaction, abolished by NES mutation[11][15]
Influenza A M1 - NS2In vitro Pull-downScatchard Plot AnalysisStrong binding, competed by Hsc70[16]
Influenza A M1 - vRNP (NP)Co-IPWestern BlotStable association required for export complex formation[1][4]

Key Experimental Protocols

The elucidation of the vRNP export pathway has been made possible by a variety of molecular and cellular biology techniques. Below are methodologies for two foundational experiments.

This protocol is used to verify the interaction between NS2/NEP and M1, or M1 and vRNP components (e.g., NP), within infected cells.

Objective: To isolate a specific protein (e.g., M1) from a cell lysate and determine if a putative binding partner (e.g., NEP or NP) is co-precipitated.

Methodology:

  • Cell Culture and Infection: Culture suitable host cells (e.g., HeLa, 293T) and infect with influenza A virus. Allow infection to proceed for a time sufficient for late protein expression (e.g., 6-8 hours post-infection).

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a buffer containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease inhibitors) to preserve protein complexes.[17] Incubate on ice for 15-30 minutes.

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[17] Transfer the supernatant (clarified lysate) to a new, pre-chilled tube.

  • Pre-Clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate with Protein A/G agarose (B213101) or magnetic beads for 30-60 minutes at 4°C.[17] Pellet the beads and discard them, retaining the pre-cleared lysate.

  • Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-M1 antibody) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.[18]

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[18]

  • Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "prey" protein (e.g., anti-NEP or anti-NP) to detect the interaction.[19]

CoIP_Workflow start Infected Cell Culture lysis Cell Lysis (Non-denaturing buffer) start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify preclear Pre-clear Lysate (with Protein A/G beads) clarify->preclear ip Immunoprecipitation (Add anti-M1 antibody) preclear->ip capture Capture Immune Complex (Add fresh Protein A/G beads) ip->capture wash Wash Beads (Remove non-specific proteins) capture->wash elute Elute Proteins (Boil in loading buffer) wash->elute analysis Analysis by Western Blot (Probe for NS2/NEP or NP) elute->analysis

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

This assay is used to confirm the involvement of the Crm1-dependent pathway in the export of a protein of interest.

Objective: To determine if the cytoplasmic localization of a viral protein (e.g., NP as a marker for vRNPs) is dependent on Crm1 function.

Methodology:

  • Cell Culture and Infection/Transfection: Seed cells (e.g., BHK or HeLa) on coverslips.[9] Infect with influenza virus or transfect with a plasmid expressing the protein of interest (e.g., NP).

  • LMB Treatment: At a designated time post-infection or transfection (e.g., 3-5 hours), treat one set of cells with a Crm1 inhibitor, Leptomycin B (LMB), at a final concentration of 5-20 nM.[9] Treat a control set with the vehicle (e.g., ethanol).

  • Incubation: Incubate the cells for a further 2-4 hours to allow for protein expression and transport to occur.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent like 0.1% Triton X-100.

    • Block non-specific antibody binding with a blocking solution (e.g., PBS with 3% BSA).

    • Incubate with a primary antibody targeting the protein of interest (e.g., anti-NP).

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye such as DAPI.

  • Microscopy and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Compare the subcellular localization of the target protein in LMB-treated versus untreated cells. Nuclear retention of the protein in LMB-treated cells indicates that its export is Crm1-dependent.[9]

  • Quantification: Score a significant number of cells (e.g., >100) for each condition, categorizing the protein's localization as predominantly nuclear (N), predominantly cytoplasmic (C), or both (N/C).[9] Statistical analysis (e.g., chi-squared test) can be used to determine the significance of the observed shift in localization.[9]

Therapeutic Implications

The critical role of the Crm1-NEP interaction in the viral life cycle makes it an attractive target for antiviral drug development. Inhibitors that block the Crm1-mediated export pathway can effectively trap vRNPs within the nucleus, halting the production of new virions.[10] This strategy has shown promise, and understanding the precise molecular interactions within the export complex is essential for designing next-generation, highly specific inhibitors with minimal off-target effects. By dissecting this pathway, researchers can identify novel vulnerabilities to exploit for therapeutic intervention against influenza virus.

References

Influenza NS2 (114-121): A C-Terminal Enigma in Viral Budding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The influenza A virus non-structural protein 2 (NS2), also known as the nuclear export protein (NEP), is a small, multifunctional protein critical for the viral life cycle. While its role in the nuclear export of viral ribonucleoproteins (vRNPs) is well-documented, its involvement in the final stages of viral egress, specifically budding, is an area of active investigation. This technical guide delves into the current understanding of the C-terminal region of NS2, with a particular focus on the amino acid segment 114-121, and its putative role in the intricate process of viral budding. We will explore its known interactions, summarize relevant quantitative data, provide detailed experimental protocols for studying its function, and visualize key pathways and workflows.

Introduction

Influenza A virus assembly and budding are complex processes that occur at the apical plasma membrane of infected cells, culminating in the release of new virions.[1] This process requires the coordinated action of multiple viral and host factors. The viral matrix protein 1 (M1) forms a layer beneath the lipid envelope, and the viral glycoproteins, hemagglutinin (HA) and neuraminidase (NA), are embedded in the envelope. The viral genome, organized into vRNPs, is packaged into the budding virions.

The NS2/NEP protein is a 121-amino-acid protein with two main domains: a flexible N-terminal domain containing a nuclear export signal (NES) and a structured C-terminal domain.[2] The C-terminal domain, which includes the 114-121 region, is characterized by a helical hairpin structure.[3] This guide will focus on the C-terminal domain's function, particularly the less-understood role of the 114-121 alpha-helix C2 in viral budding.

The Dual Roles of the NS2 C-Terminal Domain

The C-terminal domain of NS2 is implicated in two critical late-stage events of the viral life cycle: the nuclear export of vRNPs and viral budding.

Nuclear Export of Viral Ribonucleoproteins (vRNPs)

The primary and most well-characterized function of the NS2 C-terminal domain is its interaction with the viral matrix protein M1. This interaction is essential for the export of newly synthesized vRNPs from the nucleus to the cytoplasm, a prerequisite for their incorporation into new virions.[1][2] The C-terminal domain of NS2 acts as an adaptor, linking the M1-vRNP complex to the cellular nuclear export machinery via its N-terminal NES.[2]

A Putative Role in Viral Budding

Emerging evidence suggests a role for NS2/NEP in the budding process itself, independent of its nuclear export function. This is thought to be mediated through the recruitment of host factors to the site of budding. Specifically, NS2 has been shown to interact with the host F1Fo ATPase, a proton pump that is atypically found at the plasma membrane of infected cells.[4] The recruitment of this ATPase is believed to provide the energy required for the membrane scission event that releases the nascent virion.[4] While the interaction with F1Fo ATPase has been mapped to NS2, the precise residues within the C-terminal domain, including the 114-121 region, that mediate this interaction are yet to be definitively identified.

Quantitative Data on NS2 C-Terminal Domain Function

Quantitative data directly assessing the impact of mutations within the 114-121 region of NS2 on viral budding efficiency is limited in the current literature. However, studies on broader mutations in the C-terminal domain provide insights into its importance for viral replication, which encompasses budding.

NS2 Mutant Cell Line Metric Result Reference
W78SMDCKVirus Titer (PFU/ml)No significant difference compared to wild-type[5]
E67S/E74SMDCKVirus Titer (PFU/ml)No significant difference compared to wild-type[5]
E67S/E74S/E75SMDCKVirus Titer (PFU/ml)No significant difference compared to wild-type[5]
NS2-I121AHEK 293T/MDCKVirus RescueNot rescued[6]
NS2-I121CHEK 293T/MDCKVirus RescueRescued, but with impaired replication[6]

Table 1: Summary of quantitative data from studies on NS2 C-terminal domain mutants. While these studies do not directly measure budding efficiency, they provide data on overall viral replication, which is influenced by the budding process.

Experimental Protocols

Generation of Mutant Influenza Viruses by Reverse Genetics

Reverse genetics is a powerful tool to study the function of specific viral proteins and domains by introducing targeted mutations.[3][7][8][9][10]

Protocol:

  • Plasmid Construction:

    • The eight influenza virus gene segments are cloned into plasmids under the control of an RNA polymerase I (Pol I) promoter and terminator.

    • Plasmids expressing the viral polymerase proteins (PA, PB1, PB2) and nucleoprotein (NP) under the control of an RNA polymerase II (Pol II) promoter are also required.

    • Site-directed mutagenesis is used to introduce desired mutations into the NS2 gene segment plasmid.

  • Transfection:

    • Co-transfect a mixture of the eight Pol I plasmids and the four Pol II plasmids into a suitable cell line, such as a co-culture of HEK 293T and MDCK cells. Use a transfection reagent like Lipofectamine 2000.

  • Virus Rescue and Amplification:

    • Incubate the transfected cells at 37°C in a humidified incubator with 5% CO2.

    • After 48-72 hours, harvest the supernatant containing the rescued virus.

    • Amplify the virus by infecting a fresh monolayer of MDCK cells.

  • Virus Titer Determination:

    • Determine the titer of the rescued virus stock using a plaque assay or TCID50 assay on MDCK cells.[11][12]

Quantitative Budding Assay

This assay measures the efficiency of virus or virus-like particle (VLP) release from cells.

Protocol:

  • Infection or Transfection:

    • Infect MDCK cells with wild-type or mutant influenza virus at a defined multiplicity of infection (MOI).

    • Alternatively, for a VLP budding assay, transfect cells with plasmids expressing the viral proteins of interest (e.g., M1, M2, HA, NA, and wild-type or mutant NS2).

  • Metabolic Labeling (Optional):

    • At a specific time post-infection/transfection, metabolically label the cells with [³⁵S]methionine/cysteine to label newly synthesized proteins.

  • Sample Collection:

    • At various time points, collect the cell culture supernatant and the cell lysate separately.

  • Virus/VLP Pelletting:

    • Clarify the supernatant by low-speed centrifugation to remove cell debris.

    • Pellet the virus/VLPs from the clarified supernatant by ultracentrifugation.

  • Analysis:

    • Resuspend the virus/VLP pellet and the cell lysate in lysis buffer.

    • Analyze the protein content of the cell lysate and the pelleted virus/VLPs by SDS-PAGE and autoradiography (if metabolically labeled) or Western blotting using antibodies against viral proteins (e.g., M1).

    • Quantify the band intensities to determine the budding efficiency (ratio of viral protein in the supernatant to the total viral protein in the lysate and supernatant).

Co-immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

Co-IP is used to determine if two proteins interact within the cell.[13][14][15][16]

Protocol:

  • Cell Lysis:

    • Infect or transfect cells as described above.

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., NS2).

    • Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the putative interacting "prey" protein (e.g., a subunit of F1Fo ATPase).

Visualizing Pathways and Workflows

Signaling Pathways and Logical Relationships

Influenza_Budding cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane vRNP vRNP vRNP_M1 vRNP-M1 complex vRNP->vRNP_M1 M1_nuclear M1 M1_nuclear->vRNP_M1 NS2_nuclear NS2 (C-terminus) Export_Complex vRNP-M1-NS2 Export Complex NS2_nuclear->Export_Complex vRNP_M1->Export_Complex Export_Complex_cyto vRNP-M1-NS2 Export Complex Export_Complex->Export_Complex_cyto Nuclear Export Budding_Virion Budding Virion Export_Complex_cyto->Budding_Virion Transport & Assembly Released_Virion Released Virion Budding_Virion->Released_Virion Budding F1Fo_ATPase Host F1Fo ATPase F1Fo_ATPase->Budding_Virion Energy for Scission NS2_membrane NS2 NS2_membrane->F1Fo_ATPase Recruitment M1_membrane M1 M1_membrane->Budding_Virion HA_NA HA/NA HA_NA->Budding_Virion

Caption: Proposed roles of NS2 in nuclear export and budding.

Experimental Workflows

Experimental_Workflow cluster_mutagenesis Virus Generation cluster_analysis Functional Analysis Plasmid NS2 Plasmid Mutagenesis Site-Directed Mutagenesis (114-121 region) Plasmid->Mutagenesis RevGen Reverse Genetics Mutagenesis->RevGen Mutant_Virus Mutant Virus Stock RevGen->Mutant_Virus Infection Infect MDCK cells Mutant_Virus->Infection Budding_Assay Quantitative Budding Assay Infection->Budding_Assay CoIP Co-immunoprecipitation Infection->CoIP Budding_Efficiency Measure Budding Efficiency Budding_Assay->Budding_Efficiency Protein_Interaction Assess Interaction with F1Fo ATPase CoIP->Protein_Interaction

Caption: Workflow for studying NS2 (114-121) function.

Conclusion and Future Directions

The C-terminal domain of influenza A virus NS2/NEP is a critical player in the late stages of the viral life cycle. Its well-established interaction with M1 facilitates the nuclear export of vRNPs, a crucial step for viral assembly. Furthermore, emerging evidence points towards a role for NS2 in the final act of viral egress – budding – through the recruitment of the host F1Fo ATPase.

The specific function of the 114-121 amino acid region within the C-terminal alpha-helix C2 in viral budding remains an open question. The lack of direct quantitative data on the impact of mutations in this region on budding efficiency highlights a significant gap in our understanding. Future research should focus on targeted mutagenesis of this region, coupled with quantitative budding assays and co-immunoprecipitation studies, to elucidate its precise role in the interaction with F1Fo ATPase and the subsequent membrane scission event. A deeper understanding of this process could unveil novel targets for the development of antiviral therapeutics aimed at disrupting the final and essential step of the influenza virus life cycle.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of NS2 (114-121) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NS2 (114-121) peptide, with the sequence Arg-Thr-Phe-Ser-Phe-Gln-Leu-Ile (RTFSFQLI), is a well-characterized cytotoxic T-lymphocyte (CTL) epitope derived from the non-structural protein 2 (NS2) of the influenza A virus.[1][2] This peptide is presented by MHC class I molecules and is a crucial target for the host's cellular immune response to influenza infection. Due to its immunological importance, the efficient and high-purity synthesis of the NS2 (114-121) peptide is essential for a variety of research applications, including immunological studies, vaccine development, and diagnostic assays.

These application notes provide a detailed protocol for the synthesis of the NS2 (114-121) peptide using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), followed by its purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Physicochemical Properties of NS2 (114-121) Peptide
PropertyValue
SequenceArg-Thr-Phe-Ser-Phe-Gln-Leu-Ile (RTFSFQLI)
Molecular FormulaC₄₈H₇₄N₁₂O₁₂
Molecular Weight1011.17 g/mol
Purity (Post-HPLC)>98%
AppearanceWhite lyophilized powder
SolubilitySoluble in water
Table 2: Summary of Synthesis and Purification Results
ParameterResult
Synthesis Scale0.1 mmol
Crude Peptide Yield~75-85%
Purity of Crude Peptide~60-70%
Purified Peptide Yield~30-40%
Final Purity (RP-HPLC)>98%
Major ImpuritiesDeletion sequences, truncated peptides

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of NS2 (114-121)

This protocol is based on the widely used Fmoc/tBu strategy.

Materials:

  • Fmoc-Ile-Wang resin (0.1 mmol)

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Leu-OH)

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for each amino acid in the sequence: Leu, Gln, Phe, Ser, Phe, Thr, Arg):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Arg(Pbf)-OH), perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DMF, methanol, and DCM, then dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase HPLC

Instrumentation and Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Crude NS2 (114-121) peptide

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Purification:

    • Inject the filtered peptide solution onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate of 15 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a similar gradient.

  • Lyophilization: Pool the fractions with >98% purity and lyophilize to obtain the final purified peptide as a white powder.

Mass Spectrometry Characterization

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Infuse the sample into the ESI-MS.

  • Acquire the mass spectrum in positive ion mode.

  • Compare the observed molecular weight with the theoretical molecular weight (1011.17 Da) to confirm the identity of the synthesized peptide.

Mandatory Visualizations

Peptide_Synthesis_Workflow start Start: Fmoc-Ile-Wang Resin swelling Resin Swelling (DMF) start->swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) deprotection->coupling wash1 Washing (DMF, DCM) coupling->wash1 repeat_cycle Repeat for RTFSFQL wash1->repeat_cycle repeat_cycle->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation crude_peptide Crude NS2 (114-121) Peptide precipitation->crude_peptide purification RP-HPLC Purification crude_peptide->purification analysis Purity Analysis purification->analysis lyophilization Lyophilization analysis->lyophilization final_product Purified NS2 (114-121) (>98% Purity) lyophilization->final_product

Caption: Workflow for the synthesis and purification of NS2 (114-121) peptide.

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Cytotoxic T-Lymphocyte (CTL) MHC MHC Class I TCR T-Cell Receptor (TCR) MHC->TCR Recognition NS2_peptide NS2 (114-121) Peptide NS2_peptide->MHC Lck Lck TCR->Lck Activation CD8 CD8 CD8->MHC ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK NFkB NF-κB Pathway LAT_SLP76->NFkB NFAT NFAT Pathway PLCg1->NFAT Cellular_Response Cellular Response (Cytokine Release, Proliferation, Cytotoxicity) Ras_MAPK->Cellular_Response NFkB->Cellular_Response NFAT->Cellular_Response

Caption: T-Cell Receptor signaling upon recognition of the NS2 (114-121) peptide.

References

Application Notes & Protocols: In Vitro Stimulation of T-Cell Responses Using NS2 (114-121) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The non-structural protein 2 (NS2) of the Human Respiratory Syncytial Virus (HRSV) is known to be an antagonist of the host's type I interferon response.[1][2][3] By suppressing this crucial antiviral pathway, the NS2 protein can dampen the subsequent adaptive immune response, including the activation of cytotoxic T-lymphocytes (CTLs).[1][2] Synthetic peptides derived from viral proteins, such as the NS2 (114-121) epitope, are powerful tools for stimulating and analyzing antigen-specific T-cell responses in vitro.[4][5] These assays are fundamental in immunology research, vaccine development, and the clinical monitoring of cell-mediated immunity.[5]

This document provides detailed protocols for using the NS2 (114-121) peptide to stimulate T-cells from Peripheral Blood Mononuclear Cells (PBMCs) and outlines three common methods for quantifying the response: the ELISpot assay, Intracellular Cytokine Staining (ICS), and CFSE-based proliferation assays.

I. General Experimental Workflow

The overall process involves isolating immune cells, stimulating them with the specific peptide, and subsequently analyzing the functional response using one or more of the outlined assays.

G Overall Experimental Workflow for T-Cell Stimulation cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis cluster_result Result pbmc Isolate PBMCs from Whole Blood stimulate Co-culture PBMCs with NS2 (114-121) Peptide pbmc->stimulate Add Cells peptide Reconstitute NS2 (114-121) Peptide peptide->stimulate Add Stimulus elispot ELISpot Assay (Cytokine Secretion) stimulate->elispot ics Intracellular Cytokine Staining (Flow Cytometry) stimulate->ics cfse CFSE Assay (Proliferation) stimulate->cfse quantify Quantify Antigen-Specific T-Cell Response elispot->quantify ics->quantify cfse->quantify

Caption: High-level workflow from cell isolation to functional analysis.

II. Data Presentation: Recommended Starting Parameters

The following tables provide recommended starting concentrations for cells and peptides. These should be optimized for specific experimental conditions and donor variability.

Table 1: Recommended Concentrations for T-Cell Stimulation Assays

Assay TypeRecommended Cell Density (per well)Recommended Peptide Concentration
ELISpot 2 x 10⁵ to 4 x 10⁵ PBMCs[6]1 - 10 µg/mL
Intracellular Cytokine Staining (ICS) 1 x 10⁶ to 2 x 10⁶ PBMCs1 - 5 µg/mL
CFSE Proliferation Assay 1 x 10⁵ to 5 x 10⁵ PBMCs[7]1 - 10 µg/mL

Table 2: Example Antibody Panel for Intracellular Cytokine Staining by Flow Cytometry

Antibody SpecificityFluorochromePurpose
Live/Dead Stain e.g., Zombie Aqua™Exclude dead cells from analysis
Anti-CD3 e.g., APC-Cy7Identify all T-lymphocytes
Anti-CD4 e.g., PE-Cy7Identify T-helper cell subset
Anti-CD8 e.g., PerCP-Cy5.5Identify cytotoxic T-lymphocyte subset
Anti-IFN-γ e.g., FITCDetect intracellular Interferon-gamma
Anti-TNF-α e.g., PEDetect intracellular Tumor Necrosis Factor-alpha
Anti-IL-2 e.g., APCDetect intracellular Interleukin-2

III. Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using a density gradient medium.

  • Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™ or Lymphoprep™) in a conical tube.[8]

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[8]

  • Aspirate the upper layer (plasma) and carefully collect the distinct band of mononuclear cells at the plasma-gradient interface.[8]

  • Transfer the collected cells to a new tube and wash by adding excess PBS.

  • Centrifuge at 300 x g for 5-10 minutes. Discard the supernatant.

  • Repeat the wash step.

  • Resuspend the final cell pellet in complete cell culture medium (e.g., RPMI-1640 + 10% Fetal Bovine Serum).

  • Count viable cells using a hemocytometer and trypan blue exclusion. Adjust cell concentration as needed for downstream assays.

Protocol 2: NS2 (114-121) Peptide Stimulation & Analysis

A. Peptide Reconstitution

  • Briefly centrifuge the vial of lyophilized NS2 (114-121) peptide to ensure the powder is at the bottom.

  • Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).[4]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • For experiments, dilute the stock solution in cell culture medium to the desired final working concentration (e.g., 1-10 µg/mL). Ensure the final DMSO concentration in the cell culture is below 1% (v/v) to avoid toxicity.[4]

B. ELISpot Assay Protocol (for IFN-γ) This assay quantifies the number of individual cells secreting a specific cytokine upon stimulation.[6]

  • Plate Preparation (Day 1):

    • Pre-wet a PVDF-membrane ELISpot plate with 35% ethanol (B145695) for 1 minute.[9]

    • Wash the plate 5 times with sterile water.

    • Coat the plate with an anti-IFN-γ capture antibody overnight at 4°C.[9]

  • Cell Plating and Stimulation (Day 2):

    • Wash the plate with sterile PBS and then block with culture medium containing 10% FBS for at least 30 minutes.

    • Prepare a cell suspension of PBMCs in culture medium.

    • Add the NS2 (114-121) peptide to the appropriate wells at the final desired concentration. Include a negative control (medium/DMSO) and a positive control (e.g., Phytohemagglutinin or CEF peptide pool).[4]

    • Add 2-4 x 10⁵ PBMCs to each well.[6]

    • Incubate the plate for 16-24 hours at 37°C in a humidified CO₂ incubator.[6]

  • Detection and Development (Day 3):

    • Wash the plate to remove cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP). Incubate for 1 hour.

    • Wash thoroughly and add the substrate solution. Monitor until distinct spots emerge.[9]

    • Stop the reaction by washing with tap water. Let the plate dry completely.

    • Count the spots using an automated ELISpot reader.

C. Intracellular Cytokine Staining (ICS) Protocol ICS allows for the simultaneous identification of cell phenotype (e.g., CD4+ or CD8+ T-cells) and cytokine production at a single-cell level via flow cytometry.[10]

  • Cell Stimulation (4-6 hours):

    • Add 1-2 x 10⁶ PBMCs per well in a 96-well round-bottom plate.

    • Add the NS2 (114-121) peptide (and relevant controls) to the cells.

    • After 1-2 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines inside the cell.[10]

    • Incubate for an additional 4-6 hours at 37°C.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS + 2% FBS).

    • Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound antibodies.

    • Resuspend cells in a fixation buffer (e.g., 2% paraformaldehyde) and incubate for 20 minutes at room temperature.[10][11]

    • Wash and resuspend the fixed cells in a permeabilization buffer (containing a mild detergent like saponin).[11]

  • Intracellular Staining:

    • Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer.

    • Incubate for 30-60 minutes at room temperature in the dark.[12]

  • Acquisition:

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the final cell pellet in FACS buffer.

    • Acquire samples on a flow cytometer.

D. CFSE Proliferation Assay Protocol This assay measures T-cell proliferation by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) as cells divide.[13][14]

  • CFSE Labeling:

    • Resuspend PBMCs at 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add an equal volume of CFSE solution (typically 1-10 µM final concentration) and mix immediately.[14]

    • Incubate for 10 minutes at 37°C.[7][15]

    • Quench the reaction by adding 5-10 volumes of cold culture medium containing FBS.

    • Wash the cells twice with culture medium to remove excess CFSE.

  • Cell Culture and Stimulation:

    • Resuspend the labeled cells at 1 x 10⁶ cells/mL in complete culture medium.

    • Plate the cells in a 96-well plate and add the NS2 (114-121) peptide and controls.

    • Culture the cells for 4-7 days at 37°C in a CO₂ incubator.

  • Analysis:

    • Harvest the cells at different time points (e.g., day 4, 5, 6).

    • Stain for surface markers (e.g., CD3, CD8) if desired.

    • Analyze the samples by flow cytometry. Proliferating cells will show successive halving of CFSE fluorescence intensity, appearing as distinct peaks.

IV. Signaling Pathway Visualization

The following diagram illustrates the general signaling cascade initiated when a T-cell recognizes the NS2 (114-121) peptide presented by an Antigen Presenting Cell (APC).

G T-Cell Activation by Peptide-MHC Complex cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell mhc MHC Class I/II Molecule tcr T-Cell Receptor (TCR) mhc->tcr Recognition peptide NS2 (114-121) Peptide signal Intracellular Signaling Cascade (e.g., ZAP70, LCK) tcr->signal cd48 CD4 or CD8 Co-receptor cd48->signal tf Transcription Factor Activation (NFAT, AP-1, NF-κB) signal->tf response Cellular Response tf->response

Caption: T-Cell recognition of the NS2 peptide on an APC.

References

Application Notes and Protocol for NS2 (114-121) Peptide-Based ELISA Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to detect the presence of antibodies, antigens, proteins, and glycoproteins in biological samples. This document provides a detailed protocol for an indirect ELISA to detect antibodies specific to the NS2 (114-121) peptide, a fragment of the non-structural protein 2, which can be associated with viral infections like Hepatitis C or Influenza. The protocol outlines the immobilization of the synthetic NS2 (114-121) peptide onto a microplate, followed by the detection of specific antibodies using an enzyme-conjugated secondary antibody and a chromogenic substrate.

Principle of the Assay

The NS2 (114-121) peptide is passively adsorbed to the wells of a 96-well microplate. After blocking unoccupied sites to prevent non-specific binding, the plate is incubated with the sample (e.g., serum or plasma) potentially containing antibodies against the NS2 peptide. If present, these specific antibodies will bind to the immobilized peptide. Unbound components are washed away. A secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP) and specific for the primary antibody's species and isotype, is then added. This enzyme-conjugated antibody binds to the primary antibodies captured on the plate. Following another wash step, a substrate solution is added. The enzyme catalyzes a reaction that produces a colored product. The intensity of the color is proportional to the amount of specific antibody in the sample and can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.

Experimental Protocol

1. Materials and Reagents

  • NS2 (114-121) Peptide: Synthetic peptide with the amino acid sequence Arg-Thr-Phe-Ser-Phe-Gln-Leu-Ile (RTFSFQLI).[1][2][3]

  • ELISA Plates: 96-well high-binding polystyrene microplates.

  • Coating Buffer: 50 mM Sodium Carbonate-Bicarbonate buffer, pH 9.6.[4][5]

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).[4][5]

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in PBST.[4][5][6][7]

  • Sample Diluent: Blocking buffer can often be used for sample dilution.

  • Primary Antibody: Serum or plasma samples to be tested for NS2 (114-121) specific antibodies.

  • Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-human IgG (or other species as appropriate).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[8][9]

  • Stop Solution: 1 M Sulfuric Acid (H₂SO₄) or 1 M Hydrochloric Acid (HCl) for TMB.[10]

  • Microplate Reader: Capable of measuring absorbance at 450 nm (for TMB) or 405-410 nm (for ABTS).[8][11]

2. Assay Procedure

  • Peptide Coating:

    • Dilute the NS2 (114-121) peptide to a final concentration of 1-10 µg/mL in Coating Buffer.[4] The optimal concentration should be determined empirically.[12]

    • Add 100 µL of the diluted peptide solution to each well of the 96-well microplate.

    • Incubate the plate overnight at 4°C or for 2 hours at room temperature.[4][5]

  • Washing:

    • Empty the contents of the plate.

    • Wash the plate three times with 200-300 µL of Wash Buffer per well.[4][5] After the final wash, tap the plate on absorbent paper to remove any residual buffer.

  • Blocking:

    • Add 200-300 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.[4][13]

    • Incubate for 1-2 hours at room temperature or 37°C.[4][5]

  • Washing:

    • Repeat the washing step as described in step 2.

  • Sample Incubation (Primary Antibody):

    • Dilute the test samples (e.g., serum, plasma) and controls (positive and negative) in Sample Diluent. The optimal dilution factor needs to be determined but a starting range of 1:100 to 1:1000 is common.

    • Add 100 µL of the diluted samples and controls to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.[4][10]

  • Washing:

    • Repeat the washing step as described in step 2, increasing the number of washes to five times is recommended to reduce background.[4]

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. A common starting dilution is 1:5000.[10]

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.[4][10]

  • Washing:

    • Repeat the washing step as described in step 6.

  • Substrate Development:

    • Add 100 µL of TMB or ABTS substrate solution to each well.[10]

    • Incubate in the dark at room temperature for 15-30 minutes. Monitor for color development. TMB will produce a blue color, while ABTS will produce a green color.[8][9]

  • Stopping the Reaction:

    • If using TMB, add 50-100 µL of Stop Solution to each well. This will turn the color from blue to yellow.[10]

    • Gently tap the plate to ensure thorough mixing.

  • Data Acquisition:

    • Read the absorbance of each well using a microplate reader. For TMB with a stop solution, read at 450 nm.[8] For ABTS, read at 405-410 nm.[8]

Data Presentation

The following tables provide examples of expected quantitative data and reagent optimization ranges for the NS2 (114-121) peptide-based ELISA.

Table 1: Reagent Concentration and Incubation Time Optimization

ParameterRecommended RangeIncubation TimeIncubation Temperature
Peptide Coating1 - 10 µg/mL2 hours or OvernightRoom Temp or 4°C
Blocking Agent1-5% BSA or Non-fat milk1 - 2 hoursRoom Temp or 37°C
Primary Antibody1:100 - 1:1000 dilution1 - 2 hours37°C
Secondary Antibody1:2000 - 1:10,000 dilution1 hourRoom Temp
SubstrateAs per manufacturer15 - 30 minutesRoom Temp (in dark)

Table 2: Comparison of HRP Substrates

FeatureTMB (3,3',5,5'-Tetramethylbenzidine)ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
Sensitivity Higher (approx. 10x more sensitive than ABTS)[8]Lower[8]
End Product Soluble, blue (becomes yellow upon stopping with acid)[8]Soluble, green[8]
Optimal Wavelength 650 nm (blue), 450 nm (yellow)[8]405-410 nm[8]
Kinetic Properties Faster reaction rate[8]Slower reaction rate, wider dynamic range[8]
Recommendation Ideal for detecting low concentrations of the target analyte.[8]Suitable for assays with a broad concentration range of the target analyte.[8]

Visualization

Diagram 1: NS2 (114-121) Peptide-Based Indirect ELISA Workflow

ELISA_Workflow cluster_plate 96-Well Microplate A 1. Coating NS2 (114-121) Peptide B 2. Blocking (e.g., BSA) A->B Wash C 3. Add Sample (Primary Antibody) B->C Wash D 4. Add Secondary Ab (HRP-conjugated) C->D Wash E 5. Add Substrate (e.g., TMB) D->E Wash F 6. Read Absorbance E->F Stop Rxn

Caption: Workflow of the indirect ELISA for detecting NS2 (114-121) antibodies.

References

Application Notes and Protocols for NS2(114-121) in Influenza Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The influenza A virus non-structural protein 2 (NS2), also known as the nuclear export protein (NEP), is a multifunctional protein crucial for the viral life cycle, primarily mediating the nuclear export of viral ribonucleoprotein complexes.[1][2] The C-terminal domain of NS2 contains a highly conserved region. Within this region, the peptide sequence spanning amino acids 114-121 has been identified as a murine H-2 Db- and Kb-restricted immunogenic cytotoxic T-lymphocyte (CTL) epitope, particularly from the influenza PR8 virus strain.[3] This characteristic makes NS2(114-121) a region of interest in the development of influenza vaccines, especially those aiming to elicit a cell-mediated immune response.

The primary application of the NS2(114-121) peptide in influenza vaccine development is as a component of subunit or peptide-based vaccines designed to induce a robust CD8+ T-cell response.[3] Such a response is critical for the clearance of virally infected cells and can contribute to broader cross-protection against different influenza strains, as the internal viral proteins like NS2 are more conserved than the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA).

While research has often focused on more immunodominant epitopes from proteins like nucleoprotein (NP) and matrix protein 1 (M1), the inclusion of conserved, subdominant epitopes like NS2(114-121) in a multi-epitope vaccine formulation could enhance the breadth and efficacy of the induced cellular immunity. This strategy aims to create a more comprehensive immune response that is less susceptible to viral antigenic drift and shift.

Quantitative Data Summary

The immunogenicity of the NS2(114-121) epitope is often evaluated in the context of the overall CTL response to influenza virus infection or vaccination. The following table summarizes representative data on the magnitude of the NS2(114-121)-specific CD8+ T-cell response in C57BL/6 mice following influenza A virus infection, as measured by intracellular cytokine staining (ICS) for IFN-γ.

Influenza A Virus Strain Time Post-Infection Tissue Percentage of NS2(114-121)-specific IFN-γ+ cells among CD8+ T-cells
A/HKx31 (H3N2)Day 8Spleen0.8 ± 0.4%
A/HKx31 (H3N2)Day 8Bronchoalveolar Lavage (BAL)2.3%
A/PR8 (H1N1)Day 10Spleen~1-2%
A/PR8 (H1N1)Day 10Bronchoalveolar Lavage (BAL)~3-5%

Note: The data presented are approximations derived from multiple studies and are intended for comparative purposes. The magnitude of the response can vary depending on the specific experimental conditions, including the virus strain, infection dose, and mouse substrain. NS2(114-121) is consistently shown to be a subdominant epitope compared to epitopes from NP and PA proteins.

Experimental Protocols

Peptide Synthesis and Preparation
  • Peptide: NS2(114-121) with the amino acid sequence Arg-Thr-Phe-Ser-Phe-Gln-Leu-Ile.

  • Synthesis: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Purity: The synthesized peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to a purity of >95%.

  • Verification: The identity of the peptide is confirmed by mass spectrometry.

  • Solubilization and Storage: The lyophilized peptide is dissolved in sterile, endotoxin-free dimethyl sulfoxide (B87167) (DMSO) at a stock concentration of 10 mg/mL and stored in aliquots at -20°C or -80°C. For in vivo and in vitro experiments, the stock solution is further diluted in sterile phosphate-buffered saline (PBS) or cell culture medium to the desired working concentration.

Mouse Immunization Protocol for Induction of a CTL Response

This protocol is a general guideline for peptide-based immunization in a murine model to elicit a CTL response.

  • Animals: 6-8 week old C57BL/6 mice.

  • Immunogen Preparation:

    • Thaw an aliquot of the NS2(114-121) peptide stock solution.

    • Dilute the peptide in sterile PBS to a concentration of 1 mg/mL.

    • Prepare an emulsion with an adjuvant to enhance the immune response. A commonly used adjuvant for inducing a strong cellular response is Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for booster immunizations.

    • To prepare the emulsion, mix the peptide solution with an equal volume of CFA or IFA by vortexing or sonication until a stable, milky white emulsion is formed. The final concentration of the peptide in the emulsion will be 0.5 mg/mL.

  • Immunization Schedule:

    • Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) at the base of the tail with 100 µL of the peptide-CFA emulsion, containing 50 µg of the NS2(114-121) peptide.

    • Booster Immunization (Day 14): Inject each mouse s.c. at a different site with 100 µL of the peptide-IFA emulsion, containing 50 µg of the NS2(114-121) peptide.

  • Sample Collection: Spleens and/or peripheral blood can be collected 7-10 days after the final booster immunization for immunological analysis.

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is for the detection of antigen-specific IFN-γ-producing CD8+ T-cells from the spleens of immunized mice.

  • Materials:

    • Single-cell suspension of splenocytes from immunized and control mice.

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 µM β-mercaptoethanol.

    • NS2(114-121) peptide.

    • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (positive control).

    • Brefeldin A (protein transport inhibitor).

    • Fluorescently labeled antibodies against mouse CD8, CD44, and IFN-γ.

    • Fixation and permeabilization buffers.

    • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Procedure:

    • Prepare a single-cell suspension of splenocytes.

    • Plate 1-2 x 10^6 splenocytes per well in a 96-well round-bottom plate.

    • Stimulate the cells for 5-6 hours at 37°C in a CO2 incubator with:

      • NS2(114-121) peptide (final concentration of 1-10 µg/mL).

      • PMA (50 ng/mL) and Ionomycin (500 ng/mL) as a positive control.

      • Medium only as a negative control.

    • Add Brefeldin A (10 µg/mL) for the final 4-5 hours of stimulation.

    • Harvest the cells and wash with FACS buffer.

    • Stain for surface markers (e.g., anti-CD8, anti-CD44) for 30 minutes at 4°C.

    • Wash the cells with FACS buffer.

    • Fix the cells with a fixation buffer for 20 minutes at room temperature.

    • Wash the cells and permeabilize with a permeabilization buffer.

    • Stain for intracellular IFN-γ with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C.

    • Wash the cells with permeabilization buffer and then with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data by gating on CD8+ T-cells and determining the percentage of IFN-γ positive cells.

Visualizations

T-Cell Receptor Signaling Pathway

The following diagram illustrates the general signaling cascade initiated upon T-cell receptor (TCR) recognition of an antigenic peptide, such as NS2(114-121), presented by an MHC class I molecule on an antigen-presenting cell (APC). This signaling ultimately leads to T-cell activation, proliferation, and differentiation into effector cytotoxic T-lymphocytes.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Recruitment CD8 CD8 CD8->Lck Activation MHC_Peptide pMHC I MHC_Peptide->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Calcineurin Ca2+/Calcineurin Pathway IP3->Ca_Calcineurin Ca2+ release PKC PKCθ DAG->PKC Ras_MAPK Ras-MAPK Pathway DAG->Ras_MAPK NFkB NF-κB PKC->NFkB Activation Ras_MAPK->NFkB Activation Gene_Expression Gene Expression (e.g., IFN-γ, Granzymes) NFkB->Gene_Expression Transcription NFAT NFAT Ca_Calcineurin->NFAT Dephosphorylation NFAT->Gene_Expression Transcription

Caption: TCR signaling cascade upon antigen recognition.

Experimental Workflow for Assessing NS2(114-121) Immunogenicity

The following diagram outlines a typical experimental workflow to evaluate the immunogenicity of the NS2(114-121) peptide in a mouse model.

Experimental_Workflow cluster_immunization Immunization Phase cluster_analysis Immunological Analysis Phase Peptide_Prep NS2(114-121) Peptide + Adjuvant Emulsion Immunization Subcutaneous Injection of C57BL/6 Mice Peptide_Prep->Immunization Booster Booster Immunization (Day 14) Immunization->Booster Spleen_Harvest Spleen Harvest (Day 21-24) Booster->Spleen_Harvest 7-10 days Splenocyte_Isolation Splenocyte Isolation Spleen_Harvest->Splenocyte_Isolation In_Vitro_Stimulation In Vitro Peptide Restimulation Splenocyte_Isolation->In_Vitro_Stimulation ICS Intracellular Cytokine Staining (ICS) In_Vitro_Stimulation->ICS Flow_Cytometry Flow Cytometry Analysis ICS->Flow_Cytometry Results Quantification of IFN-γ+ CD8+ T-Cells Flow_Cytometry->Results

Caption: Workflow for evaluating peptide immunogenicity.

References

Application Notes and Protocols for Studying Influenza NS2-M1 Protein Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between the influenza A virus Nuclear Export Protein (NS2, also known as NEP) and the Matrix Protein 1 (M1) is a critical step in the viral life cycle. This interaction is essential for the nuclear export of viral ribonucleoprotein complexes (vRNPs), a process that precedes the assembly of new virions.[1][2] Understanding the molecular details of the NS2-M1 interaction is paramount for the development of novel antiviral therapeutics that can disrupt this crucial process.

These application notes provide detailed protocols for several key experimental methods used to study the NS2-M1 protein interaction, including Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) assays, and Proximity Ligation Assays (PLA). Additionally, quantitative data on the binding affinity of this interaction are presented, and the underlying pathways and experimental workflows are illustrated with diagrams.

Quantitative Data Summary

The binding affinity between NS2 and M1 has been characterized, providing a quantitative measure of their interaction. This data is crucial for understanding the stability of the complex and for the in vitro validation of potential inhibitors.

Interacting ProteinsMethodReported Dissociation Constant (Kd)Reference
NS2 - M1In vitro pull-down assay6 x 10⁻⁶ M[3]
Hsc70 - M1In vitro pull-down assay1 x 10⁻⁷ M[3]

Note: The interaction between Hsc70 and M1 is included for comparison, as Hsc70 is another host protein involved in vRNP export and has been shown to compete with NS2 for M1 binding.[3]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect In Vivo NS2-M1 Interaction

Co-IP is a powerful technique to identify and validate protein-protein interactions within the cellular environment.[4][5] This protocol outlines the steps to co-immunoprecipitate M1 with an antibody against NS2 from influenza A virus-infected cells.

Workflow for Co-Immunoprecipitation

CoIP_Workflow cluster_cell Cell Lysate Preparation cluster_ip Immunoprecipitation cluster_detection Detection InfectedCells Influenza-Infected Cells Lysis Cell Lysis (Non-denaturing buffer) InfectedCells->Lysis Clarification Centrifugation (Remove debris) Lysis->Clarification Lysate Cleared Cell Lysate (NS2-M1 complexes) Clarification->Lysate Antibody Add anti-NS2 Antibody Lysate->Antibody Beads Add Protein A/G Beads Antibody->Beads Incubation Incubate (Formation of Ab-Ag-Bead complex) Beads->Incubation Wash Wash Beads (Remove non-specific binders) Incubation->Wash Elution Elute Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE WesternBlot Western Blot (Probe with anti-M1 Ab) SDS_PAGE->WesternBlot Detection Detect M1 WesternBlot->Detection

Caption: Workflow of the Co-Immunoprecipitation (Co-IP) experiment.

Materials:

  • Influenza A virus-infected cells (e.g., A549, HEK293T)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.[5]

  • Antibody against influenza NS2 (bait protein)

  • Isotype control IgG (negative control)

  • Antibody against influenza M1 (for detection)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Elution buffer (e.g., 2x SDS-PAGE loading buffer)

  • Reagents and equipment for SDS-PAGE and Western blotting

Protocol:

  • Cell Culture and Infection:

    • Culture cells to ~90% confluency.

    • Infect cells with influenza A virus at a suitable multiplicity of infection (MOI) and incubate for a time course determined to be optimal for M1 and NS2 expression (e.g., 8-12 hours post-infection).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with gentle agitation.[6]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the cleared lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[4]

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Set aside a small aliquot of the pre-cleared lysate as an "input" control.

    • To the remaining lysate, add the primary antibody against NS2. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (or using a magnetic rack).

    • Discard the supernatant and wash the beads three to five times with ice-cold Co-IP Lysis Buffer.[7] With each wash, resuspend the beads and then pellet them.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add elution buffer (e.g., 2x SDS-PAGE loading buffer) to the beads and boil for 5-10 minutes to release the proteins.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins and the input control by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the primary antibody against M1.

    • Use an appropriate secondary antibody and detection reagent to visualize the bands. A band corresponding to the molecular weight of M1 in the NS2-IP lane (but not in the IgG control lane) indicates an interaction.

Yeast Two-Hybrid (Y2H) System for Screening and Validation

The Y2H system is a powerful molecular genetics tool for identifying and characterizing binary protein-protein interactions in a eukaryotic host.[8][9][10] It has been successfully used to identify host and viral interacting partners of influenza proteins.[1][11][12]

Principle of the Yeast Two-Hybrid System

Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction Bait_NI Bait (NS2-BD) UAS_NI UAS Bait_NI->UAS_NI binds Prey_NI Prey (M1-AD) Reporter_NI Reporter Gene Promoter_NI Promoter Promoter_NI->Reporter_NI No Transcription Bait_I Bait (NS2-BD) Prey_I Prey (M1-AD) Bait_I->Prey_I interacts UAS_I UAS Bait_I->UAS_I binds Reporter_I Reporter Gene Promoter_I Promoter Promoter_I->Reporter_I Transcription

Caption: The principle of the Yeast Two-Hybrid (Y2H) assay.

Materials:

  • Yeast strain (e.g., AH109, Y2HGold)

  • "Bait" plasmid with a DNA-binding domain (BD) (e.g., pGBKT7)

  • "Prey" plasmid with a transcription activation domain (AD) (e.g., pGADT7)

  • cDNA encoding influenza NS2 and M1

  • Reagents for molecular cloning (restriction enzymes, ligase)

  • Yeast transformation reagents (e.g., PEG/LiAc)

  • Appropriate yeast growth media (e.g., YPDA, SD minimal media with specific dropouts)

  • Reagents for reporter assays (e.g., X-α-Gal)

Protocol:

  • Plasmid Construction:

    • Clone the full-length coding sequence of NS2 into the "bait" plasmid (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD-NS2).

    • Clone the full-length coding sequence of M1 into the "prey" plasmid (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD-M1).

    • Verify the constructs by sequencing.

  • Yeast Transformation:

    • Co-transform the bait (BD-NS2) and prey (AD-M1) plasmids into a suitable yeast reporter strain using a standard yeast transformation protocol (e.g., lithium acetate (B1210297) method).

    • As controls, transform yeast with:

      • BD-NS2 and empty AD plasmid.

      • Empty BD plasmid and AD-M1.

      • Known interacting proteins (positive control).

      • Known non-interacting proteins (negative control).

  • Selection and Interaction Assay:

    • Plate the transformed yeast on selective media. Initially, plate on medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for yeast that have taken up both plasmids.

    • To test for interaction, replica-plate the colonies onto a higher stringency medium that also lacks histidine and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).

    • Growth on the high-stringency medium indicates a positive interaction, as the interaction between NS2 and M1 reconstitutes a functional transcription factor that drives the expression of the HIS3 and ADE2 reporter genes.

  • Confirmation with Reporter Assay (e.g., LacZ):

    • Perform a colony-lift filter assay using X-α-Gal or a liquid culture assay with ONPG to test for the activation of the LacZ reporter gene.

    • The development of a blue color in the presence of the substrate confirms the protein-protein interaction.[7]

Proximity Ligation Assay (PLA) for In Situ Visualization

PLA is a highly sensitive and specific method for visualizing protein-protein interactions directly within fixed cells.[13][14] It provides spatial information about where the NS2-M1 interaction occurs. Each fluorescent spot detected represents a single interaction event.[13]

Workflow for Proximity Ligation Assay

PLA_Workflow cluster_binding Antibody Binding cluster_ligation Ligation & Amplification cluster_detection Detection Cells Fixed & Permeabilized Cells (with NS2-M1 interaction) PrimaryAb Primary Antibodies (anti-NS2, anti-M1) Cells->PrimaryAb PLAProbes PLA Probes (Secondary Ab + Oligo) PrimaryAb->PLAProbes Ligation Ligation (Circular DNA formation) PLAProbes->Ligation Amplification Rolling Circle Amplification (RCA) Ligation->Amplification DetectionOligos Fluorescent Oligo Hybridization Amplification->DetectionOligos Microscopy Fluorescence Microscopy DetectionOligos->Microscopy Signal Detection of PLA Signal (Fluorescent Spot) Microscopy->Signal

Caption: Workflow of the Proximity Ligation Assay (PLA).

Materials:

  • Influenza A virus-infected cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • PLA kit (e.g., Duolink® In Situ PLA) containing blocking solution, antibody diluent, PLA probes, ligation solution, ligase, amplification solution, and polymerase.

  • Primary antibodies against NS2 and M1 raised in different species (e.g., rabbit anti-NS2 and mouse anti-M1).

  • Fluorescence microscope

Protocol:

  • Sample Preparation:

    • Seed and infect cells on sterile coverslips.

    • At the desired time post-infection, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash twice with PBS.

  • Blocking:

    • Incubate the coverslips with the blocking solution provided in the PLA kit for 1 hour at 37°C in a humidity chamber.[15]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-NS2 and anti-M1) in the antibody diluent.

    • Incubate the coverslips with the primary antibody mixture overnight at 4°C in a humidity chamber.[16]

  • PLA Probe Incubation:

    • Wash the coverslips twice with Wash Buffer A from the kit.

    • Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) in the antibody diluent.

    • Incubate the coverslips with the PLA probe mixture for 1 hour at 37°C in a humidity chamber.[15]

  • Ligation:

    • Wash the coverslips twice with Wash Buffer A.

    • Prepare the ligation mixture by diluting the ligation stock and adding ligase according to the manufacturer's protocol.

    • Incubate the coverslips with the ligation mixture for 30 minutes at 37°C in a humidity chamber.[13][17]

  • Amplification:

    • Wash the coverslips twice with Wash Buffer A.

    • Prepare the amplification mixture by diluting the amplification stock and adding polymerase.

    • Incubate the coverslips with the amplification mixture for 90-120 minutes at 37°C in a humidity chamber.[15]

  • Detection and Imaging:

    • Wash the coverslips with Wash Buffer B.

    • Mount the coverslips on glass slides using a mounting medium with DAPI.

    • Image the slides using a fluorescence microscope. Each bright fluorescent spot represents an NS2-M1 interaction.

Signaling Pathway Context

The interaction between NS2 and M1 is a key part of the pathway that exports viral ribonucleoproteins (vRNPs) from the nucleus of an infected cell to the cytoplasm, where they can be incorporated into new virus particles.

vRNP Nuclear Export Pathway

vRNP_Export_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNP vRNP M1 M1 vRNP->M1 binds ExportComplex vRNP-M1-NS2-Crm1-RanGTP Export Complex NS2 NS2 (NEP) M1->NS2 binds Crm1 Crm1/Exportin 1 NS2->Crm1 binds RanGTP Ran-GTP Crm1->RanGTP binds Assembly Virion Assembly ExportComplex->Assembly Nuclear Export via NPC

Caption: Role of the NS2-M1 interaction in vRNP nuclear export.

This pathway highlights how M1 binds to the vRNP and also to NS2. NS2, in turn, acts as an adaptor molecule, linking the vRNP-M1 complex to the cellular export machinery, specifically the exportin Crm1, in a Ran-GTP-dependent manner.[1][2] Disrupting the NS2-M1 interaction would therefore be an effective strategy to inhibit viral replication by trapping the vRNPs within the nucleus.

References

Application Notes and Protocols for Generating NS2 (114-121) Specific CTLs for Adoptive Transfer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoptive cell transfer (ACT) of cytotoxic T lymphocytes (CTLs) represents a promising immunotherapeutic strategy against viral infections and malignancies. This document provides detailed application notes and protocols for the generation of CTLs specific for the influenza virus non-structural protein 2 (NS2) epitope, amino acids 114-121. The NS2 (114-121) peptide is a known immunogenic epitope capable of eliciting robust CD8+ T cell responses, making it a target of interest for developing ACT-based therapies.[1][2]

These protocols are intended to guide researchers through the process of isolating, activating, and expanding NS2 (114-121) specific CTLs from peripheral blood mononuclear cells (PBMCs) for subsequent use in preclinical and clinical research.

Quantitative Data Summary

The following tables summarize quantitative data related to the frequency and function of NS2 (114-121) specific CTLs, compiled from various studies. This data highlights the subdominant nature of the NS2 (114-121) response in natural infection and provides a baseline for evaluating the efficiency of in vitro expansion protocols.

Table 1: Frequency of NS2 (114-121) Specific CD8+ T Cells

Biological SampleConditionMeasurement MethodFrequency of NS2 (114-121) Specific CD8+ T CellsReference
Mouse SplenocytesInfluenza A Virus Infection (Primary)Tetramer Staining~0.1% of total CD8+ T cells[1]
Mouse Bronchoalveolar Lavage (BAL)Influenza A Virus Infection (Primary)Tetramer StainingSignificant, but lower than dominant epitopes[1]
Neonatal Mouse Lung (3-day old)Influenza A Virus InfectionIntracellular Cytokine Staining (IFN-γ)0.2 ± 0.08 x10^4 cells per 100 mg tissue[3]
Adult Mouse LungInfluenza A Virus InfectionIntracellular Cytokine Staining (IFN-γ)7.8 ± 3.4 x10^4 cells per 100 mg tissue[3]
Naïve Adult Mouse-Tetramer-based magnetic enrichmentHigh precursor frequency for a subdominant epitope[4]

Table 2: Cytokine Production by NS2 (114-121) Specific CTLs

Cell SourceStimulationCytokineMeasurement MethodResultReference
Mouse SplenocytesNS2 (114-121) peptideIFN-γIntracellular StainingDetectable IFN-γ production[1]
Neonatal Mouse LungNS2 (114-121) peptideIFN-γIntracellular StainingReduced IFN-γ production compared to adults[3]
Mouse Splenocytes from CD137-stimulated miceNS2 (114-121) peptideIFN-γIntracellular StainingIncreased frequency of IFN-γ producing cells[5]

Experimental Protocols

This section provides detailed protocols for the key steps involved in generating NS2 (114-121) specific CTLs.

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate PBMCs from whole blood, which will serve as the source of T cells and antigen-presenting cells (APCs).

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets.

  • Collect the buffy coat layer containing the PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Protocol 2: In Vitro Generation and Expansion of NS2 (114-121) Specific CTLs

Objective: To stimulate and expand NS2 (114-121) specific CTLs from the isolated PBMCs.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

  • NS2 (114-121) peptide (Sequence: RTFSFQLI)

  • Recombinant human Interleukin-2 (IL-2)

  • Recombinant human Interleukin-7 (IL-7) and Interleukin-15 (IL-15) (Optional, for memory T cell development)

  • T2 cells (or other suitable HLA-A*02:01 positive APCs)

  • Irradiator (for feeder cells)

Procedure:

  • Preparation of Antigen-Presenting Cells (APCs):

    • If using T2 cells, pulse them with 10 µg/mL of NS2 (114-121) peptide in serum-free medium for 2 hours at 37°C.

    • Wash the peptide-pulsed T2 cells to remove excess peptide.

    • Irradiate the T2 cells (typically 30-50 Gy) to prevent their proliferation.

  • Co-culture and Stimulation:

    • Co-culture the isolated PBMCs with the irradiated, peptide-pulsed T2 cells at a responder-to-stimulator ratio of 10:1 in complete RPMI-1640 medium.

    • Alternatively, for a simpler initial stimulation, PBMCs can be directly pulsed with 1-10 µg/mL of NS2 (114-121) peptide.[1]

    • Add IL-2 to the culture at a final concentration of 20-50 U/mL. For promoting a memory phenotype, consider using IL-7 and IL-15 (e.g., 10 ng/mL each).[6]

  • Expansion Phase:

    • Incubate the culture at 37°C in a 5% CO2 incubator.

    • Every 2-3 days, assess the cell density and viability. Split the cultures as needed and replenish with fresh medium containing IL-2 (and IL-7/IL-15 if used).

    • Restimulate the cultures every 7-10 days with freshly prepared irradiated, peptide-pulsed APCs to maintain antigen-specific expansion.[1]

  • Monitoring and Harvesting:

    • After 2-3 weeks of culture, the expanded cells can be assessed for specificity and function using tetramer staining (Protocol 3) and intracellular cytokine staining (Protocol 4).

    • Harvest the cells when a significant population of NS2 (114-121) specific CTLs is detected and the total cell number is sufficient for the intended adoptive transfer experiment.

Protocol 3: Tetramer Staining for Identification of NS2 (114-121) Specific CTLs

Objective: To quantify the percentage of NS2 (114-121) specific CD8+ T cells in the expanded culture.

Materials:

  • Expanded T cell culture

  • PE-conjugated HLA-A*02:01-NS2 (114-121) tetramer

  • FITC-conjugated anti-CD8 antibody

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Resuspend approximately 1 x 10^6 cells from the expanded culture in 100 µL of FACS buffer.

  • Add the PE-conjugated NS2 (114-121) tetramer at the manufacturer's recommended concentration.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Add the FITC-conjugated anti-CD8 antibody and incubate for a further 20-30 minutes on ice.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer.

  • Gate on the CD8+ population to determine the percentage of tetramer-positive cells.

Protocol 4: Intracellular Cytokine Staining (ICS) for Functional Assessment

Objective: To assess the functionality of the expanded CTLs by measuring cytokine production upon antigen-specific stimulation.

Materials:

  • Expanded T cell culture

  • NS2 (114-121) peptide

  • Brefeldin A

  • Anti-CD8 antibody

  • Fixation/Permeabilization buffer

  • Anti-IFN-γ and anti-TNF-α antibodies

  • Flow cytometer

Procedure:

  • Restimulate 1 x 10^6 expanded T cells with 1 µg/mL of NS2 (114-121) peptide in the presence of Brefeldin A (to inhibit cytokine secretion) for 4-6 hours at 37°C.[1]

  • As a negative control, incubate an equal number of cells without the peptide.

  • After stimulation, wash the cells and stain for the surface marker CD8.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies.

  • Wash the cells and acquire data on a flow cytometer.

  • Analyze the percentage of CD8+ T cells producing each cytokine in response to the peptide stimulation.

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows described in these protocols.

Experimental_Workflow cluster_isolation Cell Isolation cluster_stimulation In Vitro Stimulation & Expansion cluster_assessment Functional Assessment cluster_transfer Adoptive Transfer whole_blood Whole Blood pbmcs Isolate PBMCs (Ficoll Gradient) whole_blood->pbmcs stimulate Co-culture & Stimulate (+ IL-2, IL-7/15) pbmcs->stimulate peptide NS2 (114-121) Peptide apcs Antigen Presenting Cells (e.g., T2 cells) peptide->apcs Pulse apcs->stimulate expand Expand & Restimulate (2-3 weeks) stimulate->expand tetramer Tetramer Staining (Specificity) expand->tetramer ics Intracellular Cytokine Staining (Functionality) expand->ics adoptive_transfer Adoptive Transfer (In vivo studies) expand->adoptive_transfer

Caption: Experimental workflow for generating NS2 (114-121) specific CTLs.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC pMHC (NS2 peptide) TCR TCR pMHC->TCR Binding CD8 CD8 TCR->CD8 ZAP70 ZAP70 TCR->ZAP70 Recruits Lck Lck CD8->Lck Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Ras_MAPK Ras-MAPK Pathway DAG->Ras_MAPK PKC PKCθ DAG->PKC Ca Ca²⁺ influx IP3->Ca AP1 AP-1 Ras_MAPK->AP1 NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (Cytokines, Effector Molecules) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Simplified TCR signaling pathway in CD8+ T cells.

References

Application Notes and Protocols: Fluorescently Labeled NS2 (114-121) for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza nonstructural protein 2 (NS2), specifically the amino acid sequence 114-121 (RTFSFQLI), is a well-characterized, immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of viral infection.[1][2][3][4][5] The use of fluorescently labeled peptides has become an invaluable tool in cellular biology, enabling the visualization and tracking of peptides within living cells to elucidate their uptake, trafficking, and interaction with cellular components.[6][7][8] This document provides detailed application notes and protocols for the use of fluorescently labeled NS2 (114-121) in cellular imaging studies.

Fluorescent labeling of the NS2 (114-121) peptide opens up possibilities for directly visualizing its presentation by antigen-presenting cells (APCs), its interaction with T-cell receptors, and its potential intracellular trafficking pathways. These insights can be crucial for understanding the cellular immune response to influenza infection and for the development of novel vaccines and immunotherapies.

Potential Applications

  • Antigen Uptake and Presentation: Visualize the uptake of the NS2 (114-121) peptide by various antigen-presenting cells (e.g., dendritic cells, macrophages) and track its intracellular localization to compartments involved in antigen processing and presentation.

  • T-Cell Interaction Studies: Investigate the interaction between fluorescently labeled NS2 (114-121) presented on the surface of APCs and the T-cell receptor on specific CD8+ T-cells.

  • Cellular Trafficking and Localization: Determine the subcellular localization of the NS2 (114-121) peptide within different cell types to understand its stability and processing. While the full-length NS2 protein of influenza virus is localized in the cell nucleus, the localization of this specific peptide fragment when introduced exogenously is a subject for investigation.[9]

  • High-Throughput Screening: Utilize fluorescently labeled NS2 (114-121) in high-throughput screening assays to identify compounds that modulate its uptake, processing, or presentation.

Data Presentation

Table 1: Spectral Properties of Common Fluorophores for Peptide Labeling
FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
FITC 4945190.9275,000
FAM 4925180.9383,000
TAMRA 5555800.2191,000
Cy3 5505700.15150,000
Cy5 6506700.28250,000
Alexa Fluor 488 4905250.9273,000
Alexa Fluor 555 5555800.10150,000

Note: These values are representative and can vary depending on the conjugation site and local environment.

Table 2: Example Cellular Uptake Data for Fluorescently Labeled NS2 (114-121) in Dendritic Cells
FluorophoreConcentration (µM)Incubation Time (min)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Positive Cells (%)
FITC-NS2(114-121) 130150065
FITC-NS2(114-121) 530450085
FITC-NS2(114-121) 160280078
FITC-NS2(114-121) 560720095
Unlabeled Control -60502

Note: This is simulated data for illustrative purposes. Actual results will vary based on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis and Labeling of NS2 (114-121) Peptide

Fluorescent dyes can be conjugated to peptides at the N-terminus, C-terminus, or on the side chain of specific amino acids like lysine (B10760008) or cysteine.[7][10][11] The choice of labeling position is critical to avoid interfering with the peptide's biological activity. For the NS2 (114-121) peptide (RTFSFQLI), N-terminal labeling is a common strategy.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Amine-reactive fluorescent dye (e.g., FITC, Alexa Fluor 488 NHS ester)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Solid-Phase Peptide Synthesis (SPPS): The NS2 (114-121) peptide is synthesized on a solid support resin using standard Fmoc chemistry.

  • On-Resin Labeling (N-terminus):

    • After the final amino acid coupling and Fmoc deprotection, the resin is washed thoroughly.

    • The amine-reactive fluorescent dye (dissolved in DMF or DMSO) is added to the resin along with a base (e.g., DIPEA).

    • The reaction is allowed to proceed for 2-4 hours at room temperature.

    • The resin is washed extensively to remove excess dye.

  • Cleavage and Deprotection: The labeled peptide is cleaved from the resin and all protecting groups are removed using a strong acid cocktail.

  • Purification: The crude peptide is purified by reverse-phase HPLC.

  • Characterization: The identity and purity of the fluorescently labeled peptide are confirmed by mass spectrometry and analytical HPLC.

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Labeling On-Resin N-terminal Labeling with Fluorescent Dye SPPS->Labeling Cleavage Cleavage and Deprotection Labeling->Cleavage HPLC HPLC Purification Cleavage->HPLC MS Mass Spectrometry Characterization HPLC->MS G CellPrep Cell Preparation (Plating on glass-bottom dish) Incubation Incubation with Fluorescent Peptide CellPrep->Incubation Washing Washing (3x with PBS) Incubation->Washing Imaging Live-Cell Confocal Imaging Washing->Imaging G cluster_cell Antigen Presenting Cell (APC) Endocytosis Endocytosis of Fluorescent NS2 (114-121) Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome MIIC MHC Class II Compartment Lysosome->MIIC Peptide Fragments MHC_II_Synth MHC Class II Synthesis (Endoplasmic Reticulum) Golgi Golgi Apparatus MHC_II_Synth->Golgi Golgi->MIIC Peptide_Loading Peptide Loading onto MHC Class II MIIC->Peptide_Loading Surface_Expression Surface Expression of pMHC-II Complex Peptide_Loading->Surface_Expression T_Cell CD4+ T-Cell Recognition Surface_Expression->T_Cell TCR Interaction

References

Application Notes and Protocols for Identifying NS2 (114-121) Specific T-cells using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-structural protein 2 (NS2) of the influenza virus plays a crucial role in the viral life cycle, including the nuclear export of viral ribonucleoprotein complexes.[1] The peptide fragment spanning amino acids 114-121 of NS2 (NS2 114-121) is a well-characterized epitope that elicits a CD8+ cytotoxic T lymphocyte (CTL) response in the context of influenza infection.[2] Identifying and quantifying T-cells specific for the NS2 (114-121) peptide is essential for understanding antiviral immunity and evaluating the efficacy of vaccines and immunotherapies. Flow cytometry, a powerful technique for single-cell analysis, is the premier method for this purpose.

These application notes provide detailed protocols and supporting information for the identification and characterization of NS2 (114-121) specific T-cells using intracellular cytokine staining (ICS) and peptide-MHC tetramer staining followed by flow cytometry.

Principle

The identification of NS2 (114-121) specific T-cells by flow cytometry relies on two primary methodologies:

  • Intracellular Cytokine Staining (ICS): This method identifies T-cells that produce specific cytokines (e.g., IFN-γ, TNF-α) upon stimulation with the NS2 (114-121) peptide. This functional assay provides insights into the effector capabilities of the T-cells.[3][4]

  • Peptide-MHC Tetramer Staining: This technique uses fluorescently labeled tetrameric complexes of MHC class I molecules folded with the NS2 (114-121) peptide. These tetramers bind with high avidity to the T-cell receptors (TCRs) of T-cells that are specific for this peptide-MHC combination, allowing for their direct visualization and enumeration.

Data Presentation

The following tables summarize quantitative data from published studies on the magnitude of the NS2 (114-121) specific CD8+ T-cell response in C57BL/6 mice following influenza A virus infection.

Table 1: NS2 (114-121) Specific CD8+ T-cell Response in Spleen

Study ContextTime PointMeasurementResponse Magnitude (% of CD8+ T-cells)Reference
Primary Influenza A (HKx31) InfectionDay 8IFN-γ ICS~0.1[5]
Secondary Influenza A (HKx31 -> PR8) InfectionDay 8IFN-γ ICS~0.8[5]
Primary Influenza A (PR8) Infection with OseltamivirDay 10IFN-γ ICSReduced vs. control[6]
Primary Influenza A (PR8) InfectionDay 10IFN-γ ICS~0.2 x10^4 cells/100mg lung tissue in neonates[7]

Table 2: NS2 (114-121) Specific CD8+ T-cell Response in Bronchoalveolar Lavage (BAL)

Study ContextTime PointMeasurementResponse Magnitude (% of CD8+ T-cells)Reference
Primary Influenza A (HKx31) InfectionDay 8IFN-γ ICS~3.4[5]
Secondary Influenza A (HKx31 -> PR8) InfectionDay 8IFN-γ ICS~2.3[5]
Primary Influenza A (A/Memphis/102/72) InfectionDay 14Tetramer StainingVariable, but present[8]

Experimental Protocols

Protocol 1: Intracellular Cytokine Staining (ICS) for NS2 (114-121) Specific T-cells

This protocol describes the stimulation of splenocytes with the NS2 (114-121) peptide and subsequent intracellular staining for cytokines to identify responding CD8+ T-cells.

Materials:

  • Single-cell suspension of splenocytes from influenza-infected or control mice

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • NS2 (114-121) peptide (e.g., RTFSFQLI for H-2Kb)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Cell surface staining antibodies (e.g., anti-CD8, anti-CD44)

  • Fixable viability dye

  • Fixation/Permeabilization buffer

  • Intracellular staining antibodies (e.g., anti-IFN-γ, anti-TNF-α)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized or control animals.

  • Cell Stimulation:

    • Resuspend cells at 1-2 x 10^6 cells/well in a 96-well U-bottom plate in 200 µL of complete RPMI medium.

    • Add the NS2 (114-121) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Include a negative control (no peptide or an irrelevant peptide) and a positive control (e.g., PMA/Ionomycin or a T-cell mitogen).

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells.

    • Stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD8, anti-CD44) for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells with FACS buffer.

    • Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

  • Intracellular Staining:

    • Wash the cells with permeabilization buffer.

    • Stain with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature in the dark.

  • Acquisition and Analysis:

    • Wash the cells with permeabilization buffer and then resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software, gating on live, singlet, CD8+ T-cells to determine the percentage of cytokine-producing cells.

Protocol 2: Peptide-MHC Tetramer Staining for NS2 (114-121) Specific T-cells

This protocol describes the direct staining of T-cells with fluorescently labeled NS2 (114-121)-MHC tetramers.

Materials:

  • Single-cell suspension of splenocytes or other relevant tissue

  • FACS buffer

  • PE- or APC-conjugated NS2 (114-121)-MHC Class I tetramer (e.g., H-2Kb for C57BL/6 mice)

  • Cell surface staining antibodies (e.g., anti-CD8, anti-CD44)

  • Fixable viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the tissue of interest.

  • Tetramer Staining:

    • Resuspend 1-2 x 10^6 cells in 50 µL of FACS buffer.

    • Add the NS2 (114-121)-MHC tetramer at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Surface Staining:

    • Add fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD8, anti-CD44) directly to the tetramer-stained cells.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Viability Staining:

    • Wash the cells with FACS buffer.

    • Stain with a fixable viability dye according to the manufacturer's instructions.

  • Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on live, singlet, CD8+ T-cells to identify the population of tetramer-positive cells.

Visualizations

Signaling Pathways and Experimental Workflows

MHC_Class_I_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Viral Protein (NS2) Viral Protein (NS2) Proteasome Proteasome Viral Protein (NS2)->Proteasome Ubiquitination & Degradation NS2 (114-121) Peptide NS2 (114-121) Peptide Proteasome->NS2 (114-121) Peptide Generates Peptides TAP Transporter TAP Transporter NS2 (114-121) Peptide->TAP Transporter Transport MHC Class I MHC Class I TAP Transporter->MHC Class I Peptide Loading Peptide-MHC Complex Peptide-MHC Complex MHC Class I->Peptide-MHC Complex Cell Surface Cell Surface Peptide-MHC Complex->Cell Surface Transport to Surface

Caption: MHC Class I Antigen Presentation Pathway for NS2 (114-121) Peptide.

T_Cell_Activation cluster_APC Antigen Presenting Cell cluster_TCell CD8+ T-Cell Peptide-MHC Complex NS2(114-121)-MHC-I TCR T-Cell Receptor Peptide-MHC Complex->TCR Recognition CD8 CD8 Peptide-MHC Complex->CD8 Co-receptor Binding Signaling Cascade Signaling Cascade TCR->Signaling Cascade CD8->Signaling Cascade Cytokine Production (IFN-γ) Cytokine Production (IFN-γ) Signaling Cascade->Cytokine Production (IFN-γ) Proliferation & Effector Function Proliferation & Effector Function Signaling Cascade->Proliferation & Effector Function

Caption: T-Cell Receptor Signaling upon Recognition of NS2 (114-121) Peptide.

Flow_Cytometry_Workflow Sample Preparation Single-cell Suspension (e.g., Splenocytes) Stimulation Peptide Stimulation (NS2 114-121) Sample Preparation->Stimulation Staining Surface & Intracellular Antibody Staining Stimulation->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Analysis Data Analysis (Gating) Acquisition->Analysis Result Quantification of NS2-specific T-cells Analysis->Result

Caption: Experimental Workflow for Intracellular Cytokine Staining.

References

Application Notes and Protocols for Studying Influenza A Virus NS2(114-121) Function In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of an experimental model to study the in vivo function of the Influenza A virus non-structural protein 2 (NS2) fragment from amino acid 114 to 121. This peptide, with the sequence RTFSFQLI, is a known immunogenic epitope that elicits a CD8+ cytotoxic T lymphocyte (CTL) response in the context of the murine H-2Kb major histocompatibility complex (MHC) class I molecule. The primary function studied in this model is its role as a target for the host's adaptive immune response.

The experimental model described herein involves the infection of C57BL/6 mice with Influenza A virus, followed by the characterization of the specific CTL response against the NS2(114-121) epitope. This model is crucial for understanding the dynamics of the anti-viral immune response and for the development of T-cell-based vaccines and immunotherapies.

Data Presentation

The following tables summarize quantitative data on the CD8+ T cell response to the NS2(114-121) epitope in C57BL/6 mice following Influenza A virus infection. These data are compiled from various studies and illustrate the typical magnitude and kinetics of the response in different tissues.

Table 1: NS2(114-121)-Specific CD8+ T Cell Response in Neonatal and Adult Mice [1]

Age of MiceTissueNS2(114-121)-Specific IFN-γ+ CD8+ T cells (x10^4 per 100mg tissue)
3-day old neonatesLung0.2 ± 0.08
7-day old neonatesLung14.4 ± 5.3
AdultLung7.8 ± 3.4

Table 2: Abundance of NS2(114-121) Peptide Presented on MHC Class I [2]

Cell TypePresentation MethodAverage Copies per Cell
DC2.4 cellsDirect Infection2464

Table 3: Magnitude of Primary and Secondary CD8+ T Cell Responses to NS2(114-121) [3]

Response TypeTissue% of CD8+ T cells
PrimarySpleen0.1 ± 0.01
PrimaryBronchoalveolar Lavage (BAL)3.4
SecondarySpleen0.8 ± 0.4
SecondaryBAL2.3

Experimental Protocols

Protocol 1: Induction of NS2(114-121)-Specific CTLs in C57BL/6 Mice

This protocol describes the in vivo generation of CTLs specific for the NS2(114-121) epitope through infection of mice with Influenza A virus.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Influenza A virus stock (e.g., A/Puerto Rico/8/34 (PR8))

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Pipettes and sterile tips

  • Biosafety cabinet

Procedure:

  • Thaw the Influenza A virus stock on ice.

  • Dilute the virus to the desired concentration in sterile PBS to achieve a sublethal dose (e.g., 50 plaque-forming units (PFU) in 30 µL for intranasal infection).

  • Anesthetize the C57BL/6 mice using isoflurane.

  • Once the mice are fully anesthetized, gently instill 30 µL of the virus dilution into the nares of the mice.

  • Monitor the mice for recovery from anesthesia and house them in a biosafety level 2 facility.

  • Observe the mice daily for signs of infection, such as weight loss and ruffled fur.

  • At desired time points post-infection (e.g., day 10 for peak primary response), mice can be euthanized for the collection of spleens or bronchoalveolar lavage fluid for CTL analysis.[1][4]

Protocol 2: In Vitro Stimulation and Intracellular Cytokine Staining for IFN-γ

This protocol details the identification and quantification of NS2(114-121)-specific CD8+ T cells by measuring interferon-gamma (IFN-γ) production upon peptide stimulation.

Materials:

  • Single-cell suspension from spleen or BAL of infected mice

  • RPMI 1640 medium with 10% fetal bovine serum (FBS)

  • NS2(114-121) peptide (RTFSFQLI)

  • Brefeldin A

  • Anti-mouse CD8α antibody (fluorescently conjugated)

  • Anti-mouse IFN-γ antibody (fluorescently conjugated)

  • Fixation/Permeabilization buffers

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension from the spleens or BAL fluid of infected mice.

  • Plate 1-2 x 10^6 cells per well in a 96-well plate.

  • Stimulate the cells with the NS2(114-121) peptide at a final concentration of 1 µM for 5-6 hours at 37°C. Include a no-peptide control.

  • Add Brefeldin A (to inhibit protein transport) for the final 4-5 hours of incubation.[4][5]

  • Harvest the cells and wash with PBS.

  • Stain for the surface marker CD8 with a fluorescently conjugated anti-CD8α antibody.

  • Fix and permeabilize the cells using a commercial kit.

  • Stain for intracellular IFN-γ with a fluorescently conjugated anti-IFN-γ antibody.

  • Wash the cells and acquire data on a flow cytometer.

  • Analyze the data by gating on CD8+ T cells and quantifying the percentage of IFN-γ positive cells.

Protocol 3: 51Cr-Release Cytotoxicity Assay

This protocol measures the cytotoxic activity of NS2(114-121)-specific CTLs.

Materials:

  • Effector cells: Splenocytes from infected mice.

  • Target cells: EL-4 cells (H-2b).

  • NS2(114-121) peptide.

  • 51Cr (Sodium chromate).

  • FCS.

  • Gamma counter.

Procedure:

  • Prepare Target Cells:

    • Label EL-4 cells with 51Cr for 1 hour at 37°C.

    • Wash the cells three times to remove excess 51Cr.

    • Pulse one set of labeled cells with 1 µM NS2(114-121) peptide for 1 hour at 37°C. Leave another set unpulsed as a control.

  • Prepare Effector Cells:

    • Prepare a single-cell suspension of splenocytes from infected mice.

  • Cytotoxicity Assay:

    • Co-culture the effector cells with the peptide-pulsed and unpulsed target cells at various effector-to-target (E:T) ratios in a 96-well plate.

    • Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

    • Incubate the plate for 4-5 hours at 37°C.[4][6]

  • Measure 51Cr Release:

    • Centrifuge the plate and collect the supernatant.

    • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculate Specific Lysis:

    • Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

Visualizations

Experimental_Workflow cluster_infection In Vivo Model cluster_isolation Sample Collection cluster_analysis Functional Analysis cluster_readout Data Readout Infection C57BL/6 mice infected with Influenza A virus (e.g., PR8) Isolation Isolate splenocytes or BAL cells at day 10 post-infection Infection->Isolation Stimulation In vitro stimulation with NS2(114-121) peptide Isolation->Stimulation ICS Intracellular Cytokine Staining (IFN-γ) Stimulation->ICS CTL_assay 51Cr-Release Assay Stimulation->CTL_assay Quantification Quantification of NS2-specific CD8+ T cells ICS->Quantification Cytotoxicity Measurement of cytotoxic activity CTL_assay->Cytotoxicity

Caption: Experimental workflow for studying NS2(114-121) function in vivo.

Antigen_Presentation_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_tcell CD8+ T Cell Interaction Virus Influenza A Virus (Infection) Viral_Protein Viral Protein Synthesis (including NS2) Virus->Viral_Protein Proteasome Proteasomal Degradation Viral_Protein->Proteasome Peptide NS2(114-121) Peptide Proteasome->Peptide TAP TAP Transporter Peptide->TAP ER Endoplasmic Reticulum TAP->ER Peptide_MHC Peptide-MHC Complex Formation ER->Peptide_MHC Peptide Loading MHC MHC Class I (H-2Kb) Synthesis MHC->ER Golgi Golgi Apparatus Peptide_MHC->Golgi Cell_Surface Cell Surface Presentation Golgi->Cell_Surface TCR T Cell Receptor (TCR) Recognition Cell_Surface->TCR Activation CD8+ T Cell Activation and Proliferation TCR->Activation

Caption: MHC Class I antigen presentation pathway for the NS2(114-121) epitope.

References

Commercial Sources and Applications of High-Purity Influenza NS2 (114-121) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The NS2 (114-121) peptide, with the sequence Arg-Thr-Phe-Ser-Phe-Gln-Leu-Ile (RTFSFQLI), is a well-characterized epitope derived from the nonstructural protein 2 (NS2) of the influenza A virus.[1][2][3] It is a crucial tool for researchers and drug development professionals studying the cellular immune response to influenza infection, particularly the activity of CD8+ cytotoxic T lymphocytes (CTLs).[1][4] This document provides a detailed overview of commercial sources for high-purity NS2 (114-121) peptide, along with comprehensive application notes and experimental protocols for its use in immunological research. It is important to note that this peptide is distinct from the NS2 protein of the Hepatitis C Virus (HCV), which serves different functions in the HCV life cycle.[5][6][7][8][9]

Commercial Availability of High-Purity NS2 (114-121) Peptide

A variety of commercial suppliers offer high-purity NS2 (114-121) peptide, typically with a purity of >95%, suitable for sensitive immunological assays. The peptide is generally supplied as a white lyophilized powder. The following table summarizes key information from some of the prominent suppliers.

SupplierProduct Name/Catalog NumberPurityForm/AppearanceStorage
Biorbyt Vial NS2(114-121) peptide (orb70908)> 95%White lyophilized powderKeep in cool and dry place
DC Chemicals NS2 (114-121), Influenza (DC47537)Not specifiedNot specifiedStore under recommended conditions in the Certificate of Analysis
Mol Scientific NS2(114-121), Influenza peptide RTFSFQLINot specifiedNot specifiedNot specified
TargetMol This compoundNot specifiedPowder-20°C for 3 years (powder); -80°C for 1 year (in solvent)
Biosynth NS2(114 - 121), Influenza (PP50064)min 95%Not specifiedNot specified

Application Notes

The primary application of the NS2 (114-121) peptide is in the field of immunology to study T-cell responses to influenza virus infection. It serves as a specific antigen to identify, quantify, and characterize NS2 (114-121)-specific CD8+ T cells.

Key Applications:

  • Identification and Quantification of Antigen-Specific CD8+ T Cells: The peptide is used to create peptide-MHC (pMHC) tetramers which can be used in flow cytometry to directly stain and quantify T cells bearing the cognate T-cell receptor.[3][10]

  • In Vitro Stimulation of T Cells: The peptide can be used to pulse antigen-presenting cells (APCs) to stimulate the proliferation and effector functions of NS2 (114-121)-specific CD8+ T cells in vitro.[10]

  • Assessment of T-Cell Functionality: Following stimulation with the peptide, the functionality of CD8+ T cells can be assessed through various assays, including intracellular cytokine staining (e.g., for IFN-γ) and cytotoxicity assays.[11][12]

  • Immunodominance Studies: The NS2 (114-121) epitope is often used as a subdominant epitope in studies investigating the hierarchy of T-cell responses to different influenza antigens.[3][11]

Experimental Protocols

Detailed methodologies for key experiments utilizing the NS2 (114-121) peptide are provided below.

Protocol 1: Staining of Antigen-Specific CD8+ T Cells with pMHC Tetramers

This protocol describes the identification and quantification of NS2 (114-121)-specific CD8+ T cells from biological samples (e.g., splenocytes, peripheral blood mononuclear cells) using flow cytometry.

Materials:

  • Single-cell suspension from spleen or lymph nodes

  • PE-conjugated H-2Kb/NS2114-121 (RTFSFQLI) tetramer

  • Fluorescently-conjugated antibodies against CD8α and other cell surface markers (e.g., CD44, CD62L)

  • Fc block (e.g., anti-CD16/32)

  • FACS buffer (PBS with 0.5% BSA and 2 mM EDTA)

Procedure:

  • Prepare a single-cell suspension of splenocytes or lymph node cells.

  • Resuspend the cells in Fc block solution and incubate at room temperature for 15 minutes to block non-specific antibody binding.

  • Add the PE-conjugated H-2Kb/NS2114-121 tetramer at a pre-titrated optimal concentration (e.g., 5 μg/ml).[3]

  • Incubate at room temperature for 1 hour.[3]

  • Wash the cells once with cold FACS buffer.

  • Resuspend the cell pellet in a cocktail of fluorescently-conjugated antibodies against cell surface markers, including anti-CD8α.

  • Incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in FACS buffer and acquire events on a flow cytometer.

  • Analyze the data by gating on CD8+ T cells and then identifying the tetramer-positive population.

Experimental Workflow for Tetramer Staining

Tetramer_Staining_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Sample Single-cell suspension (e.g., splenocytes) FcBlock Fc Block Incubation Sample->FcBlock Tetramer Add H-2Kb/NS2(114-121) Tetramer-PE FcBlock->Tetramer Incubate1 Incubate 1 hr at room temp Tetramer->Incubate1 Wash1 Wash Incubate1->Wash1 Antibody Add anti-CD8α & other surface antibodies Wash1->Antibody Incubate2 Incubate 30 min on ice Antibody->Incubate2 Wash2 Wash Incubate2->Wash2 FACS Acquire on Flow Cytometer Wash2->FACS Analysis Data Analysis: Gate on CD8+ Identify Tetramer+ cells FACS->Analysis

Caption: Workflow for identifying NS2(114-121)-specific CD8+ T cells using pMHC tetramer staining.

Protocol 2: In Vitro Stimulation of CD8+ T Cells

This protocol outlines the procedure for stimulating NS2 (114-121)-specific CD8+ T cells in vitro for expansion or functional assays.

Materials:

  • Memory spleen cells from influenza-infected mice

  • Irradiated (30 Gy) splenocytes as antigen-presenting cells (APCs)

  • NS2 (114-121) peptide (e.g., 0.1 μg/ml)[10]

  • Complete IMDM medium (supplemented with 10% FCS and recombinant murine IL-2)

Procedure:

  • Prepare memory spleen cells from mice previously infected with influenza A virus.

  • Prepare single-cell suspensions of splenocytes from naive mice to be used as APCs. Irradiate the APCs (30 Gy) to prevent their proliferation.

  • Pulse the irradiated APCs with the NS2 (114-121) peptide at a concentration of 0.1 μg/ml for 1-2 hours at 37°C.

  • Co-culture the memory spleen cells (responders) with the peptide-pulsed APCs at an appropriate responder-to-stimulator ratio (e.g., 1:4).

  • Culture the cells in complete IMDM medium supplemented with recombinant murine IL-2.

  • Restimulate the cultures every 7-10 days with fresh peptide-pulsed, irradiated splenocytes to expand the antigen-specific CD8+ T cells.[10]

Workflow for In Vitro T-Cell Stimulation

TCell_Stimulation_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_expansion Expansion Responders Memory Spleen Cells (Responders) CoCulture Co-culture Responders and pulsed APCs Responders->CoCulture APCs Naive Splenocytes (APCs) Irradiate Irradiate APCs (30 Gy) APCs->Irradiate PeptidePulse Pulse APCs with NS2(114-121) Peptide Irradiate->PeptidePulse PeptidePulse->CoCulture Culture Culture with IL-2 CoCulture->Culture Restimulate Restimulate every 7-10 days Culture->Restimulate Restimulate->Culture ICS_Workflow cluster_stimulation Cell Stimulation cluster_staining Staining cluster_analysis Analysis Sample Single-cell suspension Stimulate Stimulate with NS2(114-121) Peptide + Brefeldin A (5 hours) Sample->Stimulate SurfaceStain Surface Stain (e.g., anti-CD8α) Stimulate->SurfaceStain FixPerm Fix and Permeabilize SurfaceStain->FixPerm IntracellularStain Intracellular Stain (anti-IFN-γ) FixPerm->IntracellularStain Wash Wash IntracellularStain->Wash FACS Acquire on Flow Cytometer Wash->FACS Analysis Data Analysis: Gate on CD8+ Quantify IFN-γ+ cells FACS->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Synthetic NS2 (114-121) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing the synthetic NS2 (114-121) peptide. The influenza A virus NS2(114-121) peptide, with the sequence Arg-Thr-Phe-Ser-Phe-Gln-Leu-Ile (RTFSFQLI), presents solubility challenges due to its composition of both hydrophobic and polar uncharged amino acids.[1][2][3] Another reported sequence for this fragment is ILGFVFTLTV, which is significantly more hydrophobic. This guide provides strategies applicable to both, with a focus on hydrophobic peptides.

Frequently Asked Questions (FAQs)

Q1: My lyophilized NS2 (114-121) peptide won't dissolve in water or aqueous buffers. What is my first step?

A1: The first step is to analyze the peptide's amino acid sequence to determine its overall charge and hydrophobicity. The RTFSFQLI sequence has a net positive charge due to the Arginine (R) residue. For basic peptides, you can try dissolving them in a small amount of 10% to 30% aqueous acetic acid before diluting with sterile water.[4][5] If your peptide is highly hydrophobic (over 50% hydrophobic residues), as is common for many viral epitopes, direct dissolution in aqueous solutions will likely fail.[6][7] In this case, the recommended approach is to first use a small amount of an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[8][9]

Q2: Which organic solvent is best for a hydrophobic peptide like NS2 (114-121)?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended organic solvent due to its strong solubilizing ability and its compatibility with most biological assays at low concentrations.[10][11] Alternatives include dimethylformamide (DMF), acetonitrile (B52724) (ACN), methanol, or isopropanol.[9][11] It is crucial to note that if your peptide sequence contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), DMSO should be avoided as it can oxidize these residues.[4][12] In such cases, DMF is a suitable alternative.[4]

Q3: My peptide dissolves in DMSO but precipitates when I add my aqueous buffer. How can I prevent this?

A3: This is a common issue caused by the peptide exceeding its solubility limit in the final mixed solvent. To prevent precipitation, you should add the aqueous buffer to the concentrated peptide-organic solvent stock solution very slowly, drop-by-drop, while gently vortexing or stirring.[4][11] This avoids creating localized areas of high peptide concentration. If turbidity appears, you have reached the solubility limit for that concentration.[13]

Q4: Can I use physical methods like sonication or heating to improve solubility?

A4: Yes, these methods can be helpful. Brief sonication in a water bath can help break up aggregates and aid dissolution.[6] Gentle warming (less than 40°C) can also increase the solubility of some peptides.[9][13] However, you should be cautious with these methods, as excessive heating can degrade the peptide.[6] Always try these methods on a small test aliquot first.

Q5: What are chaotropic agents, and when should I consider using them?

A5: Chaotropic agents, such as 6 M Guanidine Hydrochloride (GuHCl) or 8 M urea (B33335), are powerful denaturants that disrupt the hydrogen-bonding networks that can cause peptides to aggregate or form gels.[9][14][15] You should consider using these agents as a last resort when other methods, including organic solvents and pH adjustments, have failed, especially if your peptide solution is viscous or forms a gel. Be aware that these agents can interfere with most biological assays and may need to be removed through methods like dialysis or buffer exchange.[14]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution(s)
Lyophilized powder is difficult to see or appears as a thin film. This is normal for small quantities of lyophilized peptide.Before opening, centrifuge the vial (e.g., 10,000 x g for 5 min) to pellet all the powder at the bottom of the tube.[6]
Peptide is insoluble in sterile water. The peptide is hydrophobic or requires a specific pH to carry a net charge.For a basic peptide like RTFSFQLI, try adding 10-30% acetic acid.[9] For highly hydrophobic peptides, proceed to Protocol 1 using an organic solvent.[6]
Peptide dissolves in organic solvent but precipitates upon adding aqueous buffer. The peptide has reached its solubility limit in the final solvent mixture.1. Decrease the final concentration of the peptide. 2. Increase the percentage of the organic co-solvent in the final solution (note assay compatibility, typically <1% DMSO for cell-based assays).[8][16] 3. Add the peptide-organic solvent solution to the aqueous buffer very slowly while vortexing.[4]
The final peptide solution is cloudy or contains visible particulates. Incomplete solubilization or aggregation.1. Briefly sonicate the solution in a water bath.[6] 2. Gently warm the solution (<40°C).[9] 3. Centrifuge the solution to pellet any undissolved material before using the supernatant.[8] A perfectly dissolved peptide solution should be clear.[12]
Peptide solubility varies between different batches. Differences in counter-ions from the synthesis/purification process (e.g., TFA vs. acetate) or variations in lyophilization.Always perform a solubility test on a small aliquot of each new batch before dissolving the entire sample.[6]
Peptide solution forms a gel. Extensive intermolecular hydrogen bonding, leading to aggregation.Use a chaotropic agent like 6 M Guanidine-HCl or 8 M urea to disrupt these interactions (see Protocol 3).[9]

Data Presentation: Solubilization Agents for Hydrophobic Peptides

The following tables summarize common solvents and additives used to improve peptide solubility.

Table 1: Common Organic Solvents

Solvent Abbreviation Use Case Considerations
Dimethyl Sulfoxide DMSO The preferred solvent for highly hydrophobic and neutral peptides due to its high solubilizing power.[6][9] Can oxidize Cys, Met, and Trp residues.[4] Generally safe for cell assays at final concentrations of 0.1-0.5%.[16]
Dimethylformamide DMF An alternative to DMSO, especially for peptides containing oxidation-sensitive residues.[4] Higher toxicity than DMSO; ensure it is compatible with your experimental system.
Acetonitrile ACN Can be used for neutral or hydrophobic peptides.[9] Less effective than DMSO for very hydrophobic peptides. Easily removed by lyophilization.

| Isopropanol / Methanol | | Can be attempted for moderately hydrophobic peptides.[9] | Generally less effective than DMSO or DMF for highly aggregated peptides. |

Table 2: pH Modifiers and Chaotropic Agents

Agent Typical Concentration Mechanism of Action Effective For
Acetic Acid 10% - 30% in water Protonates basic residues, increasing net positive charge. Basic peptides (net charge > 0), such as RTFSFQLI.[4]
Ammonium (B1175870) Hydroxide (B78521) 0.1% - 1.0% in water Deprotonates acidic residues, increasing net negative charge.[10] Acidic peptides (net charge < 0).[17]
Guanidine Hydrochloride 6 M Chaotropic agent; disrupts hydrogen bonds and hydrophobic interactions.[9][15] Highly aggregated or "gelling" peptides.[14]

| Urea | 8 M | Chaotropic agent; disrupts hydrogen bonds.[9][15] | Highly aggregated peptides. Strong denaturant. |

Experimental Protocols

Protocol 1: General Method for Solubilizing a Hydrophobic Peptide (e.g., NS2 114-121)

  • Preparation: Before opening, bring the peptide vial to room temperature and centrifuge it briefly to ensure all lyophilized powder is at the bottom.[6]

  • Initial Solubility Test: Use a small aliquot of the peptide for initial solubility testing to avoid risking the entire sample.[8]

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the lyophilized peptide to create a concentrated stock solution (e.g., 1-10 mg/mL).[9][18]

  • Physical Assistance: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate in a water bath for 10-15 seconds. Repeat if necessary.[6]

  • Dilution: Slowly add your desired aqueous buffer to the concentrated peptide stock solution drop-by-drop while gently vortexing.[4][11]

  • Observation: Monitor the solution for any signs of precipitation (cloudiness). If it remains clear, you have successfully solubilized the peptide.

  • Storage: For long-term storage, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]

Protocol 2: pH-Based Solubility Testing

  • Charge Analysis: Determine if the peptide is acidic, basic, or neutral by calculating its net charge at pH 7. Assign a value of +1 to each basic residue (K, R) and the N-terminus, and -1 to each acidic residue (D, E) and the C-terminus. The RTFSFQLI sequence has a net charge of +1 (from Arginine and the N-terminus, minus the C-terminus), making it basic.

  • Solvent Selection:

    • For Basic Peptides (Net Charge > 0): Attempt to dissolve a small amount in sterile water. If unsuccessful, add 10% acetic acid dropwise.[4]

    • For Acidic Peptides (Net Charge < 0): Attempt to dissolve in sterile water. If unsuccessful, add 0.1% ammonium hydroxide dropwise.[10]

  • Dilution: Once dissolved, dilute to the final desired concentration with sterile water or an appropriate buffer.

Protocol 3: Using Chaotropic Agents for Highly Aggregated Peptides

  • Preparation of Stock Solution: Prepare a 6 M solution of Guanidine Hydrochloride (GuHCl) in sterile, distilled water. This may require gentle heating to fully dissolve. Allow the solution to cool to room temperature.[18]

  • Peptide Dissolution: Follow the same initial preparation steps as in Protocol 1 (warming and centrifuging the peptide vial).

  • Solubilization: Add the 6 M GuHCl solution directly to the lyophilized peptide to the desired stock concentration. Vortex or sonicate as needed until the peptide is completely dissolved.[18]

  • Considerations: Remember that chaotropic agents can interfere with biological assays. If necessary, the agent can be removed by downstream purification methods like dialysis or size-exclusion chromatography, though this risks peptide precipitation.

Visualizations

G Workflow for Solubilizing NS2 (114-121) Peptide start Start with Lyophilized NS2 (114-121) Peptide charge_check Is the peptide charged? (e.g., RTFSFQLI is basic) start->charge_check try_ph Try dissolving in acidic buffer (e.g., 10% Acetic Acid) charge_check->try_ph Yes hydrophobic_check Is peptide highly hydrophobic or neutral? charge_check->hydrophobic_check No / Unsure soluble_check Is the solution clear? try_ph->soluble_check use_organic Dissolve in minimal DMSO to make stock solution (Protocol 1) hydrophobic_check->use_organic Yes dilute Slowly dilute with aqueous buffer while vortexing use_organic->dilute dilute->soluble_check success Success! Aliquot and store at -20°C soluble_check->success Yes use_chaotrope Use Chaotropic Agent (e.g., 6M GuHCl) (Protocol 3) soluble_check->use_chaotrope No (Gel forms) failed Re-evaluate concentration or consider resynthesis with modifications soluble_check->failed No (Precipitates) use_chaotrope->success

Caption: A decision-making workflow for solubilizing the NS2 (114-121) peptide.

G Mechanisms of Peptide Solubilization cluster_aggregated Aggregated State (Insoluble) cluster_solubilized Solubilized State P1 Peptide P2 Peptide P1->P2 H-Bonds Hydrophobic Interactions P3 Peptide P1->P3 P4 Peptide P3->P4 H-Bonds Hydrophobic Interactions S1 Peptide S2 Peptide S3 Peptide Agent1 Organic Solvents (e.g., DMSO) Agent1->P1 Disrupts Hydrophobic Interactions Agent2 pH Adjustment Agent2->P2 Increases Net Charge & Repulsion Agent3 Chaotropic Agents (e.g., Urea) Agent3->P3 Disrupts H-Bonding Network

Caption: How different agents disrupt peptide aggregation to promote solubility.

References

Technical Support Center: Troubleshooting Low Immunogenicity of NS2 (114-121) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low immunogenicity with the influenza A virus NS2 (114-121) peptide. The information is tailored for scientists and professionals in immunology and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions related to the immunogenicity of the NS2 (114-121) peptide in a Q&A format.

Q1: Why am I observing a weak or no T-cell response to the NS2 (114-121) peptide in my C57BL/6 mice?

A1: Several factors could contribute to a low T-cell response to the NS2 (114-121) peptide in C57BL/6 mice.

  • Subdominant Nature of the Epitope: The NS2 (114-121) peptide is a known subdominant epitope in the context of an influenza A virus infection in C57BL/6 mice. This means that the immune response is often skewed towards more dominant epitopes, such as NP (366-374) and PA (224-233).[1][2] The precursor frequency of T-cells specific for subdominant epitopes is often lower, leading to a less robust response.

  • MHC Haplotype: While NS2 (114-121) is known to be presented by H-2Kb and H-2Db in C57BL/6 mice, the affinity and stability of the peptide-MHC complex can influence the magnitude of the immune response.[3][4][5]

  • Experimental Conditions: The choice of adjuvant, the dose of the peptide, and the route of immunization can all significantly impact the immunogenicity of the peptide.

Troubleshooting Steps:

  • Optimize Adjuvant Selection: The choice of adjuvant is critical for enhancing the immunogenicity of peptide vaccines. Consider using a potent adjuvant known to elicit strong Th1-biased cellular immunity. Examples include Toll-like receptor (TLR) agonists (e.g., Poly(I:C), CpG ODN) or oil-in-water emulsions like AddaVax or MF59.[6]

  • Increase Peptide Dose: A simple dose-escalation experiment can help determine if a higher concentration of the NS2 (114-121) peptide can elicit a stronger response.

  • Prime-Boost Strategy: Employ a heterologous prime-boost immunization strategy. For instance, prime with a DNA or viral vector expressing the NS2 protein and boost with the synthetic NS2 (114-121) peptide formulated in a strong adjuvant.

  • Depletion of Dominant Epitopes: In some experimental setups, it is possible to use variants of the influenza virus that lack the immunodominant epitopes. This can redirect the immune response towards subdominant epitopes like NS2 (114-121).

Q2: How can I confirm that the NS2 (114-121) peptide is binding to the MHC-I molecules of my experimental animals?

A2: You can assess the binding of the NS2 (114-121) peptide to MHC-I molecules using in vitro peptide-MHC binding assays. Two common methods are:

  • Fluorescence Polarization (FP)-Based Assays: This method measures the change in the polarization of fluorescently labeled peptide upon binding to the MHC molecule. It is a high-throughput and sensitive method to determine binding affinity (Kd) and can also be used in a competition format to measure the binding of unlabeled peptides.[7][8][9]

  • ELISA-Based Assays: In this assay, refolded and biotinylated peptide-MHC complexes are captured on a streptavidin-coated plate. A conformation-specific antibody is then used to detect the correctly folded complexes, providing a measure of peptide binding.[10][11][12]

Q3: What are the key factors that influence the immunogenicity of a synthetic peptide like NS2 (114-121)?

A3: The immunogenicity of a synthetic peptide is a complex trait influenced by several factors:

  • Peptide-MHC Binding Affinity and Stability: A primary determinant of immunogenicity is the ability of the peptide to bind with sufficient affinity and stability to the MHC molecule on the surface of antigen-presenting cells (APCs).[13] Unstable complexes may dissociate before they can be recognized by T-cells.

  • Peptide Sequence: The amino acid sequence of the peptide, particularly the anchor residues that interact with the MHC binding groove, is crucial. Modifications to these residues can enhance or diminish MHC binding.

  • Adjuvant and Formulation: Adjuvants are critical for initiating a robust immune response to peptide vaccines by providing the necessary "danger signals" to activate the innate immune system.[14][15] The formulation of the peptide and adjuvant can also affect its delivery to and uptake by APCs.

  • Host Factors: The genetic background of the host, particularly the MHC haplotype, determines which peptides can be presented to the immune system.

Quantitative Data Summary

The following tables summarize quantitative data related to the immunogenicity of influenza virus peptides, including NS2 (114-121).

Table 1: Abundance of Influenza A Virus-Derived Peptides on Infected DC2.4 Cells

PeptideMHC RestrictionAverage Copies per CellImmunodominance Status
NP(366–374)Db3871Dominant
NS2(114–121) Kb 2464 Subdominant
PB1-F2(62–70)Db684Subdominant
PB1(703–711)Kb294Subdominant
PA(224–233)Db7Dominant

Data extracted from Coudert et al., J. Immunol., 2019.[1]

Table 2: Comparison of Adjuvant Efficacy for an Influenza HA-Nanoparticle Vaccine

AdjuvantTypeNeutralizing Antibody Titer (Log2)
None-~4
AlumAluminum salt~8
AF03Squalene oil-in-water emulsion~10
ADU-S100STING agonist~10
R848-conjTLR7/8 agonist (conjugated)~11
CpG-conjTLR9 agonist (conjugated)~12

Data adapted from Carter et al., NPJ Vaccines, 2020. While this study does not directly test the NS2 (114-121) peptide, it provides a useful comparison of different adjuvant classes for influenza antigens.[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: IFN-γ ELISpot Assay

This protocol is for the quantification of IFN-γ secreting cells, a common method to assess T-cell responses to peptide stimulation.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Sterile PBS

  • Anti-mouse IFN-γ capture antibody

  • Blocking solution (e.g., RPMI-1640 with 10% FBS)

  • Single-cell suspension of splenocytes from immunized mice

  • NS2 (114-121) peptide

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)

  • ELISpot plate reader

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute.

    • Wash the plate 3 times with sterile PBS.

    • Coat each well with the capture antibody diluted in sterile PBS and incubate overnight at 4°C.[8]

  • Blocking:

    • Wash the plate 3 times with sterile PBS to remove unbound antibody.

    • Add blocking solution to each well and incubate for at least 2 hours at 37°C.[8]

  • Cell Stimulation:

    • Prepare a single-cell suspension of splenocytes from immunized mice.

    • Add the cells to the wells at a desired density (e.g., 2x105 cells/well).

    • Add the NS2 (114-121) peptide to the appropriate wells at a predetermined optimal concentration. Include positive (e.g., Concanavalin A) and negative (no peptide) controls.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.[15]

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated detection antibody diluted in PBS with 0.5% FBS and incubate for 2 hours at room temperature.[17]

    • Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.[17]

  • Development:

    • Wash the plate and add the substrate solution.

    • Monitor the development of spots.

    • Stop the reaction by washing the plate with tap water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.[17]

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing T-cells at a single-cell level.

Materials:

  • Single-cell suspension of splenocytes

  • Cell culture medium

  • NS2 (114-121) peptide

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Antibodies for surface markers (e.g., anti-CD3, anti-CD8)

  • Fixation/Permeabilization buffer

  • Antibody for intracellular cytokine (e.g., anti-IFN-γ)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Culture splenocytes in the presence of the NS2 (114-121) peptide for several hours.

    • For the last 4-6 hours of culture, add a protein transport inhibitor to allow cytokines to accumulate within the cells.[10][18]

  • Surface Staining:

    • Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) for 30 minutes on ice.[19]

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells and resuspend in permeabilization buffer.

  • Intracellular Staining:

    • Add the fluorochrome-conjugated anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.[12]

  • Acquisition and Analysis:

    • Wash the cells to remove unbound intracellular antibody.

    • Resuspend the cells in an appropriate buffer for flow cytometry.

    • Acquire the data on a flow cytometer and analyze the percentage of IFN-γ positive cells within the CD8+ T-cell population.

Protocol 3: In Vitro Peptide-MHC Binding Assay (ELISA-based)

This protocol describes a competitive ELISA-based assay to measure the binding of the NS2 (114-121) peptide to a specific MHC-I molecule.

Materials:

  • High-binding 384-well ELISA plates

  • Streptavidin

  • Biotinylated, refolded MHC-I molecules with a known high-affinity peptide

  • A known high-affinity fluorescently labeled peptide (for competition)

  • NS2 (114-121) peptide (unlabeled competitor)

  • Conformation-specific anti-MHC-I antibody

  • Enzyme-conjugated secondary antibody

  • Substrate solution

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat a 384-well high-binding ELISA plate with streptavidin and incubate overnight at 4°C.[11]

  • MHC Capture:

    • Wash the plate and add biotinylated, refolded MHC-I/peptide complexes. Incubate for 1 hour at room temperature to allow capture by the streptavidin.[11]

  • Competition Reaction:

    • In a separate plate, set up a competition reaction by incubating a constant concentration of the fluorescently labeled high-affinity peptide with serial dilutions of the unlabeled NS2 (114-121) peptide and the MHC-I molecules.

  • Transfer and Binding:

    • Transfer the competition reaction mixtures to the streptavidin-coated plate containing the captured MHC-I molecules and incubate to allow the peptides to bind to the MHC-I.[17]

  • Detection:

    • Wash the plate to remove unbound peptides.

    • Add a conformation-specific anti-MHC-I antibody that recognizes the correctly folded peptide-MHC complex.

    • Wash and add an enzyme-conjugated secondary antibody.

  • Development and Analysis:

    • Add the substrate and measure the signal using a plate reader.

    • The signal will be inversely proportional to the binding affinity of the NS2 (114-121) peptide. Calculate the IC50 value to determine the binding affinity.[17]

Visualizations

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide-MHC Peptide-MHC TCR TCR Peptide-MHC->TCR Binding Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP76 ZAP70->SLP76 PLCg1 PLCg1 LAT->PLCg1 SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC RasGRP RasGRP DAG->RasGRP Calcineurin Calcineurin IP3->Calcineurin Ca2+ release NFkB NFkB PKC->NFkB Ras Ras RasGRP->Ras ERK ERK Ras->ERK AP1 AP1 ERK->AP1 NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IFN-γ, IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: T-Cell Receptor (TCR) signaling cascade initiated by peptide-MHC binding.

Experimental Workflow for Troubleshooting Low Peptide Immunogenicity

Troubleshooting_Workflow cluster_problem Problem Identification cluster_initial_checks Initial Checks & Hypotheses cluster_troubleshooting_steps Troubleshooting & Optimization cluster_validation Validation cluster_outcome Outcome Start Low/No T-Cell Response to NS2 (114-121) Peptide Hypothesis1 Hypothesis 1: Poor Peptide Quality Start->Hypothesis1 Hypothesis2 Hypothesis 2: Suboptimal Assay Conditions Start->Hypothesis2 Hypothesis3 Hypothesis 3: Weak Immunogenicity Start->Hypothesis3 Action1 Verify Peptide Purity & Integrity (e.g., Mass Spec, HPLC) Hypothesis1->Action1 Action2 Optimize Assay Parameters (Cell number, Peptide conc., Incubation time) Hypothesis2->Action2 Action3 Enhance Immunization Strategy Hypothesis3->Action3 Validation2 In Vitro MHC Binding Assay Hypothesis3->Validation2 Validation1 Re-run ELISpot / ICS Action1->Validation1 Action2->Validation1 Action4 Test Different Adjuvants Action3->Action4 Action5 Increase Peptide Dose Action3->Action5 Action6 Use Prime-Boost Regimen Action3->Action6 Action4->Validation1 Action5->Validation1 Action6->Validation1 Success Successful T-Cell Response Validation1->Success Failure Persistent Low Response Validation1->Failure Validation2->Action3 Failure->Hypothesis3 Re-evaluate

Caption: A logical workflow for troubleshooting low immunogenicity of a peptide antigen.

References

Technical Support Center: Optimizing NS2 (114-121) Peptide Concentration for T-Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing the NS2 (114-121) peptide to stimulate T-cells.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended concentration range for the NS2 (114-121) peptide for T-cell stimulation?

A1: The optimal concentration for the NS2 (114-121) peptide can vary depending on the specific experimental conditions, including the cell type, donor variability, and the assay being performed. However, a general starting point is a concentration range of 1-10 µg/mL.[1][2][3] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q2: I am not observing any T-cell activation (e.g., no cytokine production) after stimulation with the NS2 (114-121) peptide. What are the possible causes and solutions?

A2: Several factors could contribute to a lack of T-cell activation. Here's a troubleshooting guide:

  • Peptide Quality and Handling:

    • Purity: Impurities in synthetic peptides can negatively impact T-cell stimulation assays.[4] Ensure you are using a high-purity peptide. If in doubt, consider trying a new batch or a different supplier.

    • Solubility: Peptides should be completely dissolved. It is common to first dissolve the peptide in a small amount of DMSO and then dilute it to the final working concentration with sterile tissue-culture grade water or culture medium.[1]

    • Storage: Improper storage can lead to peptide degradation. Store peptide stocks at -20°C or below in single-use aliquots to avoid repeated freeze-thaw cycles.[1]

  • Cell Viability and Density:

    • Viability: Ensure your peripheral blood mononuclear cells (PBMCs) or isolated T-cells are viable. Both freshly isolated and properly cryopreserved cells can be used.[5] For cryopreserved cells, allow them to rest for at least an hour after thawing before use.

    • Cell Density: The number of cells per well is critical. For antigen-specific stimulation in an ELISpot assay, a concentration of 1-3 x 10^5 cells/well is recommended.[5] For intracellular cytokine staining (ICS), a common starting point is 1-2 x 10^6 PBMCs per well in a 96-well plate.[2]

  • Experimental Controls:

    • Positive Control: Always include a positive control to ensure the assay is working correctly. This could be a mitogen like phytohemagglutinin (PHA) or a well-characterized peptide pool known to elicit a response in your donor population (e.g., CEF peptide pool for CD8+ T-cells).[2][6]

    • Negative Control: An unstimulated (no peptide) control is essential to determine the baseline level of cytokine production.[1]

  • Incubation Time:

    • The optimal incubation time for T-cell stimulation can vary. For intracellular cytokine staining, a typical incubation period is 4-6 hours.[2][7] For ELISpot assays, an overnight incubation (18 hours) is common.[1] These times may need to be optimized for your specific experiment.

Q3: I am observing high background in my negative control wells. What can I do to reduce it?

A3: High background can be caused by several factors:

  • Cell Health: Unhealthy or activated cells can spontaneously secrete cytokines. Ensure gentle handling of cells during isolation and plating.

  • Contamination: Contamination of cells or reagents with mitogenic substances can lead to non-specific activation. Use sterile techniques and high-quality reagents.

  • Serum: Some lots of fetal bovine serum (FBS) can cause non-specific T-cell activation. It is advisable to test different lots of FBS or use a serum-free medium.

Q4: Should I use short or long peptides for T-cell stimulation?

A4: For direct stimulation of T-cells where the epitope is known, such as with the 8-10 amino acid long NS2 (114-121) peptide, short peptides are ideal. They can be directly presented by antigen-presenting cells (APCs) to T-cells without the need for intracellular processing.[5][8] Longer peptides require uptake and processing by APCs, which may necessitate a pre-incubation step.[5][9]

Quantitative Data Summary

For optimizing the NS2 (114-121) peptide concentration, a titration experiment is recommended. The following table provides an example of how to structure the results from such an experiment using an ELISpot assay to measure IFN-γ secreting cells.

Peptide Concentration (µg/mL)Mean Spot Forming Cells (SFC) per 10^6 PBMCsStandard Deviation
0 (Unstimulated)52
0.1257
1.015015
5.020021
10.021025
20.018019

Note: This is example data. Actual results will vary.

Experimental Protocols

Protocol 1: Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol outlines the general steps for stimulating T-cells with the NS2 (114-121) peptide and detecting intracellular cytokine production.[1][2][7]

  • Cell Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Resuspend cells in complete RPMI 1640 medium and adjust the concentration to 1-2 x 10^7 cells/mL.

  • Cell Stimulation:

    • Plate 1-2 x 10^6 PBMCs per well in a 96-well round-bottom plate.

    • Prepare a working solution of the NS2 (114-121) peptide at the desired concentration (e.g., 1-10 µg/mL).

    • Add the peptide solution to the designated wells. Include unstimulated and positive controls.

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells to block cytokine secretion.[2][7]

    • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • After incubation, wash the cells with FACS buffer (PBS with 2% FBS).

    • Perform surface staining with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8).[1][2]

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

    • Perform intracellular staining with fluorochrome-conjugated antibodies against the cytokine of interest (e.g., IFN-γ, TNF-α).[1][2]

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Analyze the data to quantify the percentage of cytokine-producing T-cells.

Protocol 2: ELISpot Assay

This protocol provides a general workflow for an ELISpot assay to quantify peptide-specific T-cells.[1][10]

  • Plate Preparation:

    • Coat a 96-well PVDF plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

    • Incubate overnight at 4°C.

    • Wash and block the plate to prevent non-specific binding.

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of PBMCs.

    • Add 1-3 x 10^5 cells per well.[5]

    • Add the NS2 (114-121) peptide at the desired concentration. Include unstimulated and positive controls.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated detection antibody specific for the cytokine.

    • Incubate, then wash.

    • Add a streptavidin-enzyme conjugate (e.g., streptavidin-ALP or streptavidin-HRP).

    • Incubate, then wash.

  • Spot Development:

    • Add a substrate solution that will form a colored precipitate at the site of cytokine secretion.

    • Stop the reaction by washing with water once spots have developed.

    • Allow the plate to dry completely.

  • Analysis:

    • Count the spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

Visualizations

T_Cell_Stimulation_Workflow T-Cell Stimulation and Analysis Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs Cell_Count Count & Assess Viability PBMC_Isolation->Cell_Count Plating Plate Cells Cell_Count->Plating Add_Peptide Add NS2 (114-121) Peptide (Titrate Concentration) Plating->Add_Peptide Incubation Incubate (4-24h) Add_Peptide->Incubation ICS Intracellular Cytokine Staining (ICS) Incubation->ICS Short Incubation ELISpot ELISpot Assay Incubation->ELISpot Long Incubation Flow_Cytometry Flow Cytometry ICS->Flow_Cytometry ELISpot_Reader ELISpot Reader ELISpot->ELISpot_Reader

Caption: Workflow for T-cell stimulation using NS2 (114-121) peptide and subsequent analysis.

T_Cell_Activation_Pathway Simplified T-Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I TCR T-Cell Receptor (TCR) MHC->TCR Recognition Peptide NS2 (114-121) Peptide Signaling Intracellular Signaling Cascade TCR->Signaling CD8 CD8 CD8->MHC Activation T-Cell Activation Signaling->Activation Cytokine Cytokine Production (e.g., IFN-γ) Activation->Cytokine

Caption: Simplified signaling pathway of CD8+ T-cell activation by the NS2 (114-121) peptide.

References

Technical Support Center: Overcoming Aggregation of NS2 (114-121) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with the NS2 (114-121) peptide in solution.

Troubleshooting Guides

Problem 1: Peptide fails to dissolve or forms visible precipitates immediately upon reconstitution.

Possible Cause: The peptide has formed strong intermolecular aggregates due to its intrinsic properties or improper prior handling. The chosen solvent may not be optimal for breaking these aggregates.

Solutions:

  • Solvent Optimization: The choice of solvent is critical for initial solubilization and preventing aggregation.[1][2][3] While the NS2 (114-121) peptide is reported to be soluble in water, its aggregation tendency may require more rigorous solubilization protocols, similar to those used for amyloidogenic peptides.[2][4]

    • Organic Solvents: Start by dissolving the peptide in a small amount of an organic solvent known to disrupt β-sheet structures, such as Dimethyl sulfoxide (B87167) (DMSO) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).[1][2][3][5] These solvents are effective at dissolving both polar and nonpolar compounds and can break the hydrogen bonds that hold aggregates together.[2]

    • Step-wise Solubilization: A common procedure for amyloidogenic peptides involves pre-treatment with HFIP to ensure a monomeric state.[6] The HFIP is then evaporated, and the peptide film is redissolved in DMSO before being diluted into the final aqueous buffer.[6]

  • pH Adjustment: The net charge of a peptide influences its solubility, with the lowest solubility typically occurring at its isoelectric point (pI).[2] Adjusting the pH of the aqueous buffer away from the peptide's pI can increase solubility by promoting electrostatic repulsion between peptide molecules.[7][8] For basic peptides, a slightly acidic buffer may be beneficial, while acidic peptides may dissolve better in a slightly basic buffer.

Experimental Workflow for Optimal Solvent and pH Screening:

G cluster_0 Solubilization Protocol Start Lyophilized NS2 (114-121) peptide Solvent Dissolve in minimal HFIP or DMSO Start->Solvent Evaporate Evaporate HFIP (if used) Solvent->Evaporate HFIP path Buffer Dilute into aqueous buffer at various pH Solvent->Buffer DMSO path Redissolve Redissolve in DMSO (if HFIP used) Evaporate->Redissolve Redissolve->Buffer Analyze Assess solubility (e.g., visual, UV-Vis) Buffer->Analyze

Caption: Workflow for optimizing the initial solubilization of the NS2 (114-121) peptide.

Problem 2: The peptide solution becomes cloudy or forms a gel over time.

Possible Cause: The peptide is undergoing time-dependent aggregation and self-assembly into larger, insoluble structures, likely rich in β-sheets, a common characteristic of amyloidogenic peptides.[9][10]

Solutions:

  • Control of Environmental Factors:

    • Temperature: Temperature can influence the rate of aggregation.[11][12] Storing the peptide solution at low temperatures (e.g., 4°C) can slow down the aggregation kinetics. However, some peptides may exhibit paradoxical solubility behavior with temperature.

    • pH: As with initial dissolution, maintaining the pH of the solution away from the peptide's pI is crucial for long-term stability.[7][8]

    • Concentration: Higher peptide concentrations can accelerate aggregation.[5] Work with the lowest concentration that is feasible for your experiment.

  • Inclusion of Anti-Aggregation Agents:

    • Small Molecules: Certain small molecules, such as polyphenols (e.g., resveratrol) and tetracyclines, have been shown to interfere with the aggregation of various amyloidogenic proteins.[9]

    • β-Sheet Breakers: These are short peptides that are designed to interact with the aggregating peptide and disrupt the formation of β-sheets.[9]

Logical Troubleshooting Flow for Time-Dependent Aggregation:

G Start Peptide solution clear initially, then aggregates Check_Conc Is peptide concentration high? Start->Check_Conc Lower_Conc Lower concentration Check_Conc->Lower_Conc Yes Check_pH_Temp Is pH near pI or temperature elevated? Check_Conc->Check_pH_Temp No Lower_Conc->Check_pH_Temp Adjust_pH_Temp Adjust pH away from pI and/or lower temperature Check_pH_Temp->Adjust_pH_Temp Yes Add_Inhibitor Consider adding an aggregation inhibitor Check_pH_Temp->Add_Inhibitor No Adjust_pH_Temp->Add_Inhibitor End Stable Solution Add_Inhibitor->End

References

Technical Support Center: Enhancing the In Vivo Stability of the NS2 (114-121) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of the NS2 (114-121) peptide for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Troubleshooting Guide

Q1: My in vivo experiment with the NS2 (114-121) peptide is showing low efficacy. Could this be a stability issue?

A1: Yes, low efficacy in in vivo experiments is frequently linked to poor peptide stability. Short peptides like NS2 (114-121) are often susceptible to rapid degradation by proteases in the bloodstream and tissues, leading to a short half-life and reduced bioavailability at the target site.[1][2][3] Consider the following troubleshooting steps:

  • Assess Peptide Purity and Handling: Ensure the peptide was stored correctly (lyophilized at -20°C or -80°C) and that the solution was prepared fresh. Multiple freeze-thaw cycles can degrade the peptide.

  • Evaluate Administration Route: The route of administration can significantly impact peptide stability and bioavailability. Intravenous administration typically leads to the highest initial concentration but also rapid clearance.[4] Subcutaneous or intramuscular injections might provide a more sustained release.

  • Consider a Pilot Pharmacokinetic (PK) Study: If feasible, a small-scale PK study to measure the peptide's half-life in plasma can confirm if stability is the primary issue.

Q2: I am observing high variability in my experimental results between different batches of the NS2 (114-121) peptide. What could be the cause?

A2: High variability between batches can stem from several factors related to peptide synthesis, purification, and handling.[5]

  • Inconsistent Peptide Purity: Ensure that each batch has a consistent purity level, as impurities can affect biological activity and stability.

  • Hygroscopicity: Peptides can absorb moisture from the air, which can affect their stability and lead to inaccurate weighing for solution preparation.[5] Storing the peptide in a desiccator is recommended.

  • Oxidation: The NS2 (114-121) sequence contains amino acids that can be prone to oxidation. Inconsistent exposure to air during handling and storage can lead to batch-to-batch differences.

Q3: My NS2 (114-121) peptide solution appears to have precipitates. What should I do?

A3: Peptide precipitation can be due to poor solubility or aggregation.[1] The NS2 (114-121) sequence (RTFSFQLI) has several hydrophobic residues which might contribute to aggregation at high concentrations.

  • Check Solubility Parameters: The net charge of the peptide can influence its solubility. The NS2 (114-121) peptide has a net positive charge at neutral pH due to the N-terminal Arginine. Dissolving it in a slightly acidic buffer may improve solubility.

  • Sonication: Gentle sonication can help to dissolve peptide aggregates.

  • Lower the Concentration: If possible, try working with a lower concentration of the peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to the in vivo stability of the NS2 (114-121) peptide?

A1: The primary challenge is its susceptibility to enzymatic degradation by proteases (peptidases) present in plasma and tissues.[2][3] These enzymes can cleave the peptide bonds, inactivating the peptide. Additionally, its small size leads to rapid renal clearance.[6]

Q2: What is the amino acid sequence of the influenza NS2 (114-121) peptide?

A2: The amino acid sequence is Arginine-Threonine-Phenylalanine-Serine-Phenylalanine-Glutamine-Leucine-Isoleucine, commonly represented by the one-letter code RTFSFQLI.[7]

Q3: What are the most common strategies to improve the in vivo stability of peptides like NS2 (114-121)?

A3: Several strategies can be employed to enhance peptide stability:

  • Chemical Modifications:

    • N-terminal Acetylation and C-terminal Amidation: These modifications protect the ends of the peptide from degradation by exopeptidases.[8]

    • Amino Acid Substitution: Replacing L-amino acids with D-amino acids can make the peptide resistant to proteases.[1][2]

    • Cyclization: Creating a cyclic peptide can enhance stability by making it less accessible to proteases.[1]

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) can increase the peptide's size, prolonging its circulation time and protecting it from degradation.[6]

  • Formulation Strategies:

    • pH Optimization: Formulating the peptide in a buffer at an optimal pH can minimize chemical degradation pathways like hydrolysis and deamidation.[9]

    • Use of Excipients: Certain excipients can help to stabilize the peptide in solution.

    • Liposomal Encapsulation: Encapsulating the peptide in liposomes can protect it from degradation and facilitate targeted delivery.

Q4: Will modifying the NS2 (114-121) peptide affect its biological activity?

A4: It is possible. Since NS2 (114-121) functions as a T-cell epitope, its activity depends on its ability to bind to MHC class I molecules. Any modification could potentially alter this binding. Therefore, it is crucial to test the biological activity of any modified peptide in vitro before proceeding to in vivo studies. An MHC class I stabilization assay is a suitable method for this.[10]

Experimental Protocols

Protocol 1: N-terminal Acetylation and C-terminal Amidation of NS2 (114-121)

Objective: To synthesize a modified NS2 (114-121) peptide with enhanced stability against exopeptidases.

Methodology:

  • Peptide Synthesis: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS).

  • N-terminal Acetylation: Following the final amino acid coupling, the N-terminus is acetylated on-resin using acetic anhydride.

  • C-terminal Amidation: The peptide is cleaved from a Rink amide resin, which results in a C-terminal amide.

  • Purification: The modified peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the peptide are confirmed by mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To compare the stability of the native NS2 (114-121) peptide with its modified versions in plasma.

Methodology:

  • Peptide Incubation: A known concentration of the peptide (native or modified) is incubated in fresh mouse or human plasma at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Protein Precipitation: The plasma proteins are precipitated by adding a suitable organic solvent (e.g., acetonitrile).

  • Quantification: The amount of remaining intact peptide in the supernatant is quantified by LC-MS/MS.

  • Half-life Calculation: The data is plotted as the percentage of remaining peptide versus time, and the half-life (t½) is calculated.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential improvements in stability and biological activity of modified NS2 (114-121) peptides.

Table 1: In Vitro Plasma Stability of NS2 (114-121) Analogs

Peptide VersionModificationPlasma Half-life (t½) in minutes
Native NS2 (114-121)None~ 5
Ac-NS2-NH2N-terminal Acetylation, C-terminal Amidation~ 30
NS2-CyclicHead-to-tail cyclization~ 90
PEG-NS2N-terminal PEGylation (5 kDa)> 240

Table 2: In Vitro Biological Activity of NS2 (114-121) Analogs

Peptide VersionModificationMHC Class I Binding Affinity (EC50, nM)
Native NS2 (114-121)None50
Ac-NS2-NH2N-terminal Acetylation, C-terminal Amidation65
NS2-CyclicHead-to-tail cyclization120
PEG-NS2N-terminal PEGylation (5 kDa)250

Note: The above data is illustrative and not based on actual experimental results for the NS2 (114-121) peptide.

Visualizations

Signaling and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies synthesis Solid-Phase Peptide Synthesis of NS2 (114-121) modification Chemical Modification (e.g., Acetylation, Cyclization) synthesis->modification purification RP-HPLC Purification modification->purification stability Plasma Stability Assay (LC-MS/MS) purification->stability activity MHC Class I Binding Assay purification->activity pk_study Pharmacokinetic Study activity->pk_study efficacy_study Efficacy Study (e.g., Immunization & Challenge) pk_study->efficacy_study

Caption: Workflow for developing a stabilized NS2 (114-121) peptide.

mhc_pathway viral_protein Influenza NS2 Protein proteasome Proteasome viral_protein->proteasome Degradation peptide NS2 (114-121) Peptide proteasome->peptide tap TAP Transporter peptide->tap er Endoplasmic Reticulum tap->er peptide_mhc Peptide-MHC Complex er->peptide_mhc Peptide Loading mhc MHC Class I mhc->er golgi Golgi Apparatus cell_surface Cell Surface golgi->cell_surface tcr T-Cell Receptor (TCR) cell_surface->tcr Presentation t_cell CD8+ T-Cell tcr->t_cell activated_t_cell Activated T-Cell t_cell->activated_t_cell Activation peptide_mhc->golgi Transport

Caption: MHC Class I antigen presentation pathway for the NS2 (114-121) epitope.

References

Technical Support Center: Refining Protocols for NS2-M1 Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the co-immunoprecipitation (co-IP) of influenza A virus proteins NS2 and M1. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.

Troubleshooting Guides

This section addresses common problems encountered during NS2-M1 co-immunoprecipitation experiments, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I not detecting the co-precipitated protein (prey) in my Western blot, even though the bait protein is successfully pulled down?

Possible Causes:

  • Weak or Transient Interaction: The interaction between NS2 and M1 may be weak or transient, making it difficult to capture.

  • Inappropriate Lysis Buffer: The lysis buffer composition may be too stringent, disrupting the protein-protein interaction. Ionic detergents like SDS, even at low concentrations, can disrupt such interactions.[1]

  • Incorrect Antibody: The antibody used for immunoprecipitation might be sterically hindering the interaction site between the bait and prey proteins.

  • Low Expression of Prey Protein: The prey protein may be expressed at low levels in the cells, making it difficult to detect after co-IP.[2]

Solutions:

  • Optimize Lysis Buffer: Use a non-denaturing lysis buffer with non-ionic detergents like NP-40 or Triton X-100 to preserve protein interactions.[1][3] Consider starting with a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1mM EDTA, and 1% NP-40, and add protease inhibitors immediately before use.[4]

  • Cross-linking: For transient interactions, consider using a cross-linking agent like formaldehyde (B43269) or DSP to stabilize the protein complexes before cell lysis.

  • Reverse Co-IP: Perform a reciprocal co-IP, using an antibody against the prey protein to pull down the bait protein. This can help validate the interaction.

  • Increase Protein Input: Increase the amount of cell lysate used for the immunoprecipitation to increase the chances of detecting low-abundance interacting partners.

Q2: I am observing high background and non-specific binding in my co-IP results. How can I reduce this?

Possible Causes:

  • Non-specific binding to beads: Proteins in the lysate can bind non-specifically to the agarose (B213101) or magnetic beads.[3]

  • Non-specific antibody binding: The primary antibody may be cross-reacting with other proteins in the lysate.

  • Insufficient Washing: Inadequate washing of the beads after immunoprecipitation can leave behind non-specifically bound proteins.[5]

Solutions:

  • Pre-clearing the Lysate: Before adding the specific antibody, incubate the cell lysate with beads (e.g., Protein A/G) to remove proteins that non-specifically bind to the beads.[3] This step can significantly reduce background.

  • Optimize Wash Buffer: Increase the stringency of the wash buffer by moderately increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20).[3][6] Perform multiple wash steps (e.g., 3-5 times).

  • Use High-Quality Antibodies: Utilize affinity-purified monoclonal or polyclonal antibodies that have been validated for immunoprecipitation to ensure specificity.

  • Blocking: Block non-specific binding sites on the beads by pre-incubating them with a blocking agent like bovine serum albumin (BSA).[1]

Q3: The bait protein is not being efficiently immunoprecipitated. What could be the reason?

Possible Causes:

  • Poor Antibody Affinity: The antibody may have a low affinity for the target protein under the experimental conditions.

  • Epitope Masking: The antibody's epitope on the target protein might be masked due to protein folding or interaction with other proteins.

  • Protein Degradation: The bait protein may be degrading during the lysis or incubation steps.

Solutions:

  • Antibody Titration: Optimize the concentration of the primary antibody used for immunoprecipitation.

  • Try a Different Antibody: Use an antibody that recognizes a different epitope on the target protein.

  • Add Protease Inhibitors: Always add a fresh cocktail of protease inhibitors to the lysis buffer to prevent protein degradation.[1][3]

  • Denaturing IP (for validation): To confirm if the antibody can bind, you can perform an IP under denaturing conditions (e.g., using RIPA buffer), although this will disrupt protein-protein interactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended lysis and wash buffer compositions for NS2-M1 co-IP?

For preserving the NS2-M1 interaction, a non-denaturing lysis buffer is recommended. A good starting point is a buffer containing: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and freshly added protease inhibitors.[4] For washing, a buffer with a higher salt concentration (e.g., 50 mM Tris-HCl pH 8, 500 mM NaCl, 5 mM EDTA, 1% NP40) can be used to reduce non-specific binding.[6]

Q2: Which antibodies are suitable for NS2 and M1 co-immunoprecipitation?

It is crucial to use antibodies that are validated for immunoprecipitation. For influenza A virus proteins, monoclonal antibodies specific to NS2 and M1 are commercially available. When choosing an antibody, consider its clonality (monoclonal antibodies often have higher specificity) and the host species to ensure compatibility with your detection reagents.

Q3: How can I quantify the results of my NS2-M1 co-IP experiment?

While co-IP is primarily a qualitative technique to determine if an interaction exists, semi-quantitative analysis can be performed.[7] This is typically done by running the immunoprecipitated samples on an SDS-PAGE gel, followed by Western blotting. The band intensities of the co-precipitated protein can be measured using densitometry and normalized to the amount of immunoprecipitated bait protein.[8] For more precise quantification, techniques like co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS) can be employed.[9]

Q4: What are the essential controls to include in an NS2-M1 co-IP experiment?

  • Isotype Control: An immunoprecipitation using a non-specific antibody of the same isotype as your primary antibody to control for non-specific binding to the antibody.

  • Beads-Only Control: A control where the cell lysate is incubated with the beads without any primary antibody to check for non-specific binding to the beads themselves.

  • Input Control: A small fraction of the total cell lysate that is not subjected to immunoprecipitation but is run on the Western blot to show the expression of both bait and prey proteins in the starting material.

  • Negative Control Cell Line: If possible, use a cell line that does not express one of the proteins of interest to demonstrate the specificity of the co-precipitation.

Experimental Protocol: Co-Immunoprecipitation of NS2 and M1

This protocol is a generalized guideline and may require optimization for specific experimental conditions.

1. Cell Lysis

  • Culture and transfect/infect cells to express influenza A virus NS2 and M1 proteins.

  • Wash cells with ice-old phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate (Optional but Recommended)

  • Add Protein A/G beads to the clarified lysate.

  • Incubate with gentle rotation for 1 hour at 4°C.

  • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

3. Immunoprecipitation

  • Add the primary antibody (e.g., anti-NS2 or anti-M1) to the pre-cleared lysate.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add Protein A/G beads to the lysate-antibody mixture.

  • Incubate with gentle rotation for another 1-2 hours at 4°C to capture the immune complexes.

4. Washing

  • Pellet the beads by centrifugation.

  • Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 8, 500 mM NaCl, 5 mM EDTA, 1% NP40).[6] With each wash, resuspend the beads completely and then pellet them.

5. Elution

  • After the final wash, remove all supernatant.

  • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes at 95°C.

  • Pellet the beads and collect the supernatant containing the eluted proteins.

6. Analysis

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Perform Western blotting using antibodies against both NS2 and M1 to detect the bait and co-precipitated prey proteins.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative results from a co-IP experiment analyzed by densitometry of Western blot bands.

Experiment Bait Protein (IP) Prey Protein (Co-IP) Input Bait Input Prey Relative Co-IP Efficiency (%)
Sample 1 Band IntensityBand IntensityBand IntensityBand Intensity(Co-IP Prey / IP Bait) * 100
Sample 2 Band IntensityBand IntensityBand IntensityBand Intensity(Co-IP Prey / IP Bait) * 100
Control (IgG) Band IntensityBand IntensityBand IntensityBand Intensity(Co-IP Prey / IP Bait) * 100

Note: Band intensities should be measured using appropriate software. The "Relative Co-IP Efficiency" is a semi-quantitative measure and should be compared across different experimental conditions.

Visualizations

Co_Immunoprecipitation_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wash_elute Wash and Elute cluster_analysis Analysis start Infected/Transfected Cells lysis Lyse cells in non-denaturing buffer start->lysis centrifuge1 Centrifuge to remove debris lysis->centrifuge1 lysate Clarified Cell Lysate centrifuge1->lysate preclear Pre-clear with beads (Optional) lysate->preclear add_ab Add Primary Antibody (e.g., anti-NS2) preclear->add_ab add_beads Add Protein A/G beads add_ab->add_beads wash Wash beads to remove non-specific proteins add_beads->wash elute Elute protein complexes wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot (Probe for M1 and NS2) sds_page->western

Caption: Workflow for NS2-M1 Co-Immunoprecipitation.

Signaling_Pathway NS2 NS2 M1 M1 NS2->M1 Direct Interaction (Co-IP Target) HostFactor Host Factor (e.g., AIMP2) NS2->HostFactor Interacts with vRNP vRNP M1->vRNP Binds to

Caption: Simplified interaction diagram of NS2 and M1.

References

Technical Support Center: Troubleshooting Failed NS2 (114-121) Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the solid-phase synthesis of the NS2 (114-121) peptide. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is the NS2 (114-121) peptide, and why is its synthesis challenging?

The NS2 (114-121) peptide is a fragment of the influenza nonstructural protein 2, with the sequence RTFSFQLI[1][2][3]. This sequence is considered a "difficult peptide" for solid-phase peptide synthesis (SPPS) due to its high content of hydrophobic amino acids (Phenylalanine, Leucine, Isoleucine)[4][5]. These residues promote inter- and intra-chain aggregation on the solid support, leading to poor solvation and hindering reaction kinetics[4][6][7].

Consequences of aggregation include:

  • Incomplete Fmoc-deprotection, leading to truncated sequences.[7][8]

  • Poor amino acid coupling efficiency, resulting in deletion sequences.[6][7]

  • Low final yield and purity.[9]

  • Difficulties in purification and handling due to poor solubility.[5]

Q2: My synthesis of the NS2 (114-121) peptide resulted in a low yield. What are the likely causes?

Low yield is a common problem for difficult sequences. The primary causes are often related to on-resin aggregation.[7][9] Key factors include:

  • Incomplete Deprotection: The Fmoc protecting group is not fully removed, preventing the next amino acid from being added.[8][9]

  • Poor Coupling Efficiency: The incoming amino acid fails to couple completely to the growing peptide chain.[9] This is especially common for sterically hindered amino acids.

  • Peptide Aggregation: The peptide chains clump together on the resin, blocking access for reagents.[7]

  • Incomplete Cleavage: The peptide is not fully cleaved from the resin support after synthesis.[9][10]

  • Precipitation Issues: The hydrophobic peptide may not precipitate efficiently in cold ether after cleavage, leading to loss of product.[11]

Q3: How can I detect incomplete Fmoc deprotection or poor coupling?

Monitoring the synthesis at critical steps is essential. Several methods can be employed:

  • Kaiser Test (for primary amines): This is a qualitative colorimetric test to detect free primary amines on the resin.[8][12]

    • After deprotection: A positive (blue) result indicates successful Fmoc removal.

    • After coupling: A positive (blue) result indicates incomplete coupling, as free amines are still present.

  • TNBS Test (for primary amines): An alternative to the Kaiser test, often considered more reliable as it is less prone to giving false negatives.

  • UV Monitoring of Fmoc Release: Automated synthesizers can monitor the UV absorbance of the piperidine (B6355638) solution used for deprotection. A consistent or decreasing absorbance profile can indicate successful deprotection, while a sudden drop may signal aggregation and incomplete Fmoc removal.

Q4: My crude peptide analysis by HPLC shows a complex mixture of peaks. What do they represent?

High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing peptide purity.[13][14] A complex chromatogram suggests the presence of various impurities arising from issues during synthesis.[13] Common impurities include:

  • Target Peptide: The main peak corresponding to the correct molecular weight.

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling. These typically elute earlier than the target peptide.

  • Truncated Sequences: Peptides that stopped growing due to incomplete deprotection and subsequent capping. These also usually elute earlier.

  • Incompletely Deprotected Peptides: Peptides still carrying side-chain protecting groups from synthesis. These are more hydrophobic and will elute later than the target peptide.

Q5: The mass spectrometry (MS) analysis of my main HPLC peak does not match the expected molecular weight for NS2 (114-121). What could be the issue?

Mass spectrometry is crucial for confirming the identity of the synthesized peptide.[15][16] A discrepancy between the observed and expected mass points to specific problems during synthesis or cleavage.

Table 1: Interpreting Mass Spectrometry Results
Observed Mass vs. Expected MassPotential CauseRecommended Action
Lower Deletion of one or more amino acids.Review coupling protocols; consider double coupling for hindered residues. Perform a small-scale test synthesis.
Lower Truncation of the sequence.Optimize Fmoc-deprotection conditions (e.g., extend time, use stronger base).
Higher Incomplete removal of side-chain protecting groups (e.g., tBu, Trt, Pbf).Optimize cleavage conditions (extend time, use a stronger cleavage cocktail).
Higher Modification of amino acids (e.g., oxidation of Met, if present).Add scavengers to the cleavage cocktail; handle the peptide under an inert atmosphere.
No clear major peak Catastrophic failure of synthesis, possibly due to severe aggregation or poor reagents.Re-synthesize using strategies for difficult sequences (see Troubleshooting Guides below). Verify all reagents.

Troubleshooting Guides

Issue 1: Poor Coupling Efficiency and Peptide Aggregation

Aggregation of the growing peptide chain is the most significant challenge when synthesizing hydrophobic sequences like NS2 (114-121).[7]

Recommended Strategies:
  • Optimize Solvents: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for hydrophobic peptides and may reduce aggregation.[7][17]

  • Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonds that cause aggregation.[7]

  • Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., 50-60°C) can help overcome aggregation and improve reaction kinetics.

  • Specialized Resins: Using a polyethylene (B3416737) glycol (PEG)-modified polystyrene resin (PEG-PS) can improve solvation of the peptide chain.[6][18]

  • Backbone Protection: Incorporating pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb)-protected amino acids can disrupt secondary structure formation.[7]

Table 2: Common Coupling Reagents for Difficult Sequences
Coupling ReagentDescriptionRecommended Use
HBTU/HATU Aminium-based reagents, highly efficient and fast-acting.Standard for most couplings. HATU is often preferred for sterically hindered amino acids.
PyBOP Phosphonium-based reagent, known for its high reactivity.Effective for difficult couplings, but can cause racemization if not used carefully.
DIC/Oxyma Carbodiimide-based activation. Oxyma is a modern alternative to HOBt, with reduced explosion risk.A cost-effective option that is very effective, especially for hindered couplings.
Issue 2: Incomplete Cleavage and Deprotection

Failure to completely cleave the peptide from the resin and remove all side-chain protecting groups will result in low yield and impurities.

Recommended Strategies:
  • Optimize Cleavage Time: For many peptides, a 2-3 hour cleavage is sufficient. However, for sequences with multiple protecting groups, extending the time to 4-6 hours may be necessary.[19]

  • Use an Appropriate Cleavage Cocktail: The choice of scavengers in the trifluoroacetic acid (TFA) cocktail is critical to prevent side reactions.

Table 3: Troubleshooting Cleavage Cocktails
Cocktail Composition (TFA/Scavenger Mix)Target Residues / ProblemWhen to Use
95% TFA / 2.5% H₂O / 2.5% TIS General purpose, suitable for peptides without Trp, Met, or Cys.This is a standard, effective cocktail for many sequences. TIS (triisopropylsilane) is a scavenger for carbocations.
Reagent K: 82.5% TFA / 5% Phenol (B47542) / 5% H₂O / 5% Thioanisole / 2.5% EDT Peptides containing Trp, Met, Cys, and Arg(Pmc/Pbf). Malodorous but highly effective.When multiple sensitive residues are present and simpler cocktails fail. EDT (1,2-ethanedithiol) is a strong scavenger for trityl groups.
88% TFA / 5% Phenol / 5% H₂O / 2% TIPS Basic peptides that are difficult to cleave.A good alternative when experiencing cleavage issues with standard cocktails.[10]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Reactions

This protocol is used to detect the presence of free primary amines on the resin after a coupling step.

Reagents:

  • Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Collect a small sample of the peptide-resin (approx. 5-10 mg) after the coupling step and wash thoroughly with DMF and then ethanol.

  • Place the resin beads in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Yellow/Colorless: Negative result. Coupling is complete (no free primary amines).

  • Dark Blue/Purple: Positive result. Coupling is incomplete (free primary amines are present).[8] Consider a second coupling step (recoupling).

Protocol 2: Small-Scale Test Cleavage for Synthesis Analysis

Before committing to cleaving the entire batch of resin, a small-scale test can provide valuable information about the success of the synthesis.

Procedure:

  • After the final synthesis cycle, wash the resin and dry a small aliquot (approx. 20 mg) under vacuum.

  • Place the dried resin in a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the chosen cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS).

  • Allow the reaction to proceed at room temperature for 2 hours with occasional mixing.

  • Centrifuge the tube to pellet the resin.

  • Transfer the supernatant (containing the cleaved peptide) to a new tube.

  • Add 1 mL of ice-cold diethyl ether to the supernatant to precipitate the peptide.

  • Centrifuge to pellet the crude peptide, decant the ether, and dry the pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and Mass Spectrometry.

Visualizations

G cluster_start cluster_analysis Step 1: Analysis cluster_diagnosis Step 2: Diagnosis cluster_troubleshoot Step 3: Troubleshooting cluster_solutions Step 4: Solutions start Failed NS2 (114-121) Synthesis (Low Yield / Purity) analysis Analyze Crude Product: - HPLC for Purity - MS for Identity start->analysis ms_check Correct Mass? analysis->ms_check hplc_check High Purity? ms_check->hplc_check Yes incomplete_deprotection Issue: Incomplete Side-Chain Deprotection ms_check->incomplete_deprotection No incomplete_coupling Issue: Incomplete Coupling / Aggregation hplc_check->incomplete_coupling No synthesis_ok Synthesis Successful hplc_check->synthesis_ok Yes solution_coupling Implement Strategies: - Change solvent (NMP) - Use stronger coupling reagent - Add chaotropic agents - Elevate temperature incomplete_coupling->solution_coupling solution_deprotection Implement Strategies: - Extend cleavage time - Use stronger cleavage cocktail (e.g., Reagent K) incomplete_deprotection->solution_deprotection solution_coupling->start Re-synthesize solution_deprotection->start Re-cleave or Re-synthesize

Caption: General troubleshooting workflow for failed peptide synthesis.

G cluster_start cluster_immediate Immediate Actions cluster_decision Decision Point cluster_outcome Outcomes start Incomplete Coupling Detected (Positive Kaiser Test after coupling) recouple Perform a second coupling (recouple) with fresh reagents start->recouple kaiser_check Perform Kaiser Test Again recouple->kaiser_check test_result Kaiser Test Negative? kaiser_check->test_result proceed Proceed to Fmoc Deprotection test_result->proceed Yes cap_and_resynthesize Cap unreacted amines and accept deletion product in final mixture OR Abandon and re-synthesize with optimized protocol test_result->cap_and_resynthesize No

Caption: Logical workflow for addressing incomplete coupling during synthesis.

References

enhancing the signal in NS2 (114-121) based immunological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for immunological assays involving the NS2 (114-121) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help enhance signal and resolve common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal in my NS2 (114-121) assay weak or completely absent?

A low or absent signal can stem from multiple factors ranging from reagent quality to procedural errors.[1] Common causes include:

  • Inactive Peptide or Enzyme: The NS2 (114-121) peptide or the enzyme conjugate (e.g., HRP, AP) may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.[1]

  • Suboptimal Reagent Concentrations: The concentrations of the coating peptide, detection antibodies, or enzyme conjugate may be too low to generate a detectable signal.[1][2]

  • Incorrect Reaction Conditions: The pH, temperature, or incubation times might not be optimal for the specific assay, leading to reduced binding or enzymatic activity.[1] For instance, some enzymes like HRP can be inhibited by sodium azide.[3]

  • Insufficient Washing: While overly aggressive washing can reduce the signal, insufficient washing can lead to high background, which can mask a weak signal.[3][4]

  • Degraded Standard Stock Solution: If using a standard curve, improper storage of the stock solution can lead to lower than expected optical density (OD) values.[5]

Q2: How can I reduce high background noise in my assay?

High background noise can obscure specific signals and reduce assay sensitivity.[5] Key strategies to minimize it include:

  • Optimizing Blocking: The blocking buffer is critical for preventing non-specific binding.[4] If you observe high background, try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial protein-free blocker) or optimize its concentration and incubation time.[2][3][4]

  • Adjusting Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding and increased background.[2] Titrating antibodies to find the optimal concentration is crucial.

  • Improving Wash Steps: Increasing the number of washes or the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20) can help remove unbound reagents that contribute to background.[4][5]

  • Checking for Cross-Reactivity: Ensure that the secondary antibody does not cross-react with the blocking agent or other components of the assay.[2] Using affinity-purified antibodies can help reduce non-specific interactions.[2]

Q3: What are some effective signal amplification techniques for peptide-based assays?

When dealing with low-abundance targets, signal amplification methods can significantly improve detection sensitivity.[6]

  • Tyramide Signal Amplification (TSA): This enzymatic method uses horseradish peroxidase (HRP) to catalyze the deposition of labeled tyramide molecules near the target, significantly amplifying the signal.[6][7]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The inherent enzymatic amplification in ELISAs is a standard method for signal enhancement.[8]

  • Nanoparticle-Based Amplification: Conjugating peptides or antibodies to nanoparticles (e.g., gold nanoparticles or quantum dots) can improve signal amplification, specificity, and sensitivity due to their unique properties.[6]

  • Polymerase Chain Reaction (PCR)-Based Methods: For nucleic acid targets, PCR can be combined with peptide-nucleic acid (PNA) probes, which bind with high affinity to DNA or RNA, to enhance detection.[6]

Q4: My standard curve is poor or non-linear. What could be the cause?

An inaccurate standard curve will lead to unreliable quantification of the target in your samples.[5]

  • Pipetting Errors: Inaccurate pipetting during the preparation of the serial dilutions is a common source of error.

  • Degraded Standard: The standard protein or peptide may have degraded due to improper storage or handling. Always prepare fresh dilutions for each experiment.[5]

  • Incorrect Curve Fitting: Ensure you are using the appropriate regression model (e.g., four-parameter logistic fit) for your data.

  • Signal Saturation: At high concentrations of the standard, the detector may become saturated, leading to a plateau in the curve. Ensure the instrument's gain settings are appropriate.[9]

Troubleshooting Guide

This guide provides a quick reference for common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
No Signal 1. Inactive enzyme, peptide, or substrate.[1] 2. A critical reagent was omitted. 3. Incorrect filter/wavelength settings on the plate reader.1. Run a positive control with a known active component; use fresh reagents.[1] 2. Carefully review the protocol and ensure all steps were followed. 3. Verify instrument settings are correct for your specific fluorophore or substrate.
Weak Signal 1. Suboptimal reagent concentrations (peptide, antibodies).[1][2] 2. Insufficient incubation time or incorrect temperature.[1] 3. Overly aggressive washing steps.[3] 4. Assay conditions (e.g., pH) are not optimal.[1]1. Perform a checkerboard titration to determine optimal concentrations. 2. Optimize incubation times and temperatures according to literature or manufacturer's recommendations.[1] 3. Reduce the number of washes or the washing time. 4. Perform a pH and temperature optimization matrix.[1]
High Background 1. Inadequate blocking.[4][5] 2. Antibody concentration is too high.[2] 3. Insufficient washing.[4][5] 4. Cross-reactivity of reagents.[2] 5. Plate dried out between steps.1. Increase blocking time/concentration or try a different blocking agent.[4] 2. Reduce the concentration of the primary and/or secondary antibody. 3. Increase the number of washes or add a detergent (e.g., Tween-20) to the wash buffer.[4] 4. Use affinity-purified and pre-adsorbed antibodies. 5. Ensure plates are kept covered and hydrated during incubations.
Poor Reproducibility 1. Inconsistent pipetting technique.[9] 2. Temperature variations across the microplate. 3. Reagents not mixed properly before use. 4. Edge effects on the microplate.1. Use calibrated pipettes and consistent technique. 2. Ensure the plate is incubated in a stable temperature environment. 3. Gently vortex or mix all reagents before adding them to the plate. 4. Avoid using the outer wells of the plate, or fill them with buffer/blank solution.

Quantitative Data & Reagent Recommendations

Table 1: Recommended Concentration Ranges for ELISA Optimization
ReagentTypical Concentration RangeNotes
Coating Peptide (NS2 114-121) 1-10 µg/mLOptimal concentration should be determined empirically.
Primary Antibody 0.25-8 µg/mLThe use of affinity-purified antibodies is recommended for optimal signal-to-noise ratio.[2]
Secondary Antibody (Enzyme-conjugated) 0.05-2 µg/mLTitrate to find a balance between strong signal and low background.[2]

Concentrations are general guidelines; each component should be optimized for your specific assay.[2]

Table 2: Common Blocking Agents for Immunoassays
Blocking AgentTypical ConcentrationKey Characteristics
Bovine Serum Albumin (BSA) 1–5% (w/v)A common and effective blocking agent. May cross-react with antibodies raised against BSA-hapten conjugates.[3]
Non-Fat Dry Milk 0.5–5% (w/v)Cost-effective but may contain endogenous enzymes or phosphoproteins that can interfere with some assays.
Casein 1% (w/v)Can sometimes provide better blocking than BSA or milk.[10]
Commercial/Proprietary Buffers VariesOften protein-free formulations designed to reduce non-specific binding from various sources.

Experimental Protocols

Protocol 1: High-Sensitivity Indirect ELISA for NS2 (114-121) Antibodies

This protocol provides a framework for detecting antibodies specific to the NS2 (114-121) peptide.

  • Plate Coating:

    • Dilute the NS2 (114-121) peptide to an optimized concentration (e.g., 5 µg/mL) in a suitable coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the peptide solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).

    • Incubate for 1-2 hours at room temperature (RT).

  • Sample Incubation:

    • Wash the plate 3 times as in step 2.

    • Add 100 µL of diluted samples (serum, plasma, etc.) and controls to the appropriate wells.

    • Incubate for 2 hours at RT.

  • Secondary Antibody Incubation:

    • Wash the plate 5 times.

    • Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP), diluted in Blocking Buffer to its optimal concentration.

    • Incubate for 1 hour at RT, protected from light.

  • Signal Development:

    • Wash the plate 5 times.

    • Add 100 µL of HRP substrate (e.g., TMB) to each well.

    • Incubate at RT for 15-30 minutes, or until sufficient color develops.

  • Read Plate:

    • Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

    • Read the optical density (OD) at 450 nm within 30 minutes.

Visualizations and Workflows

Diagram 1: Experimental Workflow for Peptide ELISA

ELISA_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_detection Detection p1 Coat Plate with NS2 (114-121) Peptide p2 Block Non-specific Binding Sites p1->p2 Wash r1 Add Sample (Primary Antibody) p2->r1 Wash r2 Add Enzyme-Linked Secondary Antibody r1->r2 Wash r3 Add Substrate r2->r3 Wash d1 Measure Signal (e.g., OD at 450nm) r3->d1 Stop Reaction

Caption: A generalized workflow for an indirect ELISA using the NS2 peptide.

Diagram 2: Troubleshooting Logic for Weak Signal

Low_Signal_Troubleshooting rect_node rect_node start Weak or No Signal? q1 Is Positive Control Signal OK? start->q1 q2 Is Background Acceptable? q1->q2 Yes sol1 Check Reagent Activity (Peptide, Enzyme, Substrate) & Assay Procedure q1->sol1 No q3 Reagents Titrated? q2->q3 Yes sol2 Optimize Antibody and Peptide Concentrations q2->sol2 No, High BG q3->sol2 No sol3 Optimize Incubation Times and Temperatures q3->sol3 Yes sol4 Use Signal Amplification (e.g., TSA) sol3->sol4

Caption: A decision tree for troubleshooting low signal issues in immunoassays.

Diagram 3: Mechanism of Tyramide Signal Amplification (TSA)

TSA_Mechanism cluster_binding Initial Binding cluster_amplification Amplification cluster_deposition Signal Deposition Antigen NS2 (114-121) Epitope PrimaryAb Primary Antibody Antigen->PrimaryAb binds to SecondaryAb Secondary Ab-HRP PrimaryAb->SecondaryAb binds to HRP HRP Enzyme ReactiveTyramide Reactive Tyramide Radical HRP->ReactiveTyramide catalyzes (with H2O2) Tyramide Fluorescent Tyramide Tyramide->HRP Deposition Covalent Deposition of Fluorophores Near Epitope ReactiveTyramide->Deposition leads to Signal Amplified Fluorescent Signal Deposition->Signal

References

Validation & Comparative

Validating the NS2-CRM1 Interaction: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of viral protein transport is paramount. The interaction between the influenza A virus Non-Structural Protein 2 (NS2), also known as the Nuclear Export Protein (NEP), and the cellular export receptor CRM1 is a critical step in the viral life cycle, facilitating the export of newly synthesized viral ribonucleoproteins (vRNPs) from the host cell nucleus. This guide provides a comparative overview of key experimental methods to validate this interaction, with a focus on the established N-terminal Nuclear Export Signal (NES) of NS2. While initial interest may lie in specific regions such as residues 114-121, current scientific literature predominantly points to the N-terminal domain as the primary site of CRM1 binding, while the C-terminal region is crucial for interaction with the viral matrix protein M1, a prerequisite for vRNP export.

This guide presents a compilation of experimental data, detailed protocols for pivotal assays, and visual workflows to aid in the design and execution of studies aimed at dissecting the NS2-CRM1 axis.

Quantitative Analysis of NS2-CRM1 Interaction

The interaction between the NS2 protein and CRM1 can be quantitatively assessed using various biochemical and cell-based assays. The following tables summarize key findings from studies investigating the impact of mutations within the N-terminal NES of NS2 on its interaction with CRM1 and its biological function in vRNP export.

Construct Method Measurement Result Reference
Wild-type NS2Mammalian Two-HybridRelative CAT ActivityStrong Interaction[1]
NS2 (NES1 mutant)Mammalian Two-HybridRelative CAT ActivityInteraction not abolished[1][2]
NS2 (NES1 & NES2 deletion)Mammalian Two-HybridRelative CAT ActivityInteraction abolished[3]
Wild-type NS2vRNP Export Assay% Cytoplasmic NPEfficient Export[1]
NS2 (NES1 mutant)vRNP Export Assay% Cytoplasmic NPNuclear Retention of NP[1]

Table 1: Comparison of Wild-type and Mutant NS2 Interaction with CRM1. This table highlights that while mutations in the primary NES (NES1) do not completely abolish the interaction with CRM1 in a two-hybrid system, they are sufficient to disrupt the functional nuclear export of vRNPs. The deletion of both identified NESs in the N-terminus completely abrogates the interaction. CAT: Chloramphenicol acetyltransferase; NP: Nucleoprotein.

Viral NES Protein Sequence CRM1 Binding Affinity (Kd) Reference
Influenza A NS2 (NES1)NS2/NEP¹²ILS¹⁵Not explicitly quantified[1][2]
HIV-1 RevRev⁷³LQLPPLERLTLD⁷⁵Weak, requires multimerization for efficient export[4][5]
Equine Infectious Anemia Virus (EIAV) RevRev³⁵LEEWLEALELLGLA⁵⁰Functional[6][7][8]
Murine Minute Virus (MVM) NS2NS2⁸⁹LTIHD⁹³~2 nM[9]

Table 2: Comparison of Different Viral Nuclear Export Signals Interacting with CRM1. This table provides a comparative look at the NES sequences from different viruses that utilize the CRM1-mediated export pathway. The binding affinities can vary, and in some cases, like HIV-1 Rev, the efficiency of export is influenced by factors such as protein multimerization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to validate the NS2-CRM1 interaction.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the interaction between NS2 and CRM1 within a cellular context.

Objective: To pull down endogenous or overexpressed CRM1 and detect the presence of co-precipitated NS2, or vice versa.

Protocol Outline:

  • Cell Culture and Transfection: HEK293T or A549 cells are cultured and can be transfected with plasmids expressing tagged versions of NS2 (e.g., FLAG-NS2) and/or CRM1 (e.g., HA-CRM1).

  • Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors) to maintain protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-FLAG antibody for FLAG-NS2). Protein A/G beads are then added to capture the antibody-antigen complexes.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the bait (e.g., anti-FLAG) and the prey (e.g., anti-CRM1 or anti-HA) proteins to confirm their interaction.

Nuclear Export Assay using Leptomycin B (LMB)

This assay assesses the CRM1-dependency of NS2 nuclear export by using a specific inhibitor.

Objective: To demonstrate that the nuclear export of NS2 is blocked by Leptomycin B, a specific inhibitor of CRM1.

Protocol Outline:

  • Cell Culture and Transfection: HeLa or MDCK cells are grown on coverslips and transfected with a plasmid expressing a fluorescently tagged NS2 (e.g., GFP-NS2).

  • Leptomycin B Treatment: A subset of the transfected cells is treated with a low concentration of Leptomycin B (typically 5-10 nM) for a few hours. Control cells are treated with the vehicle (e.g., ethanol).

  • Fixation and Staining: Cells are fixed with paraformaldehyde, permeabilized with a detergent like Triton X-100, and the nuclei are counterstained with DAPI.

  • Fluorescence Microscopy: The subcellular localization of the GFP-NS2 fusion protein is observed using a fluorescence microscope.

  • Quantification: The percentage of cells showing predominantly nuclear, cytoplasmic, or nucleocytoplasmic localization of GFP-NS2 is quantified for both treated and untreated samples. A significant increase in nuclear localization in LMB-treated cells indicates CRM1-dependent export.[10][11][12]

Yeast Two-Hybrid (Y2H) Assay

A genetic method to detect protein-protein interactions in the nucleus of yeast.

Objective: To demonstrate a direct or indirect interaction between NS2 and CRM1 by reconstituting a functional transcription factor.

Protocol Outline:

  • Plasmid Construction: The coding sequence for NS2 is cloned into a "bait" vector (e.g., containing a GAL4 DNA-binding domain), and the coding sequence for CRM1 is cloned into a "prey" vector (e.g., containing a GAL4 activation domain).

  • Yeast Transformation: A suitable yeast reporter strain is co-transformed with the bait and prey plasmids.

  • Selection and Reporter Gene Assay: Transformed yeast are plated on selective media lacking specific nutrients to ensure the presence of both plasmids. The interaction is then assessed by plating on a second selective medium lacking a nutrient whose synthesis is dependent on the reporter gene (e.g., histidine) and/or by performing a colorimetric assay for a second reporter gene (e.g., β-galactosidase).

  • Controls: Positive and negative controls are run in parallel to validate the assay results.

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the molecular interactions and experimental procedures.

NS2_CRM1_Export_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNP vRNP M1 M1 vRNP->M1 binds ExportComplex Export Complex vRNP->ExportComplex NS2 NS2 (NEP) M1->NS2 binds (C-terminus) M1->ExportComplex CRM1 CRM1 NS2->CRM1 binds (N-terminal NES) NS2->ExportComplex RanGTP RanGTP CRM1->RanGTP binds CRM1->ExportComplex RanGTP->ExportComplex RanGDP RanGDP RanGTP->RanGDP GTP Hydrolysis Exported_vRNP Exported vRNP ExportComplex->Exported_vRNP Nuclear Pore Complex Pi Pi RanGDP->Pi

Caption: The CRM1-mediated nuclear export pathway of influenza virus vRNP.

CoIP_Workflow start Start: Cell Lysate (containing NS2 and CRM1) ip Immunoprecipitate with anti-NS2 antibody start->ip beads Add Protein A/G beads to capture antibody-protein complexes ip->beads wash Wash beads to remove non-specific proteins beads->wash elute Elute bound proteins wash->elute analysis Analyze by Western Blot elute->analysis probe_ns2 Probe with anti-NS2 Ab analysis->probe_ns2 Confirm pulldown probe_crm1 Probe with anti-CRM1 Ab analysis->probe_crm1 Detect interaction

Caption: Workflow for Co-Immunoprecipitation to detect NS2-CRM1 interaction.

LMB_Assay_Workflow start Start: Cells expressing GFP-NS2 split start->split control Control (vehicle) split->control lmb Treat with Leptomycin B split->lmb incubate Incubate control->incubate lmb->incubate fix Fix and stain nuclei (DAPI) incubate->fix microscopy Fluorescence Microscopy fix->microscopy quantify Quantify subcellular localization (Nuclear vs. Cytoplasmic) microscopy->quantify

Caption: Experimental workflow for the Leptomycin B nuclear export assay.

References

A Comparative Guide to the Immunogenicity of the Influenza NS2 (114-121) Epitope Across Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunogenicity of the NS2 (114-121) peptide, a conserved cytotoxic T-lymphocyte (CTL) epitope, across various influenza A virus subtypes. While direct comparative studies are limited, this document synthesizes available data on the peptide's sequence conservation and the typical immune responses it elicits, supported by detailed experimental protocols and pathway visualizations.

Data Presentation: NS2 (114-121) Peptide Characteristics

The NS2 (114-121) peptide is a well-characterized, albeit subdominant, target of the CD8+ T-cell response to influenza A virus infection. Its high degree of conservation across different subtypes is a key feature for its consideration in universal vaccine strategies.

FeatureDescriptionReferences
Sequence Arg-Thr-Phe-Ser-Phe-Gln-Leu-Ile (RTFSFQLI)[1]
MHC Restriction Murine: H-2Kb and H-2Db[2]
Immunological Profile Induces CD8+ cytotoxic T-lymphocyte (CTL) responses. Generally considered a subdominant epitope in the immunodominance hierarchy of influenza A virus T-cell responses.[3][4]
Sequence Conservation The amino acid sequence of the NS2 (114-121) epitope is highly conserved across influenza A virus subtypes, including H1N1, H3N2, and H5N1. A recent analysis of over 76,000 influenza A NS2 sequences showed that the C-terminal isoleucine (I121) is conserved in 99.94% of isolates.[5]
Cross-Reactivity Due to its high conservation, T-cells specific for the NS2 (114-121) epitope from one influenza A subtype are expected to be cross-reactive with other subtypes. This cross-reactivity is a cornerstone of heterosubtypic immunity.[6][7]

Experimental Protocols

Detailed methodologies for key assays used to evaluate the immunogenicity of influenza-specific peptides are provided below.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the number of antigen-specific T-cells based on their cytokine secretion.

a. Plate Preparation:

  • Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol (B145695) for 1 minute.

  • Wash the plate five times with sterile phosphate-buffered saline (PBS).

  • Coat the plate with a capture antibody (e.g., anti-mouse IFN-γ) diluted in PBS and incubate overnight at 4°C.[8]

  • The following day, wash the plate three times with PBS and block with RPMI medium containing 10% fetal bovine serum (FBS) for at least 1 hour at 37°C.[8]

b. Cell Stimulation:

  • Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from influenza-infected or immunized animals.

  • Add the cells to the coated and blocked ELISpot plate at a concentration of 2x10^5 to 5x10^5 cells per well.

  • Stimulate the cells with the NS2 (114-121) peptide at a final concentration of 1-10 µg/mL.

  • Include a negative control (medium with DMSO, the peptide solvent) and a positive control (e.g., phytohemagglutinin (PHA) or a known immunodominant peptide).[9]

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[10]

c. Detection and Analysis:

  • Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).

  • Add a biotinylated detection antibody (e.g., anti-mouse IFN-γ-biotin) and incubate for 2 hours at room temperature.

  • Wash the plate five times with PBST.

  • Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.

  • Wash the plate five times with PBST.

  • Add a substrate solution (e.g., BCIP/NBT) and incubate in the dark until distinct spots emerge.

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry completely and count the spots using an automated ELISpot reader.[9]

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This method allows for the characterization and quantification of cytokine-producing T-cells at a single-cell level.

a. Cell Stimulation:

  • Prepare a single-cell suspension of splenocytes or PBMCs.

  • Add 1-2x10^6 cells to a 96-well round-bottom plate.

  • Stimulate the cells with the NS2 (114-121) peptide (1-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) for 1 hour at 37°C.

  • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours at 37°C.[11] This step is crucial for the intracellular accumulation of cytokines.

b. Staining:

  • Wash the cells with PBS containing 2% FBS (FACS buffer).

  • Stain for surface markers by incubating the cells with fluorescently-conjugated antibodies against CD3, CD8, and a viability dye for 20-30 minutes at 4°C in the dark.[12]

  • Wash the cells twice with FACS buffer.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization buffer for 20 minutes at room temperature.[12]

  • Wash the cells twice with permeabilization buffer.

  • Stain for intracellular cytokines by incubating the cells with fluorescently-conjugated antibodies against IFN-γ, TNF-α, and/or IL-2 for 30 minutes at 4°C in the dark.[12]

  • Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.

c. Data Acquisition and Analysis:

  • Acquire the samples on a flow cytometer.

  • Analyze the data using flow cytometry analysis software. Gate on live, single cells, followed by CD3+ and CD8+ T-cells. The frequency of NS2 (114-121)-specific T-cells is determined by the percentage of CD8+ T-cells that are positive for the cytokine(s) of interest.

Mandatory Visualizations

Experimental Workflow Diagrams

ELISpot_Workflow cluster_prep Plate Preparation cluster_stim Cell Stimulation cluster_detect Detection cluster_analysis Analysis p1 Coat plate with capture antibody p2 Block plate p1->p2 s1 Add splenocytes/ PBMCs p2->s1 s2 Add NS2 (114-121) peptide s1->s2 s3 Incubate 18-24h s2->s3 d1 Add detection antibody s3->d1 d2 Add Streptavidin-ALP d1->d2 d3 Add substrate d2->d3 a1 Count spots d3->a1

Caption: Workflow of the ELISpot assay for detecting antigen-specific T-cells.

ICS_Workflow cluster_stim Cell Stimulation cluster_stain Staining cluster_acq Data Acquisition & Analysis s1 Stimulate cells with NS2 (114-121) peptide s2 Add protein transport inhibitor s1->s2 st1 Surface stain (CD3, CD8, viability dye) s2->st1 st2 Fix and permeabilize st1->st2 st3 Intracellular stain (IFN-γ, TNF-α) st2->st3 ac1 Acquire on flow cytometer st3->ac1 ac2 Gate on live, CD8+ T-cells expressing cytokines ac1->ac2

Caption: Workflow of the Intracellular Cytokine Staining (ICS) assay.

T-Cell Receptor Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane cluster_apc cluster_tcell cluster_cytoplasm T-Cell Cytoplasm APC Antigen Presenting Cell (APC) TCell T-Cell pMHC Peptide-MHC Complex (NS2 114-121) TCR T-Cell Receptor (TCR) pMHC->TCR Binding CD3 CD3 Complex Lck Lck TCR->Lck activates ZAP70 ZAP-70 CD3->ZAP70 recruits & activates CD8 CD8 CD8->pMHC Lck->CD3 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates NFAT NFAT PLCg1->NFAT leads to activation of AP1 AP-1 PLCg1->AP1 leads to activation of NFkB NF-κB PLCg1->NFkB leads to activation of Cytokines Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokines induce transcription AP1->Cytokines induce transcription NFkB->Cytokines induce transcription

Caption: Simplified T-Cell Receptor (TCR) signaling pathway upon recognition of the NS2 (114-121) peptide.

References

Navigating Influenza Diagnostics: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurate and rapid diagnosis of influenza infection is critical for patient management, outbreak control, and the development of new antiviral therapies. While the quest for novel biomarkers is continuous, a comprehensive understanding of established and emerging diagnostic targets is essential. This guide provides an objective comparison of current and investigational biomarkers for influenza infection, supported by experimental data and detailed protocols.

The initial topic of this guide was the validation of the influenza Non-Structural Protein 2 (NS2) peptide (114-121) as a biomarker. However, a comprehensive literature review found no evidence to support its use as a diagnostic marker. The primary role of NS2, also known as the Nuclear Export Protein (NEP), is to facilitate the transport of viral ribonucleoproteins (vRNPs) from the nucleus to the cytoplasm, a crucial step in the viral replication cycle. While the NS2 (114-121) region is recognized as a target for the host's T-cell immune response, it has not been validated for diagnostic purposes.

Therefore, this guide will focus on established and well-researched biomarkers, providing a comparative analysis of their performance and the methodologies used for their detection.

Comparison of Key Influenza Diagnostic Methods

The diagnosis of influenza relies on various techniques that differ in their target biomarker, sensitivity, specificity, and turnaround time. The choice of method often depends on the clinical setting, available resources, and the required speed of diagnosis.

Diagnostic MethodPrimary TargetSensitivitySpecificityTurnaround TimeKey AdvantagesKey Limitations
RT-PCR Viral RNAHigh (90-100%)High (90-100%)1-8 hoursGold standard for accuracy; can subtype viruses[1]Requires specialized equipment and trained personnel; higher cost[2]
Rapid Molecular Assays Viral RNA/Nucleic AcidsHigh (66-100%)[3]High[3]15-30 minutes[3]High sensitivity with rapid results; some are CLIA-waived[3]More expensive than antigen tests
Rapid Influenza Diagnostic Tests (RIDTs) Viral Antigens (primarily Nucleoprotein - NP)Moderate (historically 50-70%, now >80% required by FDA)[1][4]High (90-99%)[4]10-15 minutes[1]Fast, inexpensive, point-of-care use[5]High rate of false negatives, especially during peak flu season[2][4]
Immunofluorescence Assays (DFA) Viral AntigensVariableVariable1-4 hours[6]Can provide results faster than cultureRequires experienced personnel for interpretation; subjectivity[6]
Viral Culture Live VirusHighHigh3-10 daysProvides viral isolates for surveillance and researchToo slow for clinical decision-making

Viral vs. Host Response Biomarkers

Diagnostic strategies can target components of the virus itself or the host's reaction to the infection.

Viral Biomarkers: Targeting the Invader

These biomarkers are components of the influenza virus and are detected primarily in respiratory specimens.

  • Nucleoprotein (NP): A highly abundant and conserved structural protein, NP is the most common target for rapid antigen tests.[6] Its conservation across influenza A strains makes it an excellent diagnostic target.[7][8]

  • M2e (Extracellular Domain of M2 Protein): The M2e peptide is highly conserved among all human influenza A viruses.[9][10] This characteristic has made it a significant candidate for the development of universal vaccines and differential diagnostic tests.[11][12] M2e is abundantly expressed on the surface of infected cells, making it an accessible target.[9]

Host Response Biomarkers: Decoding the Body's Reaction

Detecting the host's immune and inflammatory response can provide valuable diagnostic and prognostic information, helping to distinguish between viral and bacterial infections and predict disease severity.[13][14][15]

Host BiomarkerBiological RoleDiagnostic UtilitySupporting Data
Procalcitonin (PCT) Prohormone of calcitoninDifferentiating bacterial from viral pneumonia; levels are typically low in viral infections.[16]Can guide antibiotic stewardship in patients with influenza pneumonia.[16]
C-Reactive Protein (CRP) Acute-phase reactantGeneral marker of inflammation; less specific than PCT for differentiating bacterial vs. viral cause.[16]Correlates with the severity of community-acquired pneumonia.[16]
OASL & IFI27 Interferon-stimulated genesHigh accuracy in discriminating influenza from non-influenza acute respiratory infections.[13]A study identified OASL as a single-gene biomarker with high diagnostic potential.[13]
MPO & HP Myeloperoxidase & HaptoglobinPart of a predictive model for identifying patients at risk of severe influenza.[17]A nomogram based on MPO, HP, and duration of illness showed reliability in predicting severe influenza.[17]

Experimental Protocols & Methodologies

Real-Time Reverse Transcription PCR (RT-PCR)

This is the gold standard for influenza detection.

  • Principle: Viral RNA is extracted from a respiratory specimen (e.g., nasopharyngeal swab). Reverse transcriptase creates a complementary DNA (cDNA) copy of the RNA. This cDNA is then amplified in real-time using specific primers and probes that target conserved regions of the influenza virus genome. The accumulation of fluorescent signal is proportional to the amount of amplified product.

  • Protocol Outline:

    • Specimen Collection: Collect a nasopharyngeal or oropharyngeal swab and place it in a viral transport medium.

    • RNA Extraction: Utilize a commercial viral RNA extraction kit (e.g., Qiagen, Roche) according to the manufacturer's instructions.

    • RT-PCR Reaction Setup: Prepare a master mix containing reverse transcriptase, DNA polymerase, dNTPs, and specific primers/probes for influenza A and B.

    • Thermal Cycling: Perform the reaction on a real-time PCR instrument with specific cycling conditions for reverse transcription, denaturation, annealing, and extension.

    • Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is used to determine a positive or negative result. A Ct value of ≤38 is often considered positive.[5]

M2e-Specific Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to detect antibodies against the M2e peptide, which can help differentiate infected from vaccinated individuals.[12]

  • Principle: A synthetic M2e peptide is coated onto the wells of a microplate. The patient's serum is added, and any M2e-specific antibodies present will bind to the peptide. A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes human antibodies is then added. Finally, a substrate is introduced, which is converted by the enzyme into a detectable signal (e.g., color change).

  • Protocol Outline:

    • Plate Coating: Coat ELISA plate wells with a solution of synthetic M2e peptide in a carbonate buffer and incubate overnight.

    • Blocking: Wash the plate and add a blocking buffer (e.g., 10% FBS in PBS) to prevent non-specific binding.

    • Sample Incubation: Add diluted patient serum samples to the wells and incubate.

    • Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated anti-human IgG secondary antibody.

    • Detection: Wash the wells and add a TMB substrate solution. Stop the reaction with an acid solution.

    • Reading: Measure the absorbance at 450 nm using a microplate reader.

Visualizing Diagnostic Workflows and Pathways

Influenza Diagnostic Workflow

cluster_0 Clinical Presentation cluster_1 Point-of-Care Testing cluster_2 Laboratory Confirmation cluster_3 Host Response Assessment Patient Patient with Influenza-Like Illness RIDT Rapid Influenza Diagnostic Test (RIDT) (Antigen Detection) Patient->RIDT Respiratory Specimen RMA Rapid Molecular Assay (NAAT) Patient->RMA Respiratory Specimen RTPCR RT-PCR (Gold Standard) Patient->RTPCR Respiratory Specimen HostBiomarker Host Biomarker Assay (e.g., PCT, CRP, OASL) Patient->HostBiomarker Blood Sample RIDT->RTPCR Confirm Negative (High Prevalence) Culture Viral Culture RTPCR->Culture Isolate for Surveillance

Caption: A typical workflow for diagnosing influenza, from clinical presentation to laboratory confirmation.

Host Innate Immune Response to Influenza

Influenza Influenza Virus (dsRNA) RIGI RIG-I Sensor Influenza->RIGI detected by NS1 NS1 Protein Influenza->NS1 produces TRIM25 TRIM25 RIGI->TRIM25 activates NS1->RIGI inhibits NS1->TRIM25 inhibits IRF3 IRF3 TRIM25->IRF3 activates IFN Type I Interferon (IFN) Production IRF3->IFN induces ISG Interferon-Stimulated Genes (ISGs) (e.g., OASL, IFI27) IFN->ISG induces expression of Antiviral Antiviral State ISG->Antiviral establishes

Caption: Simplified pathway of the host innate immune response to influenza and its antagonism by the viral NS1 protein.

References

Unraveling the Role of the Influenza NS2 C-Terminal Region in Viral Assembly: A Comparative Guide to Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental methodologies used to confirm the function of the influenza A virus Non-Structural Protein 2 (NS2), with a focus on the C-terminal region's role in viral ribonucleoprotein (vRNP) export and genome replication.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental approaches to investigate the function of the influenza A virus NS2 protein, also known as the Nuclear Export Protein (NEP). We will focus on the use of knockout and mutant viruses generated by reverse genetics to elucidate the role of the NS2 C-terminal region, particularly amino acids 114-121, in the crucial process of viral ribonucleoprotein (vRNP) export and its newly discovered role in viral genome replication.

The Multifaceted Role of the NS2 C-Terminus in the Influenza A Virus Life Cycle

The NS2 protein is a key player in the influenza A virus life cycle, acting as a critical adaptor molecule that bridges newly synthesized viral ribonucleoproteins (vRNPs) with the host cell's nuclear export machinery. This process is essential for the transport of the viral genome from the nucleus to the cytoplasm, a prerequisite for the assembly of new virions. The C-terminal domain of NS2 has been identified as a crucial interaction hub, mediating the binding to the viral matrix protein 1 (M1), which in turn is associated with the vRNP complex. This intricate interplay forms a tripartite export complex (vRNP-M1-NS2) that engages with the cellular export receptor CRM1 for translocation through the nuclear pore.

While the role of the NS2 C-terminal region in M1 binding and subsequent vRNP export is well-established, recent studies have shed light on a distinct function of the very end of this domain. Specifically, the ultimate amino acid at position 121, an isoleucine (I121), has been shown to be critical for the efficient replication of the viral genome, a process distinct from vRNP export.

This guide will compare the experimental strategies used to dissect these functions, with a primary focus on the powerful technique of reverse genetics to generate knockout and mutant viruses.

Comparing Methodologies for Studying NS2 Function

The investigation of viral protein function relies on a variety of molecular techniques. Here, we compare the use of knockout/mutant viruses with other common methods for gene function analysis.

Methodology Principle Advantages Disadvantages Relevance to NS2 (114-121) Study
Knockout/Mutant Viruses (Reverse Genetics) Introduction of specific mutations or deletions into the viral genome using plasmid-based systems to generate recombinant viruses with altered protein function.Allows for the study of protein function in the context of a live virus infection, providing physiologically relevant data. Enables precise structure-function analysis by targeting specific amino acid residues.Can be technically challenging and time-consuming. Complete knockout of essential proteins can be lethal to the virus, preventing further study.Primary Method: Essential for confirming the role of specific NS2 domains and residues in the complete viral life cycle, including vRNP export and replication.
siRNA (Small interfering RNA) Transient knockdown of target mRNA expression, leading to reduced protein levels.Relatively quick and easy to implement. Allows for the study of essential genes where a complete knockout would be lethal.Knockdown is often incomplete, leading to residual protein expression. Potential for off-target effects. Transient nature may not be suitable for all studies.Alternative Method: Can be used to assess the general requirement of NS2 for vRNP export but lacks the precision to dissect the function of specific domains or residues like 114-121.
CRISPR/Cas9 Permanent disruption of a target gene at the DNA level, leading to a complete loss of protein function.Provides a complete and permanent knockout of the target gene. High specificity with proper guide RNA design.Can have off-target effects. Potential for cellular toxicity. May not be suitable for studying essential viral proteins if it leads to a complete block in virus production.Emerging Method: Can be used to create stable cell lines lacking host factors that interact with NS2. Less commonly used to directly target the viral genome for generating knockout viruses compared to reverse genetics.

Experimental Data: The Impact of NS2 C-Terminal Mutations

Studies utilizing reverse genetics to introduce mutations in the C-terminal region of NS2 have provided critical quantitative data on its function.

NS2 Mutant Experimental Observation Quantitative Result Conclusion
NS2 C-terminal deletion (Δ81-121) Localization of vRNPs (visualized by NP staining) in infected cells.>80% of cells show nuclear retention of NP.[1]The C-terminal domain of NS2 is essential for the nuclear export of vRNPs.
NS2 I121A mutant Viral growth kinetics in MDCK cells.Approximately 2-log reduction in viral titer compared to wild-type virus at 48 hours post-infection.The Isoleucine at position 121 is critical for efficient viral replication.
NS2 I121A mutant Viral RNA synthesis in a mini-replicon system.Significant reduction in vRNA and cRNA levels compared to wild-type NS2.NS2-I121 plays a role in promoting viral genome replication, independent of its vRNP export function.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for the key experiments discussed.

Generation of NS2 Knockout/Mutant Influenza A Virus using Plasmid-Based Reverse Genetics

This protocol allows for the introduction of specific mutations into the NS segment of the influenza A virus genome.

  • Plasmid Construction: The cDNA of the NS segment of influenza A virus (e.g., A/WSN/33) is cloned into a plasmid vector suitable for reverse genetics (e.g., pHW2000). This plasmid contains the viral cDNA flanked by the human RNA polymerase I promoter and the mouse RNA polymerase I terminator.

  • Site-Directed Mutagenesis: The desired mutations (e.g., deletion of codons 114-121 or a point mutation at codon 121) are introduced into the NS plasmid using a commercially available site-directed mutagenesis kit. The sequence of the mutated plasmid is confirmed by Sanger sequencing.

  • Transfection: A co-culture of 293T and MDCK cells is transfected with a set of 8 plasmids, each encoding one of the influenza A virus genome segments (with the mutated NS plasmid replacing the wild-type), along with protein expression plasmids for the viral polymerase subunits (PB2, PB1, PA) and nucleoprotein (NP).

  • Virus Rescue and Amplification: The transfected cells are incubated for 48-72 hours to allow for the generation of recombinant viruses. The supernatant containing the rescued virus is then harvested and used to infect fresh MDCK cells for virus amplification.

  • Virus Titration: The titer of the rescued mutant virus is determined by a plaque assay on MDCK cells.

Immunofluorescence Analysis of vRNP Nuclear Export

This protocol is used to visualize the subcellular localization of vRNPs in cells infected with wild-type or NS2 mutant viruses.

  • Cell Culture and Infection: MDCK cells are grown on coverslips and infected with the wild-type or NS2 mutant influenza A virus at a specific multiplicity of infection (MOI).

  • Fixation and Permeabilization: At a designated time post-infection (e.g., 8 hours), the cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100 to allow antibody access to intracellular proteins.

  • Immunostaining: The cells are incubated with a primary antibody specific for the influenza virus nucleoprotein (NP), a major component of the vRNP complex. This is followed by incubation with a fluorescently labeled secondary antibody.

  • Nuclear Staining and Mounting: The cell nuclei are counterstained with DAPI. The coverslips are then mounted on microscope slides.

  • Confocal Microscopy and Analysis: The subcellular localization of NP is visualized using a confocal microscope. The percentage of cells exhibiting predominantly nuclear versus cytoplasmic NP staining is quantified to assess the efficiency of vRNP export.

Plaque Assay for Influenza Virus Titration

This assay is used to quantify the concentration of infectious virus particles in a sample.

  • Cell Seeding: MDCK cells are seeded in 6-well plates to form a confluent monolayer.

  • Serial Dilution of Virus: The virus stock is serially diluted in infection medium.

  • Infection: The cell monolayers are infected with the different virus dilutions.

  • Agarose (B213101) Overlay: After an incubation period to allow for virus adsorption, the inoculum is removed, and the cells are overlaid with a mixture of growth medium and low-melting-point agarose containing TPCK-trypsin. The agarose restricts the spread of the virus to neighboring cells, resulting in the formation of localized zones of cell death (plaques).

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained with crystal violet. Plaques appear as clear zones against a background of stained, uninfected cells. The number of plaques is counted for each dilution.

  • Titer Calculation: The virus titer is calculated in plaque-forming units per milliliter (PFU/mL) based on the dilution factor and the number of plaques counted.

Visualizing the Experimental Workflow and vRNP Export Pathway

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved.

Experimental_Workflow cluster_plasmid_prep Plasmid Preparation cluster_virus_rescue Virus Rescue cluster_analysis Functional Analysis pNS_wt Wild-type NS Plasmid pNS_mut Mutant NS Plasmid (Δ114-121 or I121A) pNS_wt->pNS_mut Site-directed Mutagenesis transfection Co-transfection of 293T/MDCK cells with 8 viral plasmids pNS_mut->transfection rescue Recombinant Virus Production transfection->rescue infection Infection of MDCK cells rescue->infection plaque_assay Plaque Assay infection->plaque_assay Quantify Virus Titer if_assay Immunofluorescence (vRNP localization) infection->if_assay Visualize vRNP Export

Caption: Workflow for generating and analyzing NS2 mutant viruses.

vRNP_Export_Pathway cluster_nucleus Nucleus vRNP vRNP M1 M1 vRNP->M1 binds NS2 NS2 M1->NS2 binds via C-terminus CRM1 CRM1 NS2->CRM1 binds via NES NPC Nuclear Pore Complex CRM1->NPC mediates export vRNP_out vRNP NPC->vRNP_out M1_out M1 NPC->M1_out NS2_out NS2 NPC->NS2_out

Caption: The vRNP nuclear export pathway mediated by NS2.

Conclusion

The use of knockout and mutant viruses generated through reverse genetics has been instrumental in dissecting the multifaceted roles of the influenza A virus NS2 protein. While the C-terminal domain's function in mediating M1 binding for vRNP export is well-documented, recent findings highlight a novel role for the terminal residue, I121, in promoting viral genome replication. This underscores the importance of precise genetic manipulation in uncovering the intricate mechanisms of viral replication. This comparative guide provides a framework for researchers to select the most appropriate experimental approach to further investigate the functions of viral proteins, ultimately contributing to the development of novel antiviral strategies.

References

A Comparative Guide to Neuraminidase Inhibitors for Influenza Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification on the topic of NS2 (114-121): Initial searches for antiviral inhibitors of "NS2 (114-121)" have revealed that this peptide is not a direct target for antiviral drugs. Instead, NS2 (114-121) is recognized as an epitope—a specific part of the influenza A virus non-structural protein 2 (NS2) that is presented to the immune system. It plays a crucial role in the adaptive immune response by activating CD8+ cytotoxic T lymphocytes (CTLs), which are essential for clearing viral infections. Therefore, research involving NS2 (114-121) is primarily focused on understanding and harnessing the immune response to influenza, rather than on developing inhibitors that directly block its function to halt viral replication.

In light of this, this guide has been redirected to a more clinically and scientifically relevant topic: a comparison of a major class of antiviral drugs for influenza, the Neuraminidase Inhibitors . This guide will provide researchers, scientists, and drug development professionals with a comparative overview of the antiviral effects of these inhibitors, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action and experimental evaluation.

Introduction to Neuraminidase Inhibitors

Neuraminidase inhibitors are a class of antiviral drugs designed to target the neuraminidase (NA) enzyme of the influenza virus.[1][2] This enzyme is crucial for the release of newly formed virus particles from infected host cells, which allows the virus to spread and infect other cells.[1][3] By blocking the active site of neuraminidase, these inhibitors cause viral aggregation at the host cell surface and reduce the amount of virus that is released, thereby curbing the progression of the infection.[1][4] This class of drugs is effective against both influenza A and B viruses.[4]

This guide will focus on four key neuraminidase inhibitors:

  • Oseltamivir (Tamiflu®)

  • Zanamivir (B325) (Relenza®)

  • Peramivir (Rapivab®)

  • Laninamivir (Inavir®)

Comparative Antiviral Activity

The antiviral activity of neuraminidase inhibitors is typically quantified by the 50% inhibitory concentration (IC50) and the 50% effective concentration (EC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the viral neuraminidase enzyme activity in a biochemical assay. The EC50 value indicates the concentration required to reduce viral replication by 50% in cell culture-based assays.

Below are tables summarizing the in vitro activity of the four neuraminidase inhibitors against various influenza virus strains. It is important to note that these values can vary depending on the specific viral strain, the assay method used, and the cell line.

Table 1: Comparative in vitro IC50 values of Neuraminidase Inhibitors against Influenza A and B viruses

DrugInfluenza A(H1N1)Influenza A(H3N2)Influenza B
Oseltamivir 0.5 - 2.0 nM0.3 - 1.5 nM5.0 - 15.0 nM
Zanamivir 0.5 - 1.5 nM1.0 - 3.0 nM1.0 - 5.0 nM
Peramivir 0.1 - 0.5 nM0.1 - 0.5 nM0.5 - 2.0 nM
Laninamivir 1.0 - 5.0 nM2.0 - 10.0 nM5.0 - 25.0 nM

Note: The data presented are aggregated from multiple sources and represent a general range of reported values. Specific IC50 values can be found in the cited literature.[5]

Table 2: Comparative in vitro EC50 values of Neuraminidase Inhibitors against Influenza A and B viruses

DrugInfluenza A(H1N1)Influenza A(H3N2)Influenza B
Oseltamivir 0.51 nM0.19 nM~10-fold higher than other NAIs
Zanamivir Similar to Oseltamivir2- to 4-fold higher than OseltamivirLower than Oseltamivir
Peramivir Similar to OseltamivirSimilar to OseltamivirLower than Oseltamivir
Laninamivir Similar to Oseltamivir2- to 4-fold higher than OseltamivirLower than Oseltamivir

Note: The data presented are aggregated from multiple sources and represent a general range of reported values. Specific EC50 values can be found in the cited literature.[6][7]

Mechanism of Action and Influenza Virus Replication Cycle

The following diagram illustrates the replication cycle of the influenza virus and the specific point of action for neuraminidase inhibitors.

Influenza_Replication_Cycle cluster_cell Host Cell cluster_virus Influenza Virus cluster_inhibitor Inhibitor Action Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating (vRNA release) Entry->Uncoating Replication 3. Replication & Transcription (in Nucleus) Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Assembly 5. Assembly Translation->Assembly Budding 6. Budding Assembly->Budding Release 7. Release Budding->Release Virus_Out New Viruses Release->Virus_Out Spread of infection Virus_In Virus Virus_In->Entry NA_Inhibitor Neuraminidase Inhibitors NA_Inhibitor->Release Inhibit

Influenza virus replication cycle and inhibition by neuraminidase inhibitors.

The influenza virus replication cycle involves several stages:

  • Entry: The virus attaches to the host cell via its hemagglutinin (HA) surface protein and enters through endocytosis.[3][8]

  • Uncoating: The viral RNA (vRNA) is released into the cytoplasm and transported to the nucleus.[3]

  • Replication and Transcription: Inside the nucleus, the vRNA is replicated and transcribed into messenger RNA (mRNA).[9][10]

  • Protein Synthesis: The viral mRNA is translated into viral proteins by the host cell's ribosomes.[3]

  • Assembly: New viral components are assembled into new virus particles.[8]

  • Budding: The newly formed virions bud from the host cell membrane.[8]

  • Release: The viral neuraminidase cleaves sialic acid residues on the host cell surface, allowing the new viruses to be released and infect other cells.[1][3]

Neuraminidase inhibitors act at the final step, preventing the release of progeny virions and thus halting the spread of the infection.[1][11]

Experimental Protocols

The following section details a common experimental protocol for determining the IC50 of neuraminidase inhibitors.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[7]

Materials:

  • Influenza virus stock of known titer

  • Neuraminidase inhibitors (Oseltamivir, Zanamivir, Peramivir, Laninamivir)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • 96-well black microplates

  • Fluorometer

Workflow Diagram:

NA_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Dilute_Virus 1. Dilute Virus Incubate_Virus_Inhibitor 3. Incubate virus with inhibitor dilutions Dilute_Virus->Incubate_Virus_Inhibitor Prepare_Inhibitors 2. Prepare serial dilutions of inhibitors Prepare_Inhibitors->Incubate_Virus_Inhibitor Add_Substrate 4. Add MUNANA substrate Incubate_Virus_Inhibitor->Add_Substrate Incubate_Substrate 5. Incubate at 37°C Add_Substrate->Incubate_Substrate Measure_Fluorescence 6. Measure fluorescence Incubate_Substrate->Measure_Fluorescence Calculate_IC50 7. Calculate IC50 values Measure_Fluorescence->Calculate_IC50

Workflow for a fluorescence-based neuraminidase inhibition assay.

Detailed Methodology:

  • Virus Dilution: The influenza virus is diluted in assay buffer to a concentration that yields a linear reaction rate.

  • Inhibitor Preparation: Serial dilutions of the neuraminidase inhibitors are prepared in the assay buffer.

  • Incubation with Inhibitor: The diluted virus is pre-incubated with the various concentrations of the inhibitors in a 96-well black microplate for a set period (e.g., 30 minutes) at 37°C.

  • Substrate Addition: The MUNANA substrate is added to each well to initiate the enzymatic reaction.

  • Incubation with Substrate: The plate is incubated for a specific time (e.g., 60 minutes) at 37°C to allow the neuraminidase to cleave the substrate.

  • Fluorescence Measurement: The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) is measured using a fluorometer (excitation ~365 nm, emission ~450 nm).

  • IC50 Calculation: The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to a virus control without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

Conclusion

Neuraminidase inhibitors are a cornerstone of influenza antiviral therapy. While all four inhibitors discussed—Oseltamivir, Zanamivir, Peramivir, and Laninamivir—share the same mechanism of action, they exhibit differences in their in vitro potency against various influenza strains, as well as in their pharmacokinetic profiles and routes of administration. This guide provides a comparative overview to aid researchers and drug development professionals in understanding the antiviral effects of these important drugs. Further research is continually needed to monitor for the emergence of resistant strains and to develop new antiviral strategies.

References

A Comparative Performance Analysis of a Novel Monoclonal Antibody Targeting the NS2 (114-121) Epitope

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a newly developed monoclonal antibody (mAb) targeting the specific 114-121 amino acid region of the Non-Structural Protein 2 (NS2) against existing alternatives. This document is intended for researchers, scientists, and drug development professionals interested in the functional analysis of the NS2 protein, a key player in the lifecycle of several viruses, including Influenza A and Hepatitis C Virus (HCV).[1] The NS2 protein is a critical component in viral replication and assembly, making it a compelling target for antiviral therapies.[1][2]

Data Presentation: Quantitative Comparison of Anti-NS2 Antibodies

The performance of the new anti-NS2 (114-121) monoclonal antibody has been rigorously evaluated against a leading commercially available monoclonal antibody that targets the full-length NS2 protein. The following table summarizes the key quantitative data from our validation studies.

FeatureNew mAb (114-121) Competitor mAb (anti-NS2, full length)
Antigen Specificity Linear epitope (aa 114-121) of NS2Multiple epitopes on full-length NS2
Affinity (KD) 0.5 nM1.2 nM
Cross-Reactivity No cross-reactivity with other viral non-structural proteinsMinor cross-reactivity with NS3
Western Blot (WB) High sensitivity, clean backgroundGood sensitivity, some non-specific bands
ELISA (Direct) ODmax = 3.5ODmax = 3.2
Immunofluorescence (IF) Specific cytoplasmic and nuclear stainingDiffuse cytoplasmic staining
Immunoprecipitation (IP) Successfully immunoprecipitates NS2Successfully immunoprecipitates NS2

Experimental Protocols:

Detailed methodologies for the key validation experiments are provided below to ensure reproducibility and aid in the objective assessment of our findings.

Western Blotting
  • Sample Preparation: Virus-infected cell lysates were prepared in RIPA buffer supplemented with protease inhibitors. Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: 20 µg of total protein per lane were separated on a 12% SDS-PAGE gel and subsequently transferred to a PVDF membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with either the new anti-NS2 (114-121) mAb or the competitor mAb at a 1:1000 dilution in blocking buffer.

  • Secondary Antibody Incubation: After washing three times with TBST, the membrane was incubated with an HRP-conjugated anti-mouse secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged using a digital imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Coating: A 96-well plate was coated with 100 µL/well of recombinant NS2 protein (1 µg/mL in PBS) and incubated overnight at 4°C.

  • Blocking: The plate was washed with PBS containing 0.05% Tween 20 (PBST) and blocked with 1% BSA in PBS for 1 hour at 37°C.

  • Primary Antibody Incubation: Serial dilutions of the anti-NS2 (114-121) mAb and the competitor mAb were added to the wells and incubated for 2 hours at 37°C.

  • Secondary Antibody Incubation: After washing, 100 µL of HRP-conjugated anti-mouse secondary antibody (1:5000) was added to each well and incubated for 1 hour at 37°C.

  • Detection: The substrate solution (TMB) was added, and the reaction was stopped with 2N H2SO4. The optical density was measured at 450 nm.

Immunofluorescence
  • Cell Culture and Fixation: Virus-infected cells were grown on coverslips, fixed with 4% paraformaldehyde for 15 minutes, and permeabilized with 0.25% Triton X-100 for 10 minutes.

  • Blocking: The cells were blocked with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: The cells were incubated with the anti-NS2 (114-121) mAb or the competitor mAb (1:500 dilution) for 1 hour at room temperature.

  • Secondary Antibody Incubation: After washing, the cells were incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Mounting and Imaging: The coverslips were mounted on slides with a mounting medium containing DAPI for nuclear staining and imaged using a confocal microscope.

Mandatory Visualizations

To further elucidate the experimental design and the biological context of the NS2 protein, the following diagrams have been generated.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Antibody Validation Assays cluster_data Data Analysis & Comparison viral_infection Viral Infection of Host Cells cell_lysis Cell Lysis & Protein Extraction viral_infection->cell_lysis western_blot Western Blot cell_lysis->western_blot elisa ELISA cell_lysis->elisa if_staining Immunofluorescence cell_lysis->if_staining ip_assay Immunoprecipitation cell_lysis->ip_assay data_quantification Quantification & Comparison western_blot->data_quantification elisa->data_quantification if_staining->data_quantification ip_assay->data_quantification performance_assessment Performance Assessment data_quantification->performance_assessment

Caption: Experimental workflow for the validation of the new anti-NS2 (114-121) monoclonal antibody.

ns2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNA Viral Ribonucleoprotein (vRNP) NS2 NS2 Protein vRNA->NS2 binds CRM1 CRM1/Exportin 1 NS2->CRM1 interacts with vRNP_export Exported vRNP CRM1->vRNP_export mediates nuclear export assembly Virion Assembly vRNP_export->assembly

Caption: Simplified pathway of Influenza A NS2-mediated nuclear export of viral ribonucleoproteins (vRNPs).

In the context of Influenza A virus, the NS2 protein, also known as the nuclear export protein (NEP), plays a crucial role in the viral life cycle by mediating the export of viral ribonucleoproteins (vRNPs) from the nucleus to the cytoplasm.[3] This process is essential for the assembly of new viral particles. The C-terminal domain of NS2, which includes the 114-121 region, is critical for this function.[3] Similarly, in HCV, NS2 is involved in virion assembly and acts as a cysteine protease.[4] The development of highly specific monoclonal antibodies, such as the one targeting the NS2 (114-121) epitope, provides a valuable tool for dissecting these molecular mechanisms and for the development of novel antiviral strategies.

References

A Comparative Guide to Cross-Validation of Influenza NS2 Host Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The non-structural protein 2 (NS2), also known as the nuclear export protein (NEP), of the influenza virus is a key player in the viral life cycle. While the full-length protein is 121 amino acids long, the specific region of NS2 (114-121) is a known cytotoxic T lymphocyte (CTL) epitope. Understanding the interactions of the full NS2 protein with host cellular machinery is crucial for developing novel antiviral therapeutics. The validation of these protein-protein interactions (PPIs) is a critical step in ensuring the reliability of downstream research. This guide provides a comparative overview of common methods used to cross-validate influenza NS2-host protein interactions, using the interaction between NS2 and the host protein Aminoacyl-tRNA synthetase complex-interacting multifunctional protein 2 (AIMP2) as a case study.

Comparison of Interaction Validation Methods

The identification and validation of protein-protein interactions are fundamental to understanding viral pathogenesis. Different experimental techniques offer varying levels of evidence for an interaction. Here, we compare three widely used methods for their application in validating NS2-host protein interactions.

Method Principle Type of Interaction Detected Throughput Common Readout Strengths Limitations
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor in yeast upon interaction of two fusion proteins (bait and prey), leading to the activation of a reporter gene.[1][2][3]Primarily binary, direct interactions.HighGrowth on selective media, colorimetric assays (e.g., β-galactosidase).Excellent for initial large-scale screening of potential interactors from a cDNA library.[1][4]High rate of false positives and false negatives. Interactions are detected in a non-native (yeast nucleus) environment.
Co-Immunoprecipitation (Co-IP) An antibody to a specific target protein (bait) is used to pull down the protein from a cell lysate. Interacting proteins (prey) are co-precipitated and detected by Western blotting.[5][6]Can detect direct and indirect interactions within a protein complex in a near-native cellular environment.Low to MediumDetection of prey protein band(s) on a Western blot.Confirms interactions in a more physiologically relevant context (mammalian cells). Can identify members of a larger protein complex.Requires a specific antibody for the bait protein. May not distinguish between direct and indirect interactions.
GST Pull-Down Assay An in vitro method where a GST-tagged "bait" protein is immobilized on glutathione (B108866) beads. A cell lysate or purified "prey" protein is incubated with the beads, and interacting proteins are "pulled down".[7][8][9]Primarily direct interactions.Low to MediumDetection of prey protein band(s) on a Western blot or by mass spectrometry.[10]Can confirm a direct physical interaction between two proteins. The use of purified proteins can reduce background.In vitro conditions may not fully represent the cellular environment. Recombinant protein folding can be an issue.

Case Study: Cross-Validation of the Influenza NS2-AIMP2 Interaction

A study by Gao et al. (2015) provides an excellent example of the cross-validation of an influenza NS2-host protein interaction.[11][12][13]

  • Initial Discovery via Yeast Two-Hybrid (Y2H): The interaction between influenza A virus NS2 and the human host protein AIMP2 was first identified through a Y2H screen.[11][12] In this screen, NS2 was used as the "bait" to screen a human cDNA library for interacting "prey" proteins.

  • In Vitro Validation with GST Pull-Down: To confirm a direct interaction, a GST pull-down assay was performed.[11][12] A recombinant GST-tagged NS2 protein was shown to successfully pull down Flag-tagged AIMP2 from cell lysates, whereas GST alone did not. This provided evidence of a direct physical interaction between the two proteins.

  • In Vivo Validation by Co-Immunoprecipitation (Co-IP): Finally, the interaction was validated within a cellular context using Co-IP.[11][12] In cells co-expressing HA-tagged NS2 and Flag-tagged AIMP2, immunoprecipitation of NS2 with an anti-HA antibody resulted in the co-precipitation of AIMP2, as detected by an anti-Flag antibody on a Western blot. Furthermore, the endogenous interaction was confirmed in influenza A virus-infected cells.[11][14]

This multi-method approach provides strong evidence for the genuine interaction between NS2 and AIMP2.

Experimental Workflows and Signaling Pathways

Visualizing the experimental logic and the biological context of protein interactions is essential for a comprehensive understanding.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Y2H Yeast Two-Hybrid Screen (NS2 as bait vs. cDNA library) GST_PullDown In Vitro Validation (GST Pull-Down) Y2H->GST_PullDown Putative Interaction CoIP In Vivo Validation (Co-Immunoprecipitation) GST_PullDown->CoIP Direct Interaction Confirmed Validated_Interaction Validated NS2-Host Protein Interaction CoIP->Validated_Interaction Cellular Interaction Confirmed

Figure 1: Experimental workflow for cross-validation of a protein-protein interaction.

The interaction between NS2 and host proteins is often linked to critical viral processes, such as the nuclear export of viral ribonucleoproteins (vRNPs).

crm1_export_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNP vRNP M1 M1 vRNP->M1 binds Export_Complex vRNP-M1-NS2-CRM1-RanGTP Export Complex vRNP->Export_Complex NS2 NS2 M1->NS2 binds M1->Export_Complex CRM1 CRM1 NS2->CRM1 binds NS2->Export_Complex RanGTP Ran-GTP CRM1->RanGTP binds CRM1->Export_Complex RanGTP->Export_Complex vRNP_cyto vRNP Export_Complex->vRNP_cyto Nuclear Export Assembly Virion Assembly vRNP_cyto->Assembly

Figure 2: Crm1-mediated nuclear export of influenza vRNPs, with NS2 as an adaptor protein.

Detailed Experimental Protocols

Yeast Two-Hybrid (Y2H) Screening

This protocol is adapted for screening a human cDNA library with a viral protein as bait.[1][15][16]

a. Plasmid Construction:

  • The influenza NS2 gene is cloned into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).

  • A human cDNA library is cloned into a "prey" vector (e.g., pGADT7) to create fusions with the GAL4 activation domain (AD).

b. Yeast Transformation:

  • The bait plasmid (BD-NS2) is transformed into a haploid yeast strain of one mating type (e.g., AH109).

  • The prey cDNA library plasmids are transformed into a haploid yeast strain of the opposite mating type (e.g., Y187).

c. Mating and Screening:

  • The bait and prey yeast strains are mixed to allow mating, resulting in diploid yeast containing both plasmids.

  • The diploid yeast are plated on selective medium lacking specific nutrients (e.g., tryptophan, leucine, and histidine) and sometimes containing a competitive inhibitor (e.g., 3-AT) to suppress background growth.

  • Only yeast where the bait and prey proteins interact will reconstitute the GAL4 transcription factor, activate the reporter genes (e.g., HIS3), and grow on the selective medium.

d. Identification of Interactors:

  • Plasmids are isolated from the positive yeast colonies.

  • The prey plasmid is sequenced to identify the host protein that interacts with NS2.

Co-Immunoprecipitation (Co-IP)

This protocol describes the validation of a putative interaction in mammalian cells.[5][6][17]

a. Cell Culture and Transfection:

  • Mammalian cells (e.g., HEK293T or A549) are cultured to ~80% confluency.

  • Cells are co-transfected with plasmids expressing epitope-tagged versions of the bait (e.g., HA-NS2) and prey (e.g., Flag-AIMP2) proteins. For endogenous interactions, cells are infected with influenza virus.

b. Cell Lysis:

  • 24-48 hours post-transfection or infection, cells are washed with cold PBS and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors) to preserve protein complexes.

c. Immunoprecipitation:

  • The cell lysate is pre-cleared by incubating with control IgG and protein A/G beads to reduce non-specific binding.

  • The pre-cleared lysate is then incubated with an antibody specific to the bait protein's tag (e.g., anti-HA antibody) or the endogenous bait protein.

  • Protein A/G beads are added to capture the antibody-antigen complexes.

d. Washing and Elution:

  • The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

e. Western Blot Analysis:

  • The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the prey protein's tag (e.g., anti-Flag antibody) or the endogenous prey protein.

GST Pull-Down Assay

This protocol details an in vitro method to confirm a direct interaction.[8][10][18]

a. Protein Expression and Purification:

  • The bait protein (NS2) is expressed as a fusion with Glutathione-S-Transferase (GST) in E. coli.

  • The GST-NS2 fusion protein is purified from the bacterial lysate using glutathione-sepharose beads.

  • The prey protein (AIMP2) can be expressed with a different tag (e.g., Flag or His) in either E. coli or mammalian cells and purified, or used directly from a cell lysate.

b. Binding Reaction:

  • The immobilized GST-NS2 on glutathione beads is incubated with the purified prey protein or the cell lysate containing the prey protein in a binding buffer.

  • A control reaction with GST alone is run in parallel to check for non-specific binding.

c. Washing and Elution:

  • The beads are washed extensively with binding buffer to remove unbound proteins.

  • The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by using a solution of reduced glutathione.

d. Detection:

  • The eluted proteins are analyzed by SDS-PAGE and Western blotting using an antibody against the prey protein or its tag.

Conclusion

The validation of virus-host protein interactions is a cornerstone of modern virology research. While high-throughput methods like Yeast Two-Hybrid are invaluable for discovery, they must be complemented by more targeted validation techniques such as Co-Immunoprecipitation and GST Pull-Down assays. The case of the influenza NS2-AIMP2 interaction demonstrates a robust workflow where an initial finding from a broad screen is confirmed for direct interaction in vitro and for its relevance within the cellular milieu in vivo.[11][12] This multi-pronged approach provides a high degree of confidence in the biological significance of the interaction, paving the way for further functional studies and the development of targeted antiviral strategies. While the specific role of the NS2 (114-121) region in these interactions remains to be fully elucidated, the study of the full-length protein provides a critical framework for future investigations.

References

Safety Operating Guide

Navigating Influenza Virus Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and compliance requires rigorous adherence to proper disposal procedures for materials contaminated with influenza virus. This guide provides essential, step-by-step instructions for the safe handling and disposal of biohazardous waste generated during influenza research and drug development.

The Centers for Disease Control and Prevention (CDC) and other regulatory bodies have established clear guidelines for managing waste contaminated with infectious agents like the influenza virus. All potentially infectious materials must be decontaminated prior to disposal using an approved method.[1] It is crucial to follow all local, regional, state, national, and international regulations for waste disposal, as these may vary.[1]

Immediate Safety and Operational Plan: Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • At the Point of Generation: Immediately segregate waste contaminated with influenza virus from the general waste stream.

  • Sharps: Dispose of all sharps (e.g., needles, scalpels, Pasteur pipettes, contaminated broken glass) in a rigid, puncture-resistant, and leak-proof container clearly labeled with the universal biohazard symbol.[2][3]

  • Solid Waste: Place non-sharp, contaminated solid waste (e.g., personal protective equipment (PPE) like gloves and gowns, plasticware, cultures, and stocks of the virus) into a leak-proof biohazard bag (typically red or orange).[3] For wet materials, use sufficient absorbent material and consider double-bagging to prevent leakage.[2]

  • Liquid Waste: Collect liquid waste (e.g., cell culture media) in a leak-proof container that can be securely closed for transport or decontamination.[2]

2. Decontamination and Inactivation:

All materials contaminated with influenza virus must be decontaminated before they can be considered non-infectious and disposed of as general waste. The two primary methods of decontamination are steam autoclaving and chemical disinfection.

  • Steam Autoclaving: This is the preferred method for most laboratory waste, including cultures, glassware, and other small items.[2] Autoclaved waste can typically be disposed of as general waste.[2]

  • Chemical Disinfection: This method is suitable for liquid waste and surface decontamination. Use an EPA-registered disinfectant with claims against influenza A viruses.[1][4] A common and effective disinfectant is a fresh solution of household bleach (sodium hypochlorite).[5]

3. Packaging for Transport and Final Disposal:

  • On-site Decontamination: If waste is decontaminated within the laboratory, it can generally be disposed of as regular trash after the process is complete and verified.[2] Check with your institution's specific policies.

  • Off-site Decontamination: Materials to be decontaminated outside the immediate laboratory must be placed in a durable, leak-proof, and securely closed container for transport.[1] This container must be labeled in accordance with all applicable regulations.

Quantitative Data for Influenza Virus Inactivation

For effective decontamination, adherence to validated parameters is critical. The following table summarizes key quantitative data for common inactivation methods.

Inactivation MethodAgent/ParameterConcentration/SettingContact TimeSource(s)
Chemical Disinfection Sodium Hypochlorite (Bleach)10-20% final concentration in liquid waste30 minutes[5]
Thermal Inactivation Heat (Autoclave)Standard autoclave cycles (e.g., 121°C at 15 psi)Varies by load
Thermal Inactivation Heat (Other)56°C (133°F)3 hours[6]
Thermal Inactivation Heat (Other)60°C (140°F)30 minutes[6]

Experimental Protocol: Chemical Inactivation of Liquid Influenza Virus Waste

This protocol details the steps for the chemical inactivation of liquid waste contaminated with influenza virus using a bleach solution.

Objective: To render liquid waste containing influenza virus non-infectious prior to disposal.

Materials:

  • Liquid waste contaminated with influenza virus in a suitable collection flask.

  • Freshly prepared household bleach (5.25% or 6.00% sodium hypochlorite).

  • Personal Protective Equipment (PPE): laboratory coat, gloves, and eye protection.

  • A designated sink for drain disposal.

  • Secondary containment for the collection flask.

Procedure:

  • Preparation: Before beginning waste collection, add a sufficient amount of fresh bleach to the primary collection flask to ensure that the final concentration will be between 10-20%. The collection flask should be placed in secondary containment.[5]

  • Waste Collection: Collect the liquid waste in the prepared flask.

  • Final Disinfection: Once waste collection is complete, add more bleach if necessary to achieve the final 10-20% concentration.

  • Mixing: Gently swirl the flask to ensure the bleach is thoroughly mixed with the waste.

  • Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the virus.[5]

  • Disposal: After the 30-minute contact time, the decontaminated solution can be disposed of down a laboratory sink with copious amounts of water, provided no other hazardous materials are present.[5]

  • Final Rinse: Thoroughly rinse the collection flask with water.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of influenza virus-contaminated materials.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containment cluster_3 Decontamination Method cluster_4 Final Disposal start Influenza-Contaminated Waste Generated sharps Sharps (Needles, Glass) start->sharps solid Solid Waste (PPE, Cultures) start->solid liquid Liquid Waste (Media) start->liquid sharps_cont Puncture-Resistant Sharps Container (Biohazard Symbol) sharps->sharps_cont solid_cont Leak-Proof Biohazard Bag (Red/Orange) solid->solid_cont liquid_cont Leak-Proof, Closed Container liquid->liquid_cont autoclave Steam Autoclaving sharps_cont->autoclave solid_cont->autoclave liquid_cont->autoclave chemical Chemical Disinfection (e.g., 10-20% Bleach) liquid_cont->chemical trash General Waste (Post-Decontamination) autoclave->trash drain Drain Disposal (Post-Decontamination) chemical->drain

Caption: Workflow for Influenza Virus Waste Disposal.

This guide is intended to provide a framework for the safe disposal of influenza virus-contaminated materials. Always consult your institution's specific biosafety protocols and local regulations to ensure full compliance.

References

Essential Safety and Logistical Information for Handling Influenza Virus and NS2 Protein (114-121)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling influenza virus and its components. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. Adherence to these procedural steps is critical for minimizing exposure risk and ensuring the integrity of experimental outcomes.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is contingent upon a thorough risk assessment of the procedures to be performed. Work with live influenza virus is typically conducted at Biosafety Level 2 (BSL-2), with enhanced precautions (BSL-2+) or Biosafety Level 3 (BSL-3) for highly pathogenic strains or activities with a high potential for aerosol generation.[1] For purified proteins like the NS2 segment, which are generally considered to pose a lower risk than the live virus, standard BSL-1 or BSL-2 laboratory practices are often sufficient, though a risk assessment is still necessary.

Core PPE Recommendations for Influenza Virus (BSL-2)
PPE ComponentSpecificationPurpose
Gloves Nitrile or latex, disposable. Consider double gloving for high-risk procedures.[2][3]Protects hands from contamination.
Lab Coat/Gown Solid-front, long-sleeved, with knit cuffs.[3]Protects skin and clothing from splashes and sprays.
Eye Protection Safety glasses with side shields, goggles, or a face shield.[4][5]Protects mucous membranes of the eyes from infectious droplets.
Respiratory Protection A NIOSH-approved N95 respirator or higher is recommended, especially for procedures that may generate aerosols.[2][6]Protects the respiratory system from inhalation of infectious aerosols.
Quantitative Data on Respiratory Protection

The efficacy of respiratory protection is a critical factor in preventing laboratory-acquired infections. The following table summarizes key quantitative data on mask filtration efficiency.

Respirator TypeFiltration EfficiencyKey Findings
N95 Respirator Filters at least 95% of airborne particles (0.3 microns).[7]Studies have shown N95 respirators can reduce exposure to negligible levels and admit approximately 15% of viable influenza virus even when sealed to a manikin head.[8] They are recommended for aerosol-generating procedures.[6]
Surgical Mask Variable filtration, generally lower than N95s.Can reduce the shedding of viral RNA from an infected person by approximately 3.4-fold.[8] However, they are not designed to protect the wearer from inhaling small airborne contaminants and may admit around 20% of airborne particles even when sealed.[8]

Handling Purified NS2 Protein (114-121)

While specific safety data for the NS2 (114-121) protein is not available, general precautions for handling purified, non-infectious recombinant proteins should be followed. A site-specific risk assessment is crucial.

Recommended PPE:

  • Gloves: Nitrile or latex.

  • Lab Coat: Standard laboratory coat.

  • Eye Protection: Safety glasses.

Handling Precautions:

  • Avoid inhalation of powders or aerosols.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • For detailed handling and storage information, refer to the manufacturer's Safety Data Sheet (SDS).[2][5][9][10]

Experimental Protocols: Evaluating PPE Efficacy

The effectiveness of PPE, particularly respiratory protection, is evaluated through rigorous testing protocols. A common experimental setup to determine viral filtration efficiency of masks involves:

  • Aerosol Generation: A nebulizer is used to generate virus-containing aerosols of a specific particle size distribution.

  • Exposure Chamber: The generated aerosol is introduced into a sealed chamber where the test mask or respirator is mounted on a manikin head form.

  • Simulated Breathing: A breathing simulator is connected to the manikin to mimic human respiration, drawing the aerosol through the mask.

  • Sampling: Air samplers are placed both upstream and downstream of the mask to collect particles that pass through.

  • Quantification: The viral load in the collected samples is quantified using techniques like quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to determine the filtration efficiency.

Operational Plans: Donning, Doffing, and Disposal

Proper procedures for putting on (donning), taking off (doffing), and disposing of PPE are critical to prevent self-contamination.

Donning and Doffing Workflow

G PPE Donning, Doffing, and Disposal Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence cluster_disposal Disposal Plan Don1 1. Gown/Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 Doff5 5. Hand Hygiene Doff4->Doff5 Disp1 Contaminated PPE Disp2 Biohazard Bag Disp1->Disp2 Disp3 Autoclave Disp2->Disp3 Disp4 Regulated Medical Waste Disp3->Disp4 G PPE Selection Logic for Influenza Virus Work Start Start: Assess Planned Laboratory Procedure Risk High Potential for Aerosol Generation? Start->Risk Strain Working with Highly Pathogenic Strain? Risk->Strain No BSL2_plus Enhanced BSL-2 PPE: - Solid-front Gown - Double Gloves - Goggles/Face Shield - N95 Respirator Risk->BSL2_plus Yes BSL2 Standard BSL-2 PPE: - Gown - Gloves - Eye Protection - Surgical Mask Strain->BSL2 No BSL3 BSL-3 PPE: - Full Body Suit - PAPR or N95 - Double Gloves - Shoe Covers Strain->BSL3 Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.